Benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJUPLGTWVMSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024586 | |
| Record name | Benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow liquid with an unpleasant odor; mp = 2 deg C; [HSDB] Colorless liquid; [Alfa Aesar MSDS], Clear to amber liquid; quinoline-like, rubbery odour | |
| Record name | Benzothiazole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3866 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Benzothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Benzothiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
227-228 °C AT 765 MM HG, 231.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | BENZOTHIAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALC, CARBON DISULFIDE, Very soluble in ether, soluble in acetone, slightly soluble in water., 4.3 mg/mL at 25 °C, Very slightly soluble in water; Soluble in acetone, carbon disulfide, Miscible at room temperature (in ethanol) | |
| Record name | BENZOTHIAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Benzothiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.246 AT 20 °C/4 °C, 1.236-1.240 | |
| Record name | BENZOTHIAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzothiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/973/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | Benzothiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3866 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow liquid | |
CAS No. |
95-16-9 | |
| Record name | Benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZOTHIAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5BW2593EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZOTHIAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
2 °C | |
| Record name | BENZOTHIAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Benzothiazole Scaffold: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties confer a remarkable versatility, enabling interaction with a wide array of biological targets. This has led to the development of numerous this compound-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This in-depth technical guide provides a comprehensive overview of the fundamental properties of the this compound scaffold, including its physicochemical characteristics, chemical reactivity, and biological significance, to aid researchers in the rational design and development of novel therapeutics.
Physicochemical and Structural Properties
The physicochemical properties of the this compound scaffold are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The parent this compound is a colorless to yellow-brown, slightly viscous liquid with a quinoline-like odor.[5][6] Its derivatives, however, span a wide range of physical states and properties depending on the nature and position of their substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NS | [2] |
| Molecular Weight | 135.19 g/mol | [5] |
| Melting Point | 2 °C | [2][7] |
| Boiling Point | 231 °C | [2][7] |
| Density | 1.238 g/mL at 25 °C | [2][7] |
| Water Solubility | Slightly soluble (3 g/L) | [5][7] |
| logP | 2.01 | [5] |
| pKa | 0.85 ± 0.10 (Predicted) | [7] |
| Refractive Index | n20/D 1.642 | [7] |
Structural Characteristics
The this compound ring system is planar, a feature that facilitates π-π stacking interactions with biological macromolecules like proteins and nucleic acids.[2][8] X-ray crystallography studies have provided precise data on bond lengths and angles, confirming the aromatic nature of the bicyclic system.
Table 2: Selected Bond Lengths and Angles of this compound Derivatives
| Parameter | Bond/Angle | Value (Å or °) | Reference(s) |
| Bond Length | C7-C7a | Shorter than C7a-C3a | [9][10] |
| Bond Length | C3a-C4 | Shorter than C7a-C3a | [9][10] |
| Bond Angle | C2—C8=C9 (in a derivative) | 129.40 (12) | [11] |
| Interplanar Angle | This compound & Acrylonitrile moiety | 11.16 (4) | [11] |
| Intramolecular Contact | S⋯O=C (in a derivative) | 2.727 (2) | [10] |
Chemical Reactivity and Synthesis
The chemical reactivity of the this compound scaffold is centered around the thiazole ring, particularly at the C2 position, which is susceptible to both electrophilic and nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of substituents, enabling the generation of large and diverse chemical libraries for drug screening.
General Synthesis Workflow
The most common and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with various electrophilic partners such as carboxylic acids, aldehydes, or acid chlorides.[12][13][14]
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles
This protocol describes a general, solvent-free method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and a carboxylic acid.[12]
Materials:
-
2-Aminothiophenol
-
Substituted carboxylic acid
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1 mmol) and the desired carboxylic acid (1 mmol).
-
Heat the reaction mixture to 150°C with stirring for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product using spectroscopic methods.
Spectroscopic Characterization
The unambiguous identification and structural elucidation of this compound derivatives rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the substitution pattern and overall structure of this compound derivatives.
Experimental Protocol: NMR Analysis [15][16]
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 s, and 16-32 scans.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 0-200 ppm, relaxation delay of 2-5 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing:
-
Process the acquired free induction decays (FIDs) with Fourier transformation.
-
Phase and baseline correct the spectra.
-
Reference the chemical shifts to the residual solvent peak.
Table 3: Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Core
| Proton | Chemical Shift Range (ppm) | Multiplicity | Reference(s) |
| H2 | ~9.0 - 9.2 | s | [15] |
| H4 | ~8.0 - 8.2 | d | [15] |
| H5 | ~7.4 - 7.6 | t | [15] |
| H6 | ~7.3 - 7.5 | t | [15] |
| H7 | ~7.8 - 8.1 | d | [15] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: FT-IR Analysis [15][17]
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Table 4: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| Aromatic C-H stretch | 3100-3000 | Medium to Weak | [18][19] |
| C=N stretch (thiazole) | 1650-1550 | Medium | [18][19] |
| C=C stretch (aromatic) | 1600-1450 | Medium to Strong | [18][19] |
| C-S stretch | 700-600 | Weak | [19] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol: LC-MS Analysis [16][20]
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
LC-MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Range: A suitable m/z range to include the expected molecular ion.
Biological Activities and Signaling Pathways
This compound derivatives have been shown to exert their biological effects through various mechanisms of action, often by interacting with specific enzymes or receptors. A prominent area of research is their activity as kinase inhibitors in cancer therapy.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain this compound derivatives have been identified as potent inhibitors of kinases within this pathway, such as PI3K and mTOR.[3][4][21]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
ATR Kinase Inhibition and DNA Damage Response
Ataxia telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR) pathway, which is essential for cancer cell survival. This compound-chromone hybrids have been developed as inhibitors of ATR kinase, highlighting another avenue for their anticancer activity.[22][23]
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, endowed with a unique combination of physicochemical properties, chemical reactivity, and biological activities. Its planar aromatic system and the reactive C2 position provide an ideal platform for the design and synthesis of diverse libraries of compounds. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties, coupled with a growing understanding of their mechanisms of action at the molecular level, continues to fuel the development of novel this compound-based therapeutics. This technical guide serves as a foundational resource for researchers, providing essential data and methodologies to facilitate the exploration and exploitation of this remarkable scaffold in the ongoing quest for new and effective medicines.
References
- 1. Novel 2-substituted this compound derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and biological evaluation of novel this compound derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. This compound | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry of 2-(2′-Aminophenyl)this compound Derivatives: Syntheses, Photophysical Properties and Applications | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. ijcps.org [ijcps.org]
- 13. Unconventional approaches for synthesis of 2-substituted benzothiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 22. This compound and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] this compound and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | Semantic Scholar [semanticscholar.org]
The Enigmatic World of Benzothiazoles: A Technical Guide to Their Natural Occurrence and Isolation
A comprehensive overview for researchers, scientists, and drug development professionals on the natural sources, biosynthesis, and methodologies for the extraction and purification of benzothiazole derivatives.
The this compound moiety, a heterocyclic scaffold composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of pharmacologically active agents. While synthetic this compound chemistry is a well-established field, nature itself is a prolific source of these valuable compounds. This technical guide delves into the natural occurrence of this compound derivatives, their biosynthetic origins, and the experimental protocols for their isolation, providing a foundational resource for the discovery and development of novel therapeutics.
Natural Occurrence of this compound Derivatives
This compound and its derivatives are found in a diverse range of terrestrial and marine organisms, where they play varied ecological roles and exhibit a broad spectrum of biological activities. These naturally occurring compounds range from simple volatile molecules contributing to the aroma of foods to complex alkaloids with potent cytotoxic and antimicrobial properties.
Terrestrial Sources
In the terrestrial realm, this compound derivatives have been identified in various plants and microorganisms. They are known to contribute to the characteristic flavor profiles of certain foods. For instance, this compound is a known flavor component in tea leaves and cranberries. Fungi, such as Aspergillus clavatus and Polyporus frondosus, also produce this compound derivatives as flavor compounds.
One of the most iconic naturally occurring benzothiazoles is firefly luciferin (B1168401) , the substrate for the luciferase enzyme responsible for the mesmerizing bioluminescence of fireflies. This complex molecule is a key component in a highly efficient biological light-emitting system.
Marine Sources
The marine environment, particularly marine invertebrates, has proven to be a rich reservoir of structurally unique and biologically active this compound alkaloids. Marine sponges, in particular, are prolific producers of these compounds. The dercitin-kuanoniamine family of alkaloids, isolated from sponges of the Dercitus and Stellata genera, represents a significant class of marine benzothiazoles. These compounds often exhibit potent cytotoxic, antiviral, and immunomodulatory properties.
Quantitative Data on Natural Abundance
| Compound | Natural Source | Yield/Concentration | Reference |
| Dercitin | Dercitus sp. (marine sponge) | 0.69% of wet weight |
This table summarizes the available quantitative data on the natural abundance of selected this compound derivatives. Further research is needed to quantify these compounds in other natural sources.
Biosynthesis of this compound Derivatives
The biosynthesis of the this compound ring system in nature is an elegant example of enzymatic catalysis. While the pathways for many derivatives are yet to be fully elucidated, the biosynthesis of firefly luciferin has been a subject of significant investigation.
The proposed biosynthetic pathway for firefly luciferin commences with the reaction of p-benzoquinone with two molecules of L-cysteine. A key step in the formation of the this compound ring is the decarboxylation of one of the L-cysteine molecules. The pathway involves a series of condensation and cyclization reactions to construct the final complex structure of luciferin.
Isolation of this compound Derivatives from Natural Sources
The isolation of this compound derivatives from their natural matrices is a critical step in their characterization and biological evaluation. The methodologies employed are tailored to the specific compound and the source material.
General Experimental Protocol for Extraction from Marine Sponges
Marine sponges are a primary source of novel this compound alkaloids. The following protocol outlines a general procedure for the extraction of bioactive compounds from sponge tissue.
1. Sample Collection and Preparation:
-
Collect sponge samples and freeze them immediately to preserve the chemical integrity of the secondary metabolites.
-
Lyophilize (freeze-dry) the frozen sponge material to remove water, which facilitates subsequent solvent extraction.
-
Grind the dried sponge tissue into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
The choice of solvent is critical and depends on the polarity of the target this compound derivatives.
-
Methanol (B129727): A commonly used solvent for the extraction of a broad range of semi-polar to polar compounds. Soak the powdered sponge material in methanol for an extended period (e.g., 24 hours) with occasional agitation.
-
Aqueous Extraction: Water can be used to extract highly polar compounds.
-
Solvent Partitioning: For a more targeted extraction, a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) can be used sequentially to fractionate the extract based on compound polarity.
3. Filtration and Concentration:
-
After the extraction period, filter the mixture to separate the solvent extract from the solid sponge residue. Whatman filter paper is commonly used for this purpose.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent. This yields a crude extract containing a mixture of compounds.
4. Purification:
-
The crude extract is a complex mixture and requires further purification to isolate the target this compound derivatives.
-
Chromatography: This is the most powerful technique for purification.
-
Column Chromatography: Pack a column with a stationary phase (e.g., silica (B1680970) gel) and elute the crude extract with a solvent gradient of increasing polarity. Collect fractions and analyze them for the presence of the target compound.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds. Both normal-phase and reverse-phase HPLC can be employed depending on the compound's properties.
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the purification and to identify fractions containing the desired compound.
-
5. Structure Elucidation:
-
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.
-
Conclusion and Future Directions
The natural world presents a vast and largely untapped resource for the discovery of novel this compound derivatives with significant therapeutic potential. While progress has been made in identifying their natural sources and understanding their biosynthesis, particularly for iconic molecules like firefly luciferin, much remains to be explored. Future research should focus on:
-
Quantitative analysis of known this compound-containing organisms to better assess their viability as sources for drug discovery.
-
Detailed elucidation of the biosynthetic pathways for a wider range of naturally occurring benzothiazoles, which could pave the way for their biotechnological production.
-
Development of optimized and standardized isolation protocols to improve the efficiency and yield of these valuable natural products.
A deeper understanding of the natural occurrence and isolation of this compound derivatives will undoubtedly fuel the engine of drug discovery, leading to the development of new and effective treatments for a wide range of human diseases.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Benzothiazole Core: Structure, Electronic Properties, and Therapeutic Applications
Introduction
This compound is a privileged heterocyclic scaffold consisting of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring.[1][2] This bicyclic system is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a vast spectrum of pharmacological activities.[3][4][5] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a focal point in modern drug discovery.[3]
Derivatives of this compound have been successfully developed as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][3] Marketed drugs such as Riluzole (for amyotrophic lateral sclerosis) and diagnostic agents like Pittsburgh Compound B (for imaging β-amyloid plaques) underscore the therapeutic and clinical relevance of this scaffold.[3]
This technical guide provides a comprehensive overview of the this compound core, detailing its fundamental structure, electronic properties, and the experimental and computational methodologies used for its characterization. It is intended to serve as a resource for professionals engaged in chemical research and drug development.
The this compound Core Structure
The fundamental structure of this compound features a 1,3-thiazole ring fused to a benzene ring at the 4 and 5 positions. The resulting nine-atom bicyclic system is planar.[3][6] The presence of both a nitrogen and a sulfur heteroatom in the thiazole ring imparts distinct chemical and electronic characteristics. The numbering of the atoms in the this compound ring system follows a standard convention, which is crucial for the nomenclature of its derivatives.
The structure is electron-withdrawing and readily undergoes substitution at the C2 position of the thiazole ring, which is a common site for introducing chemical diversity to modulate biological activity.[5][6] The structure-activity relationship (SAR) studies of this compound derivatives often reveal that modifications at the C2, C5, and C6 positions significantly influence their pharmacological profiles.[5]
Electronic Properties
The electronic properties of the this compound core are fundamental to its chemical reactivity and its ability to engage in molecular interactions with biological targets. These properties are primarily governed by the distribution of electrons across the aromatic system and are often described using quantum chemical parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.[7][8] A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and generally more reactive.[8][9]
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties.[10][11] The introduction of various substituents onto the this compound core can significantly tune its electronic properties. Electron-donating groups (EDGs) tend to increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. Both types of substitutions can lead to a reduction in the HOMO-LUMO gap, thereby altering the molecule's reactivity and potential for biological activity.[7][12]
Quantitative Electronic Data
The following table summarizes calculated electronic properties for a selection of this compound derivatives from computational studies. These values were determined using Density Functional Theory (DFT) at the B3LYP/6-31+G** or similar levels of theory.
| Compound/Derivative Description | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Furan-based (Comp1) | -5.59 | -1.95 | 3.64 | [11][12] |
| Thiophene-based (Comp2) | -5.58 | -1.88 | 3.70 | [11][12] |
| Nitro-Furan-based (Comp3) | -6.18 | -3.35 | 2.83 | [11][12] |
| Carbazole-based (Comp4) | -5.52 | -1.92 | 3.60 | [11][12] |
| p-methylphenyl-substituted (Cpd 1) | -5.44 | -0.73 | 4.71 | [7][8] |
| p-chlorophenyl-substituted (Cpd 2) | -5.61 | -0.99 | 4.62 | [7][8] |
| p-methoxyphenyl-substituted (Cpd 3) | -5.32 | -0.68 | 4.64 | [7][8] |
| 3,5-bis(trifluoromethyl)phenyl-substituted (Cpd 4) | -5.98 | -1.52 | 4.46 | [7][8] |
| Unsubstituted Phenyl (Cpd 5) | -5.51 | -0.78 | 4.73 | [7][8] |
Biological Activity and Signaling Pathways
This compound derivatives are known to exert their biological effects by modulating various cellular signaling pathways critical for disease progression. In oncology, for instance, they have been shown to inhibit key kinases involved in cell proliferation, survival, and angiogenesis.[3]
A notable example is the inhibition of the PI3K/Akt/mTOR and ERK signaling pathways.[13] These pathways are frequently hyperactivated in many cancers, promoting tumor growth and resistance to therapy. Certain this compound compounds, such as 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7), have been demonstrated to significantly inhibit both AKT and ERK signaling, leading to apoptosis and cell cycle arrest in cancer cells.[13][14] This dual-action capability makes them promising candidates for developing more effective cancer therapies.[14]
Experimental Protocols
General Synthesis of 2-Substituted Benzothiazoles
A common and versatile method for synthesizing the this compound core involves the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. The following is a generalized protocol.
Reactants:
-
2-Aminothiophenol
-
Aryl aldehyde, carboxylic acid, or acid chloride
-
Solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Catalyst or Oxidant (e.g., H₂O₂, Cerium Ammonium Nitrate, or acid catalyst)
Procedure:
-
Dissolve 2-aminothiophenol (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the aryl aldehyde or carboxylic acid (1-1.2 equivalents) to the solution.
-
If required, add the catalyst or oxidizing agent (e.g., 30% H₂O₂) dropwise to the mixture.[15]
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to 50-70°C) for several hours.[15][16]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[17]
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.
-
If necessary, adjust the pH to be alkaline using a base like sodium hydroxide (B78521) solution.
-
Filter the solid precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted this compound.
Physicochemical Characterization
The structural confirmation of newly synthesized this compound derivatives is crucial. This is typically achieved through a combination of spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Methodology: A small sample of the compound is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film. The sample is then scanned with infrared light.
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For benzothiazoles, key peaks include C=N stretching (around 1630 cm⁻¹), aromatic C-H stretching (~3025 cm⁻¹), and C-S stretching (~690 cm⁻¹).[15][18] If amide linkages are present, N-H (~3344 cm⁻¹) and C=O (~1690 cm⁻¹) stretches will also be prominent.[15][19]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.
-
Data Interpretation:
-
¹H NMR: The chemical shifts (δ, in ppm), integration, and splitting patterns of the protons are analyzed. Protons on the benzene ring of the this compound core typically appear in the aromatic region (δ 7.0-8.5 ppm). Protons of substituents will have characteristic shifts.[13][20]
-
¹³C NMR: The spectrum reveals the chemical environments of the carbon atoms. The carbon atom of the N=C-S group (C2) in the thiazole ring shows a characteristic resonance around 156-166 ppm.[16]
-
-
-
Mass Spectrometry (MS):
-
Methodology: A minute amount of the sample is ionized (e.g., by Electrospray Ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Interpretation: The spectrum provides the molecular weight of the compound, typically observed as the molecular ion peak [M]⁺ or a protonated species [M+H]⁺. This confirms the elemental composition of the synthesized molecule.[13][20]
-
Computational Protocol for Electronic Properties
-
Methodology:
-
Structure Drawing: The 3D structure of the this compound derivative is drawn using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is performed using DFT calculations, commonly with the B3LYP functional and a basis set like 6-31+G**.[11]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[11]
-
FMO Calculation: The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are calculated from the optimized geometry.
-
Data Analysis: The HOMO and LUMO energy values are extracted, and the energy gap (ΔE = E_LUMO - E_HOMO) is calculated to assess the molecule's reactivity and electronic characteristics.[9]
-
References
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Computational Study of this compound Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of novel this compound derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel this compound derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. tandfonline.com [tandfonline.com]
- 17. jyoungpharm.org [jyoungpharm.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemistryjournal.in [chemistryjournal.in]
Spectroscopic Characterization of the Benzothiazole Nucleus: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth technical overview of the spectroscopic methods used to characterize the benzothiazole nucleus, a privileged scaffold in medicinal chemistry.[1][2] It details the principles and data interpretation for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. The content is supplemented with detailed experimental protocols, tabulated spectral data for easy comparison, and visualizations of key workflows and biological pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound ring system. The spectrum of this compound typically displays multiple absorption bands corresponding to π → π* transitions within the fused aromatic system.[3] The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substitution pattern on the ring and the solvent used.[3]
Data Presentation: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| This compound | 220, 250, 285, 296 | Alcohol / Methanol |
| This compound | 250, 284, 296 | Alcohol |
| Azo-substituted this compound | 261, 320 | Not Specified |
| 2,2'-bithienyl-benzothiazole | 378 | Not Specified |
| bis-benzothiazole | 386 | Not Specified |
| BTPCP Derivative | 324, 382 | Not Specified |
Note: λmax values are subject to variation based on solvent polarity and specific substituent groups.[3]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the this compound derivative in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane.[4] The concentration should be adjusted to achieve an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[4]
-
Instrument Setup : Power on the UV-Vis spectrophotometer and allow the deuterium (B1214612) and tungsten lamps to warm up for at least 15-20 minutes to ensure a stable baseline.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a blank or reference.[4]
-
Data Acquisition : Record a baseline spectrum using the solvent-filled cuvette. Following this, replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and characterize the bonding within the this compound structure. The vibrational frequencies of the bonds in the molecule correspond to specific absorption bands in the infrared spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3108 - 3008 | C-H stretch | Aromatic C-H stretching vibrations.[2] |
| 1640 - 1630 | C=N stretch | Stretching of the imine bond within the thiazole (B1198619) ring.[5][6] |
| 1550 - 1412 | C=C stretch | Aromatic ring stretching vibrations.[6] |
| 1382 - 1266 | C-N stretch | Stretching of the carbon-nitrogen single bond.[7] |
| ~815 - 748 | C-S stretch | Stretching of the carbon-sulfur bond in the thiazole ring.[6] |
| 871 - 812 | C-H bend | Out-of-plane bending of C-H bonds in the benzene (B151609) ring.[8] |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Grind a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[4] The mixture should be homogenous.
-
Pellet Formation : Transfer the powdered mixture to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectrum Recording : Record the spectrum, typically over a range of 4000-400 cm⁻¹.[9] Acquire a background spectrum of the empty sample compartment first, which is then automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of this compound derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework.[10]
Data Presentation: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H2 | H4 | H5 | H6 | H7 | Solvent |
| This compound | 9.24 | 8.14 | 7.50 | 7.40 | 8.08 | Acetone-d₆ |
| This compound | 8.97 | 8.14 | 7.51 | 7.46 | 7.94 | CDCl₃ |
| 2-Aminothis compound | - | 7.55 (d) | 7.03 (t) | 7.26 (t) | 7.62 (d) | DMSO-d₆ |
| 6-Chlorothis compound-2-thiol | - | 7.46-7.40 (m) | 7.46-7.40 (m) | - | 7.28 (d) | DMSO-d₆ |
(d = doublet, t = triplet, m = multiplet)
Data Presentation: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C4 | C5 | C6 | C7 | C8 (C-S) | C9 (C-N) | Solvent |
| 6-Chlorothis compound-2-thiol | 190.5 (C=S) | 124.6 | 116.8 | 130.4 | 114.3 | 141.1 | 131.9 | DMSO-d₆ |
| This compound Derivative (B7) | 163.3 | 121.5 | 126.0 | 124.7 | 122.6 | 156.3 | 131.9 | CDCl₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is completely dissolved.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to optimize homogeneity for the specific solvent.[4]
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[4] Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS).[10]
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are generally required.[4] A significantly larger number of scans is necessary to obtain a high-quality spectrum due to the lower natural abundance of the ¹³C isotope.[4]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound compounds. The fragmentation pattern observed, particularly with electron ionization (EI), provides valuable structural information. The molecular ion (M+) peak is typically observed, and subsequent fragmentation often involves cleavage of the thiazole ring and loss of substituents.[11]
Data Presentation: Key Fragment Ions (m/z) in EI-MS
| Compound | Molecular Weight (Da) | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 135.19 | 135 | 108, 82, 69 |
| 2-Methylthis compound | 149.21 | 149 | 148, 108, 91, 69 |
| 2-Mercaptothis compound | 167.25 | 167 | 134, 108, 96, 69 |
| 2-Aminothis compound | 150.20 | 150 | 123, 108, 96, 69 |
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation : Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, ethyl acetate).
-
Instrumentation : The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[11]
-
GC Separation : Inject the sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase.
-
Ionization : As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate ions.[11]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[11]
-
Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.[11]
Visualizations: Workflows and Signaling Pathways
General Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound derivative.
Caption: General workflow for characterizing a novel this compound derivative.
This compound Derivatives in Drug Development Signaling
This compound derivatives are being actively investigated as potent inhibitors of key signaling pathways implicated in cancer and inflammation, such as the STAT3, AKT, and ERK pathways.[1][12][13]
The diagram below illustrates a simplified representation of the STAT3 signaling pathway and indicates the inhibitory action of certain this compound-based compounds.
Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.
References
- 1. This compound derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Study of this compound Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. repository.qu.edu.iq [repository.qu.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel this compound derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rational drug design of this compound-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and biological evaluation of novel this compound derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
The Biological Activity Spectrum of the Benzothiazole Pharmacophore: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of the this compound pharmacophore, detailing its roles in anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic applications. This document is designed to be a thorough resource, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways and workflows.
Anticancer Activity
This compound derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and metastasis.
A notable mechanism of action for some this compound derivatives is the inhibition of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[2][3] For instance, certain this compound compounds act as potent EGFR tyrosine kinase inhibitors by competing with ATP at the catalytic domain, thereby blocking downstream signaling.[4] Similarly, derivatives have been designed to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3] The novel this compound derivative PB11, for example, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[5][6]
Quantitative Data: In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | Non-small cell lung cancer (NCI-H522) | 0.0223 | [4] |
| Compound 4a | Rat Brain Glioma (C6) | 0.03 | [1] |
| Compound 4d | Rat Brain Glioma (C6) | 0.03 | [1] |
| PB11 | Glioblastoma (U87) | < 0.05 | [6] |
| PB11 | Cervix cancer (HeLa) | < 0.05 | [6] |
| Compound 4k | Pancreatic Cancer (AsPC-1) | 10.08 | [7] |
| Compound 4l | Pancreatic Cancer (AsPC-1) | 14.78 | [7] |
| Compound 4k | Pancreatic Cancer (BxPC-3) | 11.92 | [7] |
| Compound 4l | Pancreatic Cancer (BxPC-3) | 13.67 | [7] |
| Compound 10 | Prostate Cancer (PC-3) | Not Specified (75.9% inhibition at 1 µM) | [3] |
| Compound 11 | Prostate Cancer (PC-3) | Not Specified (88.3% inhibition at 1 µM) | [3] |
| Erlotinib (Reference) | Non-small cell lung cancer (NCI-H522) | 1 | [4] |
Signaling Pathway: EGFR Inhibition by this compound Derivatives
Caption: EGFR signaling pathway inhibition by this compound derivatives.
Signaling Pathway: PI3K/Akt Inhibition by this compound Derivatives
Caption: PI3K/Akt signaling pathway inhibition by this compound derivatives.
Antimicrobial Activity
This compound derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Quantitative Data: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | S. aureus | 50 | [8] |
| Compound 4 | S. aureus | 50 | [8] |
| Compound 3 | B. subtilis | 25 | [8] |
| Compound 4 | B. subtilis | 25 | [8] |
| Compound 3 | E. coli | 25 | [8] |
| Compound 4 | E. coli | 25 | [8] |
| Compound 16c | S. aureus | 0.025 mM | [9] |
| Compound 16c | S. mutans | 0.203 mM | [9] |
| Kanamycin (Reference) | E. coli | 12.5 | [8] |
| Ampicillin (Reference) | S. aureus | 0.179 mM | [9] |
Antiviral Activity
The this compound scaffold is also a promising pharmacophore for the development of antiviral agents. Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Chikungunya virus (CHIKV).[10][11]
Quantitative Data: In Vitro Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | EC50 (µM) | IC50 (µM) | Reference |
| Compound 27 | HIV-1 RT | - | 0.34 | [10] |
| Compound 42 | HIV-1 | < 7 µg/mL | - | [10] |
| Compound 21 | HCV NS5A | - | Not specified (potent) | [10] |
| Compound 6 | CHIKV | 14.9 | - | [11] |
| Compound 9 | CHIKV | 63.1 | - | [11] |
| Compound 11 | CHIKV | Not specified | - | [11] |
| Compound 13 | CHIKV | Not specified | - | [11] |
Anti-inflammatory Activity
This compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway. The novel this compound derivative BMP326, for example, has been shown to inhibit nitric oxide production and down-regulate the expression of iNOS and COX-2 by suppressing the NF-κB and MAPKs signaling pathways.[12]
Quantitative Data: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| BMP326 | Nitric Oxide Production Inhibition (LPS-induced RAW264.7 cells) | Effective at 5, 10, and 20 µM | [12] |
| Compound A | Cytotoxicity against HepG2 cells (24h) | 56.98 | [13] |
| Compound B | Cytotoxicity against HepG2 cells (24h) | 59.17 | [13] |
| Compound A | Cytotoxicity against HepG2 cells (48h) | 38.54 | [13] |
| Compound B | Cytotoxicity against HepG2 cells (48h) | 29.63 | [13] |
Signaling Pathway: NF-κB Inhibition by this compound Derivatives
Caption: NF-κB signaling pathway inhibition by this compound derivatives.
Antidiabetic Activity
Certain this compound derivatives have shown potential as antidiabetic agents, primarily through the inhibition of enzymes such as α-amylase, which is involved in carbohydrate digestion.
Quantitative Data: In Vitro Antidiabetic Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Compound 2a | α-amylase inhibition | 3.57 | [14] |
| Acarbose (Reference) | α-amylase inhibition | 6.47 | [14] |
| Methanol Extract of Pterocarpus marsupium | α-amylase inhibition | 2.97 | [15] |
| Acarbose (Reference) | α-amylase inhibition | 262.54 | [15] |
Experimental Protocols
General Synthesis of 2-Substituted this compound Derivatives
A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various electrophilic reagents such as aldehydes, carboxylic acids, or acyl chlorides.[5]
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Protocol:
-
To a solution of 2-aminothiophenol in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of the respective aldehyde is added.
-
A catalytic amount of an acid or base may be added to facilitate the reaction.
-
The reaction mixture is heated under reflux for a specified period (typically several hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent to afford the desired 2-substituted this compound.
MTT Assay for In Vitro Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for another 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[10]
Protocol:
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with various concentrations of the this compound derivative for 1 hour at 37°C.
-
Infection: The cell monolayers are washed and then infected with the virus-compound mixture.
-
Adsorption: The plates are incubated for 1 hour to allow for virus adsorption to the cells.
-
Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound), and the EC50 value (the concentration that reduces the number of plaques by 50%) is determined.
Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method used to measure the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants. It is commonly used to assess the anti-inflammatory potential of compounds by their ability to inhibit NO production in stimulated macrophages.
Protocol:
-
Cell Seeding and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the this compound derivative.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a new 96-well plate.
-
Incubation: The plate is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
α-Amylase Inhibition Assay
This assay is used to screen for potential antidiabetic agents by measuring the inhibition of α-amylase, an enzyme that breaks down starch into simpler sugars.[11]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 6.9), the this compound derivative at various concentrations, and a solution of α-amylase.
-
Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Substrate Addition: A starch solution is added to initiate the enzymatic reaction.
-
Incubation: The reaction is incubated for a defined time (e.g., 10-30 minutes).
-
Stopping the Reaction: The reaction is stopped by adding a dinitrosalicylic acid (DNSA) color reagent.
-
Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.
-
Absorbance Measurement: After cooling to room temperature, the absorbance of the mixture is measured at 540 nm.
-
Data Analysis: The percentage of α-amylase inhibition is calculated, and the IC50 value is determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel this compound derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound derivatives as inhibitors of chikungunya virus replicative cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijper.org [ijper.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship (SAR) of benzothiazole analogs.
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzothiazole Analogs
Introduction
This compound, a bicyclic heterocyclic compound, serves as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3] The versatility of the this compound nucleus, particularly the potential for substitution at the C-2 and C-6 positions, allows for extensive structural modifications to optimize potency and selectivity for various biological targets.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Structure-Activity Relationship in Anticancer Activity
This compound derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of protein kinases, topoisomerase, and cytochrome P450 enzymes, as well as the disruption of critical signaling pathways.[2][4]
SAR Insights for Antiproliferative Effects
The anticancer potency of this compound analogs is significantly influenced by the nature and position of substituents on both the this compound core and its appended moieties.
-
Substitution at the 6-position of the this compound Ring: A chloro-substitution at this position generally confers greater anticancer activity compared to a fluoro-substitution.[5]
-
Substitution on the N-benzyl Moiety (at the 2-position):
-
Electron-Withdrawing Groups (EWGs): The presence of a strong EWG, such as a nitro group (NO₂) at the para-position of the benzyl (B1604629) ring, dramatically enhances anticancer activity. For instance, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7) has shown the highest potency in several studies against cell lines like A431 and A549.[5][6]
-
Electron-Donating Groups (EDGs): The introduction of EDGs, like methoxy (B1213986) groups, can also increase potency compared to unsubstituted analogs.[5]
-
Halogen Position: For monofluorinated benzyl analogs, the position of the fluorine atom impacts activity, with substitution at the 4-position often being the most favorable.[5]
-
-
Other Scaffolds: Linking this compound to other heterocyclic systems like indole, pyrimidine, or thiazolidinone has also yielded compounds with potent antitumor activities.[7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of representative 6-substituted-N-benzylbenzo[d]thiazol-2-amine derivatives against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines.
| Compound ID | R1 (this compound-6) | R2 (Benzyl) | IC₅₀ (µM) - A431 | IC₅₀ (µM) - A549 | Reference |
| B1 | -F | -H | >10 | >10 | [5] |
| B2 | -Cl | -H | 8.97 ± 0.45 | 7.65 ± 0.38 | [5] |
| B5 | -Cl | 4-F | 5.89 ± 0.29 | 4.76 ± 0.24 | [5] |
| B6 | -Cl | 3,5-di-OCH₃ | 4.11 ± 0.21 | 3.87 ± 0.19 | [5] |
| B7 | -Cl | 4-NO₂ | 2.76 ± 0.14 | 2.13 ± 0.11 | [5] |
Mechanism of Action: Signaling Pathway Inhibition
Potent this compound analogs, such as compound B7, have been shown to exert their anticancer effects by simultaneously inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and ERK pathways.[5][6][8] The inhibition of these pathways can induce apoptosis (programmed cell death) in cancer cells.[8][9]
Structure-Activity Relationship in Antimicrobial Activity
This compound-based compounds are effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium tuberculosis.[10] Their mechanism often involves the inhibition of essential microbial enzymes like DNA gyrase.[10]
SAR Insights for Antimicrobial Effects
-
Hybrid Molecules: Hybrid structures combining this compound with other heterocyclic rings, such as thiazole (B1198619) or triazole, have demonstrated broad-spectrum antimicrobial activity.[10][11]
-
Electron-Withdrawing Groups (EWGs): Similar to anticancer activity, the presence of EWGs like nitro (NO₂) and halogens (Cl, Br) on associated phenyl rings generally enhances antimicrobial potency.[10]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls, influencing its efficacy.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC in µg/mL) of novel this compound–thiazole hybrids against various microbial strains.
| Compound ID | Substituent (R) | S. aureus | E. coli | C. albicans | M. tuberculosis H37Rv | Reference |
| 4a | 4-OCH₃ | 15.63 | 31.25 | 62.5 | 31.25 | [10] |
| 4b | 4-NO₂ | 3.90 | 7.81 | 15.63 | 7.81 | [10] |
| 4c | 4-Cl | 7.81 | 15.63 | 31.25 | 15.63 | [10] |
| 4d | 4-Br | 7.81 | 15.63 | 31.25 | 15.63 | [10] |
| Ciprofloxacin | - | 6.25 | 6.25 | - | - | [12] |
| Isoniazid | - | - | - | - | 0.25 | [10] |
Structure-Activity Relationship in Neuroprotective Activity
This compound derivatives are being investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease (AD).[13][14] Riluzole, a this compound derivative, is an FDA-approved drug for amyotrophic lateral sclerosis (ALS).[14] Their mechanisms often involve the modulation of neurotransmitter systems and inhibition of key enzymes.
SAR Insights for Neuroprotective Effects
-
Multi-Target Directed Ligands (MTDLs): A key strategy in designing neuroprotective agents is the development of MTDLs. This compound derivatives have been designed to dually inhibit enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), both of which are significant targets in AD therapy.[15]
-
Enzyme Inhibition: The substitution pattern on the this compound scaffold and linked aromatic rings dictates the potency and selectivity of inhibition against AChE, Butyrylcholinesterase (BChE), and MAO isoforms.[15][16]
-
Antioxidant Activity: Some analogs exhibit neuroprotective effects by enhancing the activity of antioxidant enzymes like catalase, protecting neuronal cells from oxidative stress.[17]
Quantitative Data: Enzyme Inhibition for Neuroprotection
The table below presents the enzyme inhibitory activity (IC₅₀ in nM) of selected this compound derivatives against targets relevant to Alzheimer's disease.
| Compound ID | Substituent | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Reference |
| 4a | 2-F | 45.1 ± 1.9 | 60.2 ± 2.6 | [15] |
| 4d | 4-F | 39.5 ± 1.5 | 55.4 ± 2.1 | [15] |
| 4f | 2-Cl | 23.4 ± 1.1 | 40.3 ± 1.7 | [15] |
| 4h | 4-Cl | 35.2 ± 1.4 | 50.1 ± 1.9 | [15] |
| Tacrine (Std.) | - | 7.2 ± 0.1 | - | [15] |
Experimental Protocols
This section details the generalized methodologies for the synthesis and evaluation of this compound analogs, based on cited literature.
General Workflow for Synthesis and Evaluation
The development of novel this compound analogs typically follows a structured workflow from chemical synthesis to biological characterization.
Synthesis of 2-Substituted Benzothiazoles (General Procedure)
A common method involves the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. For example, to synthesize 2-(chloromethyl)benzo[d]thiazole:
-
A mixture of 2-aminobenzenethiol (1 equivalent) and chloroacetic acid (1.2 equivalents) is heated in polyphosphoric acid at elevated temperatures (e.g., 180°C) for several hours.[3]
-
After cooling, the reaction mixture is neutralized with a base (e.g., 5N NaOH) to precipitate the product.[3]
-
The crude product is extracted using an organic solvent like chloroform.[3]
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The final product is purified by column chromatography or recrystallization.[3] Further substitutions can be made from this intermediate.
In Vitro Cytotoxicity (MTT Assay)
This assay assesses the effect of compounds on cancer cell proliferation.[5][6]
-
Cell Seeding: Cancer cells (e.g., A431, A549) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692).
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[6]
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[10][12]
-
Preparation: A two-fold serial dilution of each compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Western Blot Analysis
This technique is used to detect specific proteins and investigate their expression levels in signaling pathways.[5]
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., AKT, p-AKT, ERK, β-actin).
-
Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.[5]
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight that strategic modifications, particularly at the 2- and 6-positions, are key to modulating biological activity. For anticancer and antimicrobial agents, the incorporation of electron-withdrawing groups is a highly effective strategy. For neuroprotective agents, designing multi-target ligands that can interact with several disease-relevant enzymes is a promising approach. The data and protocols presented in this guide underscore the importance of rational design in harnessing the therapeutic potential of this compound analogs for a new generation of drugs.
References
- 1. benthamscience.com [benthamscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Synthesis of New this compound Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel this compound derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Novel this compound Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel this compound derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 10. This compound–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antimicrobial activity of novel this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel this compound derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "BIOLOGICAL EFFECTS OF this compound DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 15. Synthesis of novel this compound derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, in vitro and structural aspects of this compound analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Key differences between benzothiazole, benzimidazole, and benzoxazole.
An In-depth Technical Guide to the Core Differences Between Benzothiazole, Benzimidazole (B57391), and Benzoxazole (B165842)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzimidazole, benzoxazole, and this compound are bicyclic heterocyclic aromatic compounds that form the cornerstone of numerous pharmacologically active agents. As "privileged scaffolds," their versatile structures allow for interaction with a wide array of biological targets, leading to diverse therapeutic applications. This technical guide provides a comparative analysis of these three critical pharmacophores, focusing on their distinct structural features, physicochemical properties, synthetic methodologies, and biological activities. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key workflows, this document serves as a comprehensive resource for professionals engaged in medicinal chemistry and drug development.
Core Structural and Physicochemical Differences
The fundamental difference among the three scaffolds lies in the heteroatom at position 1 of the five-membered ring fused to the benzene (B151609) ring. Benzimidazole contains a nitrogen atom (N-H), benzoxazole an oxygen atom (O), and this compound a sulfur atom (S). This single atomic substitution profoundly influences the molecule's electronics, polarity, bond angles, and hydrogen bonding capabilities, which in turn dictates its physicochemical properties and biological interactions.
Benzimidazole, with its N-H group, can act as both a hydrogen bond donor and acceptor, a feature that allows it to mimic natural purines and interact effectively with various enzymes and receptors.[] Benzoxazole's oxygen atom primarily functions as a hydrogen bond acceptor. The sulfur atom in this compound is less electronegative than oxygen, resulting in a different electronic distribution and reactivity profile.
Comparative Physicochemical Properties
The following table summarizes the key quantitative differences in the physicochemical properties of the parent compounds.
| Property | Benzimidazole | Benzoxazole | This compound |
| Structure | |||
| Molecular Formula | C₇H₆N₂ | C₇H₅NO | C₇H₅NS |
| Molar Mass ( g/mol ) | 118.14 | 119.12[2][3] | 135.19[4][5] |
| Melting Point (°C) | 170–172[6][7] | 27–31[2][3][8] | 2[5] |
| Boiling Point (°C) | >360 | 182–185[8] | 227–228[4] |
| Water Solubility | Soluble[7] | Slightly Soluble[8][9] | Slightly Soluble[5][10] |
| pKa (Strongest Basic) | ~5.3 (as conjugate acid) | 0.18 (Predicted)[9] | ~1.2 (as conjugate acid) |
| Nature | Weakly Basic & Acidic | Extremely Weak Base[2][9] | Weak Base[11] |
Synthetic Methodologies and Experimental Protocols
The synthesis of these three heterocycles generally follows a common pathway: the condensation of a 1,2-disubstituted benzene precursor with a one-carbon electrophile (such as a carboxylic acid, aldehyde, or their derivatives), followed by cyclization.
The choice of the ortho-substituted aniline (B41778) precursor dictates the final scaffold:
-
o-Phenylenediamine (B120857) yields Benzimidazoles .
-
o-Aminophenol yields Benzoxazoles .
-
2-Aminothiophenol (B119425) yields Benzothiazoles .
The logical workflow for this generalized synthesis is depicted below.
Caption: Generalized workflow for synthesizing benzazoles.
Experimental Protocol: Synthesis of Benzimidazole
This protocol describes the synthesis of the parent benzimidazole via the condensation of o-phenylenediamine with formic acid.[6]
-
Materials:
-
o-Phenylenediamine (54 g, 0.5 mol)
-
90% Formic Acid (32 mL, 0.75 mol)
-
10% Sodium Hydroxide (B78521) Solution
-
Decolorizing Carbon (Norite)
-
Deionized Water
-
-
Procedure:
-
In a 500 mL round-bottomed flask, combine o-phenylenediamine and 90% formic acid.
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling to room temperature, slowly add 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus (B1172312) paper.
-
Collect the precipitated crude benzimidazole by suction filtration using a Büchner funnel. Wash the solid with approximately 50 mL of cold water.
-
For purification, dissolve the crude product in 750 mL of boiling water. Add ~2 g of decolorizing carbon, digest for 15 minutes, and filter the hot solution rapidly.
-
Cool the filtrate to 10–15°C to crystallize the product.
-
Filter the white crystals, wash with 50 mL of cold water, and dry at 100°C. The expected yield is 49–50.5 g (83–85%).[6]
-
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
This protocol details the synthesis of a 2-substituted benzoxazole from o-aminophenol and benzoic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.[12]
-
Materials:
-
o-Aminophenol (1.09 g, 10 mmol)
-
Benzoic Acid (1.22 g, 10 mmol)
-
Polyphosphoric Acid (PPA) (40 g)
-
Crushed Ice
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a round-bottom flask, add o-aminophenol, benzoic acid, and carefully add polyphosphoric acid.
-
Heat the reaction mixture to 200-220°C and maintain for 3-4 hours with stirring. Monitor reaction progress with Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the viscous mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.[12]
-
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the parent this compound from 2-aminothiophenol and formic acid.[13]
-
Materials:
-
2-Aminothiophenol (1.25 g, 10 mmol)
-
Formic Acid (15 mL)
-
Saturated Sodium Bicarbonate Solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol and formic acid.
-
Heat the reaction mixture to reflux (100-110°C) for 2-3 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude this compound as a yellowish oil.[13]
-
Comparative Biological Activities and Applications
All three scaffolds are prolific in medicinal chemistry, but they exhibit distinct and sometimes overlapping biological profiles. Their derivatives are known to possess a wide spectrum of pharmacological activities.[14][15]
| Biological Activity | Benzimidazole Derivatives | Benzoxazole Derivatives | This compound Derivatives |
| Anticancer | Prominent[] | Widely Reported[2][16] | Widely Reported[14][17] |
| Antimicrobial | Broad Spectrum[18][19][20] | Broad Spectrum[2][16][21] | Broad Spectrum[11][14][22] |
| Anthelmintic | Hallmark Activity[23] | Reported | Reported[4][11] |
| Anti-inflammatory | Widely Reported[] | Widely Reported[24] | Widely Reported[4][14] |
| Antiviral | Widely Reported[][18] | Reported | Reported[11][17] |
| Anticonvulsant | Reported[][25] | Reported[2] | Widely Reported[4][14] |
| Proton Pump Inhibitors | Hallmark Activity | Less Common | Less Common |
-
Benzimidazoles are famously used as anti-parasitic drugs (e.g., Albendazole, Mebendazole) and proton pump inhibitors (e.g., Omeprazole).[18] Their structural similarity to purines allows them to interfere with nucleic acid and protein synthesis in microorganisms.[]
-
Benzoxazole derivatives are noted for a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][16]
-
Benzothiazoles are recognized for their diverse bioactivities, including significant anticancer and antimicrobial effects.[14][17][22] The drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features a this compound core.[17]
Mechanism of Action: A Visualized Example
The mechanism of action for these derivatives is highly dependent on their specific substitutions. One of the most well-understood mechanisms is the action of benzimidazole anthelmintics, which function by inhibiting the polymerization of tubulin in parasitic worms.
Caption: Inhibition of tubulin polymerization by benzimidazoles.
This inhibition disrupts vital cellular processes in the parasite, such as glucose uptake and cell division, ultimately leading to its death.[]
Conclusion
While this compound, benzimidazole, and benzoxazole share a common bicyclic framework, the subtle substitution of a single heteroatom—sulfur, nitrogen, or oxygen—creates three distinct classes of compounds with unique physicochemical properties, synthetic requirements, and biological activity profiles. Benzimidazole's hydrogen bonding capability makes it a superb mimic of biological purines, leading to its success as anthelmintics and proton pump inhibitors. Benzoxazole and this compound derivatives, while also possessing broad-spectrum activity, offer different electronic and steric properties for drug design. A thorough understanding of these core differences is essential for medicinal chemists and researchers aiming to rationally design next-generation therapeutics by leveraging the vast chemical space offered by these privileged scaffolds.
References
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. This compound | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzimidazole | 51-17-2 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 10. books.rsc.org [books.rsc.org]
- 11. benthamscience.com [benthamscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. isca.me [isca.me]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Physicochemical Properties and Molecular Docking of New this compound Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Biologically Active Benzimidazole Derivatives | Bentham Science [eurekaselect.com]
A Historical Perspective on the Discovery and Development of Benzothiazole Compounds: An In-depth Technical Guide
This technical guide provides a comprehensive historical overview of the discovery and development of benzothiazole compounds, tailored for researchers, scientists, and drug development professionals. From their initial synthesis in the late 19th century to their contemporary applications in rubber vulcanization and medicine, this document traces the evolution of our understanding and utilization of this important heterocyclic scaffold.
The Dawn of this compound Chemistry: From Hofmann's Discovery to Industrial Applications
The journey of this compound chemistry began in 1879 when August Wilhelm von Hofmann, a prominent German chemist, first reported the synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles.[1][2] These early explorations laid the fundamental groundwork for the synthesis of this heterocyclic system. One of the earliest described methods involves the reaction of 2-aminothiophenol (B119425) with an acyl chloride.[3]
A pivotal moment in the history of benzothiazoles arrived in 1921 with the discovery of the utility of 2-sulfanylbenzothiazoles (2-mercaptobenzothiazoles) as highly effective vulcanization accelerators for rubber.[1][4] This discovery, attributed to the Kelly-Springfield Tire Company, revolutionized the rubber industry by significantly reducing the time and energy required for the vulcanization process, leading to the production of more durable and resilient rubber products. The parent this compound molecule, however, was not isolated and identified from a natural source until 1967, when it was found in the volatiles of American cranberries.[4]
The mid-20th century witnessed a paradigm shift in the application of this compound compounds. While their role in industrial processes remained crucial, researchers began to uncover their vast pharmacological potential. This led to the exploration of a wide array of this compound derivatives for various therapeutic applications, establishing the this compound core as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1]
Physicochemical Properties of Early this compound Derivatives
The following table summarizes the key physicochemical properties of some of the earliest and most fundamental this compound compounds.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | C₇H₅NS | 135.19 | 2 | 227-228 | Sparingly soluble in water; soluble in alcohol and carbon disulfide.[3][4] |
| 2-Mercaptothis compound (B37678) (MBT) |
| C₇H₅NS₂ | 167.25 | 177-181 | Decomposes | Insoluble in water and gasoline; soluble in dilute alkali, acetone, and ethyl acetate.[5] |
| 2-Phenylthis compound (B1203474) |
| C₁₃H₉NS | 211.28 | 111-113 | 371 | Insoluble in water. |
| 2-Methylthis compound |
| C₈H₇NS | 149.21 | 11-14 | 238 | Not miscible or difficult to mix with water. |
| 2-Chlorothis compound |
| C₇H₄ClNS | 169.63 | 21-23 | 141 (at 30 mmHg) | Insoluble in water. |
| 2-Aminothis compound |
| C₇H₆N₂S | 150.20 | 126-129 | Decomposes | Very slightly soluble in water; freely soluble in alcohol and chloroform.[1][2] |
| 2-Anilinothis compound |
| C₁₃H₁₀N₂S | 226.30 | 159-161 | - | Insoluble in water. |
Foundational Synthetic Methodologies
The following sections detail the experimental protocols for three historically significant methods for the synthesis of this compound compounds.
Hofmann's Synthesis of 2-Substituted Benzothiazoles (circa 1879)
This method represents one of the earliest documented syntheses of the this compound core. The following is a generalized protocol based on Hofmann's work.
Protocol: Synthesis of 2-Phenylthis compound from 2-Aminothiophenol and Benzoyl Chloride
-
Materials:
-
2-Aminothiophenol
-
Benzoyl chloride
-
Anhydrous diethyl ether (or a similar inert solvent)
-
Pyridine (B92270) (or another suitable base)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2-aminothiophenol in anhydrous diethyl ether.
-
Slowly add a stoichiometric amount of benzoyl chloride to the solution while stirring. The addition is typically done at room temperature or with gentle cooling to control the exothermic reaction.
-
After the addition is complete, add a slight excess of pyridine to neutralize the hydrogen chloride gas produced during the reaction.
-
Heat the reaction mixture to reflux for a period of 1 to 2 hours to ensure the completion of the cyclization.
-
After cooling, the reaction mixture is washed with water to remove pyridine hydrochloride and any unreacted starting materials.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695), to yield pure 2-phenylthis compound.
-
The Jacobson Synthesis of Benzothiazoles (1887)
The Jacobson synthesis provides an alternative route to 2-substituted benzothiazoles through the oxidative cyclization of thiobenzanilides.
Protocol: Synthesis of 2-Phenylthis compound from Thiobenzanilide (B1581041)
-
Materials:
-
Thiobenzanilide
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve thiobenzanilide in ethanol in a reaction flask.
-
In a separate container, prepare an aqueous solution of potassium ferricyanide and sodium hydroxide.
-
Slowly add the alkaline potassium ferricyanide solution to the ethanolic solution of thiobenzanilide with vigorous stirring. The reaction is typically carried out at room temperature.
-
Continue stirring the mixture for several hours until the reaction is complete, which can be monitored by the disappearance of the starting material (e.g., by thin-layer chromatography).
-
Upon completion, the reaction mixture is poured into a large volume of water, which causes the product to precipitate.
-
The precipitate is collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried.
-
The crude 2-phenylthis compound can be purified by recrystallization from a suitable solvent like ethanol.
-
The Kelly Process for 2-Mercaptothis compound (1921)
This industrial process, detailed in U.S. Patent 1,631,871, enabled the large-scale production of 2-mercaptothis compound for the rubber industry.
Protocol: Synthesis of 2-Mercaptothis compound
-
Materials:
-
Aniline
-
Carbon disulfide (CS₂)
-
Sulfur (S)
-
-
Procedure:
-
A mixture of aniline, carbon disulfide, and sulfur is charged into a high-pressure autoclave. The molar ratio of the reactants is a critical parameter for optimizing the yield.
-
The autoclave is sealed, and the mixture is heated to a temperature of approximately 250-300 °C. The reaction is carried out under the autogenous pressure generated by the reactants at this temperature.
-
The reaction is held at this temperature for several hours to ensure complete conversion.
-
After the reaction period, the autoclave is cooled, and the pressure is carefully released. The crude product, a melt containing 2-mercaptothis compound, is discharged.
-
The crude product is then subjected to a purification process, which typically involves dissolving it in an aqueous sodium hydroxide solution to form the sodium salt of 2-mercaptothis compound.
-
The alkaline solution is filtered to remove insoluble impurities.
-
The filtrate is then acidified (e.g., with sulfuric acid) to precipitate the purified 2-mercaptothis compound.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Role in Vulcanization: A Quantitative Perspective
The introduction of this compound derivatives as accelerators dramatically improved the efficiency and quality of rubber vulcanization. The following table provides a comparative look at the performance of some common this compound-based accelerators.
| Accelerator | Scorch Time (ts2, min) at 135°C | Cure Time (t90, min) at 150°C | Tensile Strength (MPa) | Modulus at 300% (MPa) |
| 2-Mercaptothis compound (MBT) | ~3-5 | ~15-25 | ~20-25 | ~10-15 |
| Dithis compound Disulfide (MBTS) | ~5-8 | ~20-30 | ~22-27 | ~12-17 |
| N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) | ~15-25 | ~10-20 | ~25-30 | ~15-20 |
Note: These values are approximate and can vary significantly depending on the specific rubber formulation (e.g., type of rubber, presence of activators like zinc oxide and stearic acid, and sulfur content).[1][5][6][7]
The Rise of a Pharmacophore: A Historical Overview of Pharmacological Applications
The latter half of the 20th century saw the emergence of benzothiazoles as a versatile scaffold in drug discovery. Their planar structure and ability to participate in various non-covalent interactions make them ideal candidates for binding to biological targets.
Early Investigations into Antimicrobial Activity
Early studies on the biological activities of this compound derivatives focused on their antimicrobial properties. While comprehensive quantitative data from the early 20th century is scarce in modern databases, numerous reports from that era describe the bacteriostatic and fungistatic effects of various substituted benzothiazoles. These early findings paved the way for the development of more potent and selective antimicrobial agents. Recent studies continue to explore the antibacterial and antifungal potential of novel this compound derivatives. For instance, some modern this compound derivatives have shown significant activity against strains like Staphylococcus aureus and Escherichia coli.[8][9]
Modern Therapeutic Agents
The versatility of the this compound scaffold is exemplified by its presence in several modern drugs targeting a range of diseases.
-
Riluzole: An approved treatment for amyotrophic lateral sclerosis (ALS), Riluzole is believed to exert its neuroprotective effects through multiple mechanisms, primarily by inhibiting glutamatergic neurotransmission.
-
Pramipexole: A dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome, Pramipexole selectively stimulates D2 and D3 dopamine receptors.
-
Firefly Luciferin (B1168401): A derivative of this compound, luciferin is the substrate for the enzyme luciferase, responsible for the bioluminescence observed in fireflies. The oxidation of luciferin in the presence of ATP and luciferase results in the emission of light.
Conclusion
The history of this compound chemistry is a compelling narrative of scientific discovery and technological innovation. From its initial synthesis in the 19th century to its indispensable role in the rubber industry and its emergence as a privileged scaffold in modern drug discovery, the this compound nucleus has demonstrated remarkable versatility. The continuous exploration of novel synthetic methodologies and the ever-expanding understanding of the biological activities of its derivatives ensure that the story of this compound is far from over. Future research will undoubtedly uncover new applications for this remarkable heterocyclic system, further solidifying its importance in both industrial and medicinal chemistry.
References
- 1. CBS in Rubber Compounding: Benefits and Applications [chembroad.com]
- 2. sundstrom.se [sundstrom.se]
- 3. akrochem.com [akrochem.com]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent insights into antibacterial potential of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzothiazole Derivatives: An In-depth Technical Guide to an Emerging Environmental Concern
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of benzothiazole derivatives as emerging environmental contaminants. It covers their environmental occurrence, analytical methodologies for their detection, and the toxicological pathways they are known to impact. The information is intended to serve as a valuable resource for professionals working in environmental science, analytical chemistry, toxicology, and drug development.
Introduction to this compound Derivatives
This compound and its derivatives are a class of synthetic compounds with a wide range of industrial and commercial applications. They are primarily used as vulcanization accelerators in the rubber industry, particularly in the manufacturing of tires.[1] Additionally, they serve as corrosion inhibitors, fungicides, biocides, and are used in the production of some pharmaceuticals and dyes.[1] Their extensive use and persistence have led to their ubiquitous presence in various environmental compartments, raising concerns about their potential impact on ecosystems and human health.
The most commonly detected this compound derivatives in the environment include this compound (BTH), 2-hydroxythis compound (B105590) (OHBT), 2-mercaptothis compound (B37678) (MBT), 2-aminothis compound (B30445) (ABT), and 2-(methylthio)this compound (B1198390) (MTBT). Their release into the environment occurs through various pathways, including industrial wastewater discharge, runoff from roads due to tire wear, and leaching from consumer products.
Environmental Occurrence
This compound derivatives have been detected in a wide range of environmental matrices across the globe. The following tables summarize the concentrations of key this compound derivatives found in water, soil, sediment, and biota.
Table 1: Concentration of this compound Derivatives in Water Samples
| Compound | Water Source | Location | Concentration Range | Reference |
| This compound (BTH) | River Water | Germany | 58 - 856 ng/L | [2] |
| 2-Hydroxythis compound (OHBT) | Wastewater Effluent | China | up to 189 ng/L | [3] |
| 2-Mercaptothis compound (MBT) | Wastewater Influent | - | - | - |
| 2-Aminothis compound (ABT) | River Water | - | 31 - 136 ng/L | - |
| 2-(Methylthio)this compound (MTBT) | Wastewater Effluent | Germany | - | [4][5] |
| This compound-2-sulfonic acid (BTSA) | Wastewater Effluent | Germany | 35-70% of total BTs | [4][5] |
Data presented as a range of reported concentrations. Please refer to the cited literature for specific details.
Table 2: Concentration of this compound Derivatives in Soil and Sediment Samples
| Compound | Matrix | Location | Concentration Range | Reference |
| This compound (BTH) | Roadside Soil | Northeastern US | median: 180 ng/g dw | [6] |
| 2-Hydroxythis compound (OHBT) | Roadside Soil | Northeastern US | median: 32 ng/g dw | [6] |
| 2-Aminothis compound (ABT) | Roadside Soil | Northeastern US | median: 1.9 ng/g dw | [6] |
| 2-(Methylthio)this compound (MTBT) | Roadside Soil | Northeastern US | median: 20 ng/g dw | [6] |
| 2-morph-BTH | Roadside Soil | Northeastern US | median: 0.57 ng/g dw | [6] |
| Sum of Benzothiazoles (ΣBTHs) | Sediment | Pearl River, China | - | - |
dw: dry weight. Data presented as a range of reported concentrations. Please refer to the cited literature for specific details.
Table 3: Concentration of this compound Derivatives in Biota
| Compound | Species | Tissue | Location | Concentration Range | Reference |
| This compound (BTH) | Squid | - | Tarragona, Spain | up to 82 ng/g dw | [7] |
| 2-(Methylthio)this compound (MTBT) | Fish and Shellfish | - | Tarragona, Spain | frequently detected | [7] |
| 2-Aminothis compound (ABT) | Fish | - | Tarragona, Spain | up to 70 ng/g dw | [8] |
| 2-Hydroxythis compound (OHBT) | Fish | - | Taiwan | 15.4 - 26.1 ng/g dw | [8] |
dw: dry weight. Data presented as a range of reported concentrations. Please refer to the cited literature for specific details.
Experimental Protocols for Environmental Analysis
The accurate detection and quantification of this compound derivatives in complex environmental matrices require sensitive and robust analytical methods. The most common approaches involve solid-phase extraction (SPE) for aqueous samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analysis of Water Samples: SPE and LC-MS/MS
Objective: To extract, concentrate, and analyze this compound derivatives from water samples.
Methodology:
-
Sample Preparation:
-
Filter water samples (e.g., through a 0.45 µm glass fiber filter) to remove suspended solids.
-
Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., formic acid) to improve the retention of acidic benzothiazoles on the SPE sorbent.
-
Add an internal standard solution containing isotopically labeled this compound derivatives for quantification.
-
-
Solid-Phase Extraction (SPE):
-
Sorbent: Use a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X).
-
Conditioning: Condition the SPE cartridge sequentially with methanol (B129727) and then with acidified deionized water.
-
Loading: Pass the prepared water sample through the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove interfering polar compounds.
-
Elution: Elute the retained this compound derivatives with a suitable organic solvent, such as methanol or a mixture of methanol and dichloromethane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes to cover a wide range of this compound derivatives.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select specific precursor and product ion transitions for each target analyte and internal standard.
-
-
Analysis of Soil and Sediment Samples: QuEChERS and LC-MS/MS
Objective: To extract and clean up this compound derivatives from soil and sediment samples for analysis.
Methodology:
-
Sample Preparation:
-
Homogenize the soil or sediment sample. For dry samples, a rehydration step by adding a specific amount of water may be necessary.[10]
-
Weigh a representative subsample (e.g., 5-10 g) into a centrifuge tube.
-
Add an internal standard solution.
-
-
QuEChERS Extraction:
-
Add acetonitrile to the sample tube.
-
Add a mixture of salts (e.g., anhydrous magnesium sulfate (B86663) and sodium chloride, or commercially available QuEChERS salt packets) to induce phase separation and enhance extraction efficiency.[10]
-
Shake vigorously for a set period (e.g., 1 minute).
-
Centrifuge the tube to separate the acetonitrile layer from the solid matrix and aqueous phase.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents, typically anhydrous magnesium sulfate to remove residual water, and a primary secondary amine (PSA) sorbent to remove fatty acids and other interferences. C18 sorbent may also be included to remove nonpolar interferences.
-
Vortex the d-SPE tube and then centrifuge.
-
-
Final Extract Preparation and LC-MS/MS Analysis:
-
Take the cleaned-up supernatant and evaporate it to dryness or near dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Analyze the extract using the LC-MS/MS conditions described in section 3.1.
-
Toxicological Effects and Signaling Pathways
This compound derivatives have been shown to exert various toxic effects on organisms. Key mechanisms of toxicity include oxidative stress, endocrine disruption, and cardiotoxicity.
Oxidative Stress
Several this compound derivatives have been demonstrated to induce the production of reactive oxygen species (ROS), leading to oxidative stress in cells.[11] This can result in damage to cellular components such as lipids, proteins, and DNA. The cellular response to oxidative stress often involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of antioxidant defense.
Caption: this compound-induced oxidative stress and the Nrf2 signaling pathway.
Cardiotoxicity in Zebrafish
Studies using zebrafish (Danio rerio) embryos have revealed the cardiotoxic effects of some this compound derivatives, such as 2-(methylthio)this compound (MTBT).[12][13][14] Exposure to these compounds can lead to developmental abnormalities of the heart, pericardial edema, and reduced heart rate. The underlying mechanism appears to involve the upregulation of prostaglandin-endoperoxide synthase 2 (PTGS2), which in turn activates apoptotic pathways.
Caption: Proposed mechanism of MTBT-induced cardiotoxicity in zebrafish.
Endocrine Disruption
This compound derivatives are suspected endocrine-disrupting chemicals (EDCs).[1] Some studies have shown that certain derivatives can interact with nuclear receptors, such as the androgen receptor (AR). For instance, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (B13849739) has been identified as an inhibitor of the androgen receptor's N-terminal domain activity.[2][5][15]
Caption: Inhibition of androgen receptor signaling by a this compound derivative.
Logical Workflow for Environmental Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound derivatives in environmental samples.
Caption: General analytical workflow for this compound derivatives.
Conclusion and Future Perspectives
This compound derivatives are widespread environmental contaminants that warrant continued monitoring and research. Their persistence, potential for bioaccumulation, and demonstrated toxic effects highlight the need for a deeper understanding of their environmental fate and long-term consequences.
Future research should focus on:
-
Expanding the geographical scope of monitoring programs to better assess global contamination levels.
-
Investigating the occurrence and toxicity of transformation products of this compound derivatives.
-
Elucidating the specific molecular mechanisms of endocrine disruption for a broader range of this compound derivatives.
-
Developing and validating analytical methods for emerging this compound derivatives.
-
Assessing the risks of chronic exposure to low levels of this compound mixtures on both ecosystem and human health.
This technical guide provides a solid foundation for researchers and professionals engaged in addressing the challenges posed by these emerging contaminants. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and the development of effective risk management strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards this compound-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a this compound Scaffold-Based Androgen Receptor N-Terminal Inhibitor for Treating Androgen-Responsive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Diphenylguanidine, this compound, benzotriazole, and their derivatives in soils collected from northeastern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. weber.hu [weber.hu]
- 11. Evaluating the toxic potential of benzothiazoles with the rainbow trout cell lines, RTgill-W1 and RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2-(Methylthio) this compound (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Green Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. Benzothiazoles, a class of heterocyclic compounds, are of significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for the green synthesis of 2-substituted benzothiazoles, focusing on methods that utilize sustainable energy sources, green solvents, and reusable catalysts.
Introduction to Green Synthetic Approaches
Traditional methods for synthesizing 2-substituted benzothiazoles often involve harsh reaction conditions, toxic solvents, and stoichiometric amounts of hazardous reagents. Green chemistry principles aim to mitigate these drawbacks by employing alternative energy sources like microwave and ultrasound irradiation, utilizing environmentally friendly solvents such as water and ethanol (B145695), and developing catalyst-free systems or employing recyclable catalysts. These approaches not only reduce the environmental impact but also often lead to improved reaction efficiency, higher yields, and shorter reaction times.
Comparative Overview of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis protocols for 2-substituted benzothiazoles, allowing for a direct comparison of their efficiency and conditions.
| Method | Catalyst | Solvent/Conditions | Temperature | Time | Yield (%) | Reference |
| Ultrasound-Assisted | Sulfated Tungstate (B81510) | Solvent-free | Room Temperature | 5-40 min | 85-97 | [1][2] |
| Ammonium Nickel Sulfate | Not specified | Not specified | 85-115 min | 83-91 | [3] | |
| FeCl3/Montmorillonite K-10 | Not specified | Not specified | 0.7-5 h | 33-95 | [3] | |
| None | Solvent-free | Room Temperature | 20 min | 65-83 | [4] | |
| Microwave-Assisted | Amberlite IR-120 resin | Not specified | 85 °C | 5-10 min | 88-95 | [3] |
| Glycerol (B35011) (as solvent) | Glycerol | 100 °C | 4-8 min | 78-96 | [3] | |
| p-Ts-OH/Graphite on solid support | Solid support | Not specified | Not specified | High | [5][6] | |
| Catalyst-Free | None | Ethanol | Room Temperature | Moderate | High | [7] |
| None (Benzotriazole methodology) | Water (Microwave) | 70 °C | 1 h | ~Quantitative | [8][9] | |
| Visible Light-Promoted | Not specified (Blue LED) | Air atmosphere | Not specified | 6 h | Moderate-Good | [10] |
| Green Catalysis | VOSO4 | Ethanol | Room Temperature | 40-50 min | 87-92 | [3] |
| TiO2 NPs / H2O2 | Daylight | Not specified | 5-27 min | 90-97 | [3] | |
| CdS nanospheres (Photocatalyst) | Methanol (Visible light) | Not specified | Not specified | 60-90+ | [3] | |
| [CholineCl][Imidazole]2 (DES) | Solvent-free | 120 °C | 6 h | up to 78 | [11] |
Experimental Protocols
This section provides detailed experimental procedures for selected green synthesis methods.
Protocol 1: Ultrasound-Assisted Synthesis using Sulfated Tungstate (Solvent-Free)
This protocol describes a highly efficient and environmentally friendly method for the synthesis of 2-substituted benzothiazoles at room temperature without the use of any solvent.[1]
Materials:
-
Substituted aldehyde
-
Sulfated tungstate catalyst
Equipment:
-
Ultrasonic bath/probe
-
Round-bottom flask
-
Magnetic stirrer (optional)
-
TLC setup for reaction monitoring
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, take 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol).
-
Add sulfated tungstate (10 wt%) to the reaction mixture.
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 5-40 minutes), add ethyl acetate (B1210297) to the reaction mixture.
-
Separate the catalyst by simple filtration. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-substituted benzothiazole.
Protocol 2: Microwave-Assisted Synthesis in Glycerol
This protocol utilizes glycerol as a green and efficient reaction medium under microwave irradiation, leading to rapid synthesis of 2-substituted benzothiazoles.[3]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Glycerol
Equipment:
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
-
TLC setup for reaction monitoring
-
Standard work-up glassware
Procedure:
-
In a microwave reaction vessel, mix 2-aminothiophenol (1 mmol) and the substituted aldehyde (1 mmol) in glycerol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C (180 W) for 4-8 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the pure product.
Protocol 3: Catalyst-Free Synthesis in Ethanol at Room Temperature
This protocol outlines a simple and benign procedure for the synthesis of 2-substituted benzothiazoles without the need for any catalyst, using ethanol as a green solvent.[7]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
TLC setup for reaction monitoring
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol) in ethanol in a round-bottom flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times are typically moderate.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to obtain the desired 2-substituted this compound in high yield.
Visualizing Synthetic Workflows
The following diagrams illustrate the general workflows for the described green synthesis methods.
Caption: General workflows for green synthesis of 2-substituted benzothiazoles.
The following diagram illustrates the logical relationship between different green chemistry approaches for this synthesis.
Caption: Key principles in the green synthesis of 2-substituted benzothiazoles.
Conclusion
The methodologies presented here offer viable, efficient, and environmentally responsible alternatives to traditional synthetic routes for 2-substituted benzothiazoles. By embracing these green chemistry principles, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic processes while often gaining benefits in terms of reaction speed, yield, and safety. The choice of a specific protocol will depend on the available equipment, the scale of the synthesis, and the specific substituents on the this compound core. Further exploration and optimization of these green methods will continue to advance the field of sustainable pharmaceutical manufacturing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Catalyst-free synthesis of substituted benzimidazoles and benzothiazoles in a sustainable solvent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Catalyst-free facile synthesis of 2-substituted benzothiazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst-free facile synthesis of 2-substituted benzothiazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Synthesis of this compound Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Benzothiazole Derivatives: Application Notes and Protocols Utilizing Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The development of efficient, cost-effective, and environmentally benign synthetic methods for these scaffolds is a key focus in drug discovery and development. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this compound derivatives using a selection of novel and efficient catalysts.
Introduction to One-Pot Synthesis of Benzothiazoles
The most common and direct route to synthesize the this compound core is the condensation reaction between a 2-aminothiophenol (B119425) and an aldehyde, carboxylic acid, or other carbonyl-containing compound.[3][4] One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by minimizing solvent usage, reducing reaction times, and simplifying purification processes. The choice of catalyst is crucial for the efficiency and greenness of these syntheses. Recent research has focused on the development of novel catalysts that are reusable, operate under mild conditions, and provide high yields of the desired products.[3][5]
Novel Catalytic Systems for this compound Synthesis
This section details the application of three distinct and novel catalytic systems for the one-pot synthesis of 2-substituted benzothiazoles.
Heterogeneous Catalysis using Tin(IV) Pyrophosphate (SnP₂O₇)
Tin(IV) pyrophosphate (SnP₂O₇) has emerged as a highly efficient and reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with various aromatic aldehydes.[3] This method is noted for its high yields and very short reaction times under mild conditions.[3]
Key Advantages:
-
High product yields (typically 87-95%).[3]
-
Extremely short reaction times (8-35 minutes).[3]
-
The catalyst is heterogeneous, allowing for easy recovery and reuse for at least five cycles without significant loss of activity.[3]
-
Mild reaction conditions (room temperature).[4]
Data Summary:
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | SnP₂O₇ | - | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | SnP₂O₇ | - | 8 | 94 |
| 3 | 4-Nitrobenzaldehyde | SnP₂O₇ | - | 12 | 92 |
| 4 | 4-Methoxybenzaldehyde | SnP₂O₇ | - | 15 | 90 |
| 5 | 2-Chlorobenzaldehyde | SnP₂O₇ | - | 18 | 88 |
Table 1: Synthesis of 2-arylbenzothiazoles using SnP₂O₇ as a catalyst. Data compiled from multiple sources.[3][4]
Experimental Protocol:
-
To a mixture of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol), add a catalytic amount of SnP₂O₇.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture to recover the SnP₂O₇ catalyst. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with brine solution, and then dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylthis compound.[4]
Green Synthesis using a Hydrogen Peroxide/Hydrochloric Acid (H₂O₂/HCl) System
An environmentally friendly and efficient method for the synthesis of 2-substituted benzothiazoles utilizes a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) as the catalyst in ethanol (B145695) at room temperature.[3] This approach is effective for both electron-donating and electron-withdrawing substituted aldehydes, providing excellent yields in a short reaction time.[3]
Key Advantages:
-
Uses readily available and inexpensive reagents.[3]
-
Environmentally benign "green" synthesis.
-
Mild reaction conditions (room temperature) and short reaction times (around 1 hour).[3]
-
Excellent product yields.[3]
Data Summary:
| Entry | Aldehyde | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | H₂O₂/HCl | Ethanol | 1 | 95 |
| 2 | 4-Methylbenzaldehyde | H₂O₂/HCl | Ethanol | 1 | 96 |
| 3 | 4-Chlorobenzaldehyde | H₂O₂/HCl | Ethanol | 1 | 94 |
| 4 | 4-Nitrobenzaldehyde | H₂O₂/HCl | Ethanol | 1 | 92 |
| 5 | 4-Hydroxybenzaldehyde | H₂O₂/HCl | Ethanol | 1 | 93 |
Table 2: Synthesis of 2-arylbenzothiazoles using the H₂O₂/HCl catalytic system. Data sourced from Guo et al.[3]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol.
-
To this solution, add a mixture of H₂O₂ and HCl. An optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl has been found to be 1:1:6:3.[3]
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Solid-Phase Synthesis using Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂)
A solvent-free, one-pot synthesis of this compound derivatives can be achieved using silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) as a catalyst.[3] This method is particularly effective for the reaction of 2-aminothiophenol with acyl chlorides.[3]
Key Advantages:
-
Solvent-free reaction conditions, making it an environmentally friendly option.
-
The catalyst is inexpensive, non-toxic, and easily prepared from readily available materials.[3]
-
As a heterogeneous catalyst, it can be easily removed by simple filtration.[3]
Data Summary:
| Entry | Acyl Chloride | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | Benzoyl chloride | NaHSO₄-SiO₂ | Solvent-free, 80°C | 15 | 95 |
| 2 | 4-Chlorobenzoyl chloride | NaHSO₄-SiO₂ | Solvent-free, 80°C | 20 | 92 |
| 3 | 4-Nitrobenzoyl chloride | NaHSO₄-SiO₂ | Solvent-free, 80°C | 15 | 94 |
| 4 | Acetyl chloride | NaHSO₄-SiO₂ | Solvent-free, 80°C | 25 | 90 |
| 5 | Propanoyl chloride | NaHSO₄-SiO₂ | Solvent-free, 80°C | 25 | 88 |
Table 3: Synthesis of 2-substituted benzothiazoles from acyl chlorides using NaHSO₄-SiO₂. Data compiled from Kumar and co-workers.[3]
Experimental Protocol:
-
Prepare the NaHSO₄-SiO₂ catalyst by mixing NaHSO₄ with silica gel.
-
In a reaction vessel, mix 2-aminothiophenol (1 mmol), the respective acyl chloride (1 mmol), and a catalytic amount of NaHSO₄-SiO₂.
-
Heat the mixture at 80°C under solvent-free conditions.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Add an organic solvent (e.g., dichloromethane) to the mixture and filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acid impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent.
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for the one-pot synthesis of benzothiazoles and the underlying reaction mechanism.
Caption: General experimental workflow for one-pot this compound synthesis.
Caption: Simplified reaction mechanism for this compound formation.
Conclusion
The one-pot synthesis of this compound derivatives using novel catalysts offers significant advantages for researchers in medicinal chemistry and drug development. The methods presented here, utilizing catalysts such as SnP₂O₇, H₂O₂/HCl, and NaHSO₄-SiO₂, provide efficient, rapid, and often more environmentally friendly alternatives to traditional synthetic routes. By selecting the appropriate catalytic system, researchers can synthesize a diverse library of this compound derivatives for further biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent Advances in Synthesis of this compound Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Benzothiazole Ring at the C2 Position
Audience: Researchers, scientists, and drug development professionals.
Introduction The benzothiazole scaffold is a privileged heterocyclic structure integral to numerous natural and synthetic bioactive molecules.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them highly valuable in medicinal chemistry and drug discovery.[3][4][5] The functionalization at the C2 position of the this compound ring is a key strategy for modulating the biological activity and physicochemical properties of these compounds.[2] This document provides detailed application notes and experimental protocols for several common C2-functionalization strategies.
C2-Arylation of Benzothiazoles
C2-arylation introduces an aryl group at the C2 position, a common modification in many biologically active benzothiazoles, including the anti-tumor drug Phortress.[6] Key methods involve transition-metal-catalyzed cross-coupling reactions, particularly direct C-H arylation, which avoids the need for pre-functionalized benzothiazoles.
Logical Workflow for C2-Arylation
The general workflow for a direct C-H arylation experiment involves careful selection of catalyst, ligand, and reaction conditions to achieve optimal yield and selectivity.
Caption: General experimental workflow for Palladium-catalyzed C2-H arylation.
Data Presentation: C2-Arylation Methods
| Method | Catalyst / Reagent | Aryl Source | Solvent | Temp. (°C) | Yield (%) | Reference |
| Direct C-H Arylation | Pd(OAc)₂ / PPh₃ | Arylsulfonyl hydrazides | Dioxane | 120 | Good | [7] |
| Direct C-H Arylation | PdBr₂ / Ligand | Diaryliodonium salts | Toluene (B28343) | 110 | 55-96 | [7] |
| Direct C-H Arylation | Pd-Cu cocatalyst | Aryl boronic acids | DMF | 110 | Good | [8] |
| Ligand Combination Approach | Pd(OAc)₂ / Phenanthroline / PPh₃ | Aryl iodides | Dioxane | 120 | Excellent | [9] |
| Room Temp C-H Arylation | Pd(OAc)₂ / Ag₂O | Iodo(hetero)arenes | HFIP | RT | Good | [6] |
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation with Diaryliodonium Salt
This protocol describes a general procedure for the direct C2-arylation of this compound using a diaryliodonium salt, adapted from published methodologies.[7]
Materials:
-
This compound (1.0 equiv)
-
Diaryliodonium salt (1.2 equiv)
-
Palladium(II) bromide (PdBr₂, 5 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the diaryliodonium salt, palladium(II) bromide, triphenylphosphine, and cesium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-arylthis compound.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
C2-Alkylation of Benzothiazoles
C2-alkylation is another crucial transformation for diversifying the this compound core. Methods range from reactions with aldehydes and alcohols to modern photoredox-catalyzed C-H alkylations.
Reaction Scheme: C2-Alkylation
This diagram illustrates several pathways to introduce alkyl groups at the C2 position of the this compound ring.
Caption: Diverse methods for the C2-alkylation of benzothiazoles.
Data Presentation: C2-Alkylation Methods
| Method | Catalyst / Reagent | Alkyl Source | Solvent | Temp. (°C) | Yield (%) | Reference |
| Hydroxyalkylation | K₂S₂O₈ | Aliphatic alcohols | H₂O | 65 | 45-85 | [10] |
| C-H Alkylation | Ni(IPr*OMe)[P(OEt)₃]Br₂/Mg | Unactivated α-olefins | THF | 50 | Good | [11] |
| Alkylation with Aldehydes | Graphene oxide–Fe₃O₄ nanocomposite | Aldehydes | Polyethylene glycol | 100 | 60-95 | [1] |
| Visible Light Photoredox Alkylation | Eosin Y / K₂S₂O₈ | N,N-dimethylamides | Solvent-free | RT | 42-95 | [12] |
| Direct C-H Alkylation | 4CzIPN / DBU (Photocatalyst) | N-hydroxyphthalimide esters (NHPEs) | DMAC | RT | 40-85 | [13] |
Experimental Protocol: K₂S₂O₈-Mediated Hydroxyalkylation with Alcohols
This protocol outlines a green and convenient method for the synthesis of 2-(hydroxyalkyl)benzothiazoles in an aqueous medium.[10]
Materials:
-
Substituted this compound (1.0 equiv, 0.5 mmol)
-
Potassium persulfate (K₂S₂O₈, 4.0 equiv)
-
Aliphatic alcohol (e.g., isopropanol, 2.0 mL)
-
Deionized water (2.0 mL)
-
Round-bottom flask with condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 25 mL round-bottom flask, combine the this compound derivative (0.5 mmol), potassium persulfate (2.0 mmol), the desired alcohol (2.0 mL), and deionized water (2.0 mL).
-
Attach a condenser and place the flask in a preheated oil bath at 65 °C.
-
Stir the mixture under aerobic conditions for the required time (typically 3-6 hours). Monitor the reaction via TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired hydroxyalkylated this compound.
-
Characterize the product using appropriate analytical techniques (NMR, MS).
C2-Amination of Benzothiazoles
The introduction of an amino group at the C2 position is of significant interest as 2-aminobenzothiazoles are key pharmacophores in many therapeutic agents.[14] Methods often involve the reaction of C2-functionalized benzothiazoles with amines or direct C-H amination.
Reaction Scheme: C2-Amination
This diagram shows the conversion of a C2-H bond to a C-N bond via an intermediate phosphonium (B103445) salt.
Caption: C2-Amination via a phosphonium salt intermediate.[15][16]
Data Presentation: C2-Amination Methods
| Method | Reagents/Catalyst | Amine Source | Conditions | Yield (%) | Reference |
| Via Thiazol-2-yl-phosphonium Intermediates | Triphenylphosphine, then amine | Various amines (O-, N-centered nucleophiles) | Mild conditions, RT | 41-99 | [15][16] |
| Copper-Catalyzed Amination | CuI / Ligand | Primary/Secondary amines | Water, Ambient temperature | Good | [11] |
| From 2-Iodophenyl Isocyanides | Copper catalyst, K₂S | Amines | 1,4-Dioxane, 120 °C | 56-91 | [17] |
Experimental Protocol: C2-Amination via Phosphonium Salt Intermediate
This two-step protocol is based on the regioselective C-H functionalization of benzothiazoles with triphenylphosphine followed by nucleophilic substitution.[15][16][18]
Step 1: Synthesis of Thiazol-2-yl-triphenylphosphonium Salt
-
Dissolve this compound (1.0 equiv) and triphenylphosphine (1.1 equiv) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add a suitable activating agent/oxidant as described in the literature (e.g., an iodine-based reagent).
-
Stir the reaction at room temperature until the phosphonium salt precipitates or TLC indicates completion.
-
Isolate the phosphonium salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Step 2: Nucleophilic Amination
-
In a separate flask, dissolve the isolated thiazol-2-yl-triphenylphosphonium salt (1.0 equiv) in a polar aprotic solvent such as acetonitrile.
-
Add the desired amine (primary or secondary, 1.5-2.0 equiv) and a non-nucleophilic base (e.g., DBU, 1.5 equiv).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-aminothis compound derivative.
The functionalization of the this compound ring at the C2 position is a cornerstone of synthetic and medicinal chemistry. The protocols and data presented herein offer a starting point for researchers aiming to synthesize novel this compound derivatives. The choice of method will depend on the desired substituent, substrate compatibility, and available resources. Modern techniques like direct C-H functionalization and photoredox catalysis provide increasingly efficient and environmentally benign routes to this valuable class of compounds.[13][19]
References
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic strategies towards this compound-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct arylation of benzothiazoles and benzoxazoles with aryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. facm.ucl.ac.be [facm.ucl.ac.be]
- 15. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Modern Approaches to the Synthesis and Transformations of Practically Valuable this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unconventional approaches for synthesis of 2-substituted benzothiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Benzothiazole-Based Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives have emerged as a versatile and powerful class of fluorescent probes for the detection of a wide array of metal ions crucial in biological and environmental systems.[1] Their rigid, planar structure and inherent fluorescence properties make them an excellent scaffold for designing sensitive and selective chemosensors.[2] The core principle behind their function lies in the modification of the this compound fluorophore with a specific metal ion recognition unit (a chelator). The interaction between the probe and a target metal ion leads to a distinct change in the photophysical properties of the fluorophore, such as fluorescence enhancement ("turn-on"), quenching ("turn-off"), or a ratiometric shift in the emission wavelength.[3][4] These changes are often mediated by well-understood photophysical processes including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).[5][4] The ability to fine-tune the structure of the this compound core and the attached chelator allows for the development of probes with high selectivity and sensitivity for specific metal ions.
Signaling Pathways and Mechanisms
The fluorescence response of this compound-based probes upon metal ion binding is governed by several key photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved fluorescent sensors.
Chelation-Enhanced Fluorescence (CHEF)
In a typical CHEF-based "turn-on" sensor, the this compound fluorophore is linked to a chelating unit that, in its free form, quenches the fluorescence through processes like photoinduced electron transfer. Upon binding to a target metal ion, the chelator's electron-donating ability is suppressed, inhibiting the quenching pathway and leading to a significant enhancement of fluorescence.[6] This rigidification of the probe-metal complex often restricts non-radiative decay pathways, further contributing to the fluorescence enhancement.
References
- 1. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A near-infrared fluorescence probe based on the ICT (intramolecular charge transfer) mechanism for the detection of hydrogen peroxide in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent PET (photoinduced electron transfer) sensors as potent analytical tools. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
Application of Benzothiazole Derivatives as Antimicrobial and Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens represents a significant and escalating threat to global public health. This necessitates the urgent discovery and development of novel antimicrobial agents with diverse mechanisms of action. Benzothiazole, a privileged heterocyclic scaffold, has garnered considerable attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives, including potent antimicrobial and antifungal properties.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives as potential antimicrobial and antifungal therapeutic agents.
Overview of Antimicrobial and Antifungal Activity
This compound derivatives have demonstrated significant efficacy against a wide range of pathogenic bacteria and fungi. Their mechanism of action is often multifaceted, involving the inhibition of essential microbial enzymes, disruption of cellular processes, and interference with virulence factors.[4][5] Key molecular targets identified include DNA gyrase, dihydroorotase, dihydropteroate (B1496061) synthase (DHPS), and fungal cytochrome P450 14α-demethylase.[4][6][7][8] The structural versatility of the this compound nucleus allows for extensive chemical modification, enabling the optimization of antimicrobial potency and selectivity.[5]
Quantitative Antimicrobial and Antifungal Data
The following tables summarize the in vitro antimicrobial and antifungal activities of representative this compound derivatives from various studies, primarily reported as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 1 (Morsy et al., 2020) | [4] | ||||
| Compound 43a (7-methyl) | - | 21-27 (ZOI in mm) | 21-27 (ZOI in mm) | - | [4] |
| Compound 43b (7-bromo) | 21-27 (ZOI in mm) | 21-27 (ZOI in mm) | 21-27 (ZOI in mm) | - | [4] |
| Series 2 (Mishra et al., 2020) | [4] | ||||
| Compound 41c | 12.5 | 12.5 | 3.1 | 6.2 | [4] |
| Series 3 (Naaz et al., 2018) | [4] | ||||
| Compound 66c | 6.2 | - | 3.1 | 3.1 | [4] |
| Series 4 (this compound-thiazole hybrids) | [8] | ||||
| Compound 4b (meta-nitro) | 3.90 | - | - | 3.90 | [8] |
| Series 5 (Thiazolidinone derivatives) | [9] | ||||
| Compound 18 | - | - | - | 0.10 | [9] |
Note: ZOI = Zone of Inhibition. Some studies report activity as ZOI rather than MIC.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
| Series 1 (Amide-imidazole scaffolds) | [10] | |||
| Compound 14o | 0.125-2 | - | 0.125-2 | [10] |
| Compound 14p | 0.125-2 | - | 0.125-2 | [10] |
| Compound 14r | 0.125-2 | - | 0.125-2 | [10] |
| Series 2 (this compound-thiazole hybrids) | [8] | |||
| Compound 4b (meta-nitro) | 3.90 | 3.90 | - | [8] |
| Series 3 (NMT inhibitors) | [11] | |||
| Compound 6m | Good activity | Good activity | Higher than fluconazole | [11] |
| Series 4 (General) | [12] | |||
| Compound 6 | 125 | - | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of this compound derivatives as antimicrobial and antifungal agents.
General Synthesis of 2-Substituted this compound Derivatives
A common route for the synthesis of 2-aminothis compound (B30445) derivatives involves the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189).
Protocol 3.1.1: Synthesis of C-6 methyl substituted this compound derivatives
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve methyl-chloro substituted aniline in glacial acetic acid.
-
Thiocyanation: Cool the solution in an ice bath and add potassium thiocyanate portion-wise while maintaining the temperature below 10°C.
-
Bromination: Add a solution of bromine in glacial acetic acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Cyclization: After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. Neutralize the solution with ammonia (B1221849) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-6-methyl-7-chloro-benzothiazole.
Antimicrobial Susceptibility Testing
Protocol 3.2.1: Broth Microdilution Method for MIC Determination [6][9]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism on an appropriate agar (B569324) plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture at the optimal temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the log phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 3.2.2: Agar Cup Plate Method for Antifungal Activity
This diffusion technique is a qualitative or semi-quantitative method to screen for antimicrobial activity.
-
Preparation of Agar Plates: Prepare and sterilize a suitable agar medium (e.g., Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Aseptically spread a standardized suspension of the fungal test organism (e.g., Candida albicans) over the entire surface of the agar plate.
-
Preparation of Cups: Using a sterile cork borer, create wells or "cups" (typically 6-8 mm in diameter) in the agar.
-
Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the this compound derivative solution at different concentrations into the cups. Also, include a standard antifungal agent (e.g., Griseofulvin) as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the cup where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualization of Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a proposed mechanism of action for this compound derivatives.
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Review on the Developments of this compound-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening and Molecular Docking of Novel this compound Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New this compound Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure-activity relationship studies of this compound derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel this compound derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
High-Performance Liquid Chromatography (HPLC) Methods for Benzothiazole Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of benzothiazole and its derivatives using High-Performance Liquid Chromatography (HPLC). Benzothiazoles are a class of bicyclic heterocyclic compounds with a wide range of applications, including as vulcanization accelerators in the rubber industry, as corrosion inhibitors, and as scaffolds in medicinal chemistry for the development of new therapeutic agents.[1][2] Accurate and robust analytical methods are therefore essential for quality control, pharmacokinetic studies, and environmental monitoring.
The primary method for the analysis of benzothiazoles is reverse-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection.[1][2][3] This technique separates compounds based on their polarity, allowing for the effective quantification and identification of various this compound derivatives.[3] For more complex matrices or when higher sensitivity is required, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is often employed.[4][5]
Application Note 1: Analysis of this compound Hydrochloride
This protocol outlines a robust RP-HPLC method for the quantitative analysis of this compound hydrochloride.[1]
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : 0.1% Phosphoric acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Run Time | 10 minutes |
Quantitative Data Summary:
| Compound | Retention Time (min) | Linearity Range |
| This compound Hydrochloride | Varies based on exact system, but is well-resolved under these conditions. | Typically established in the µg/mL to mg/mL range. |
Application Note 2: Simultaneous Determination of 2-Mercaptothis compound (MBT) and 2,2'-Dithiobis-benzothiazole (MBTS)
This method allows for the simultaneous quantification of MBT and its oxidation product, MBTS, which are common rubber vulcanization accelerators.[2][6]
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | Microbondapak C18 (10 µm), 30 cm |
| Mobile Phase | Tetrahydrofuran (THF) : Acetonitrile : Buffer (40:40:20, v/v/v), pH 4.0 |
| Buffer | 1.42 g/L Sodium Phosphate Monobasic in Water, pH adjusted with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
Quantitative Data Summary:
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Recovery (%) | Relative Standard Deviation (%) |
| 2-Mercaptothis compound (MBT) | 4.45 | 80-320 | 98.63 | 0.51 |
| 2,2'-Dithiobis-benzothiazole (MBTS) | 8.78 | 80-320 | 98.66 | 0.51 |
| Naphthalene (Internal Standard) | 6.25 | N/A | N/A | N/A |
Experimental Protocols
Reagent and Sample Preparation
Mobile Phase Preparation (for this compound Hydrochloride Analysis):
-
To prepare 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.[1]
-
Mix the 0.1% phosphoric acid in water with acetonitrile in a 50:50 (v/v) ratio.[1]
-
Degas the mobile phase using sonication or vacuum filtration.[1]
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.[1]
-
Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.[1]
-
Sonicate for 5 minutes to ensure complete dissolution.[1]
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh a representative amount of the sample.
-
Dissolve and dilute the sample in a volumetric flask with the mobile phase to achieve a final concentration within the instrument's calibration range.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1][2]
For Complex Matrices (e.g., environmental or biological samples): For samples with complex matrices that may interfere with the analysis, a sample clean-up step such as Solid-Phase Extraction (SPE) is recommended.[4][7]
Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol (B129727) followed by 5 mL of water through it.[4]
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.[4]
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.[4]
-
Elution: Elute the target this compound derivatives with a suitable solvent like methanol or acetonitrile.[4]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.[4]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the HPLC analysis of benzothiazoles.
Caption: General experimental workflow for HPLC analysis of benzothiazoles.
For instances where the sample matrix is complex and may lead to interferences, an additional sample clean-up step is necessary.
Caption: Workflow for complex sample preparation using Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Benzothiazole-Containing Polymers for Material Science Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of benzothiazole-containing polymers, a class of materials with significant potential in various fields of material science. The unique electronic and structural properties of the this compound moiety make these polymers suitable for applications ranging from high-performance proton exchange membranes in fuel cells to redox-responsive systems for biomedical applications and active layers in organic electronics.
This document details two primary synthetic methodologies: direct polycondensation for creating rigid-rod aromatic polybenzothiazoles and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for producing well-defined copolymers with this compound side chains. Detailed experimental protocols, quantitative data summaries, and visual diagrams of workflows and chemical pathways are provided to facilitate the replication and further development of these advanced materials.
Material Properties: A Quantitative Summary
The properties of this compound-containing polymers can be tailored through the choice of synthetic route and monomer design. Key quantitative data from various studies are summarized below for easy comparison.
Table 1: Molecular Weight and Polydispersity of this compound-Containing Polymers
| Polymer Type | Synthesis Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Conjugated Benzodithiophene-co-Benzothiazole | Stille Coupling | 17.3 - 26.3 | - | - | [1] |
| Naphthodithiophene-co-Benzothiadiazole | - | 44 - 72 | - | 1.6 - 2.1 | [2] |
| Sulfonated Polybenzimidazole (related structure) | Polycondensation | 74.1 - 109.5 | - | - | [3] |
Table 2: Thermal Properties of this compound-Containing Polymers
| Polymer Type | Td (5% weight loss, °C) | Td (10% weight loss, °C) | Tg (°C) | Reference |
| Aromatic Polybenzothiazoles | - | 450 - 595 (in N₂) | - | [4][5] |
| Conjugated Benzodithiophene-co-Benzothiazole | 376 - 380 | - | - | [1] |
| Naphthodithiophene-co-Benzothiadiazole | 353 - 389 | - | Not Observed | [2] |
| Sulfonated Polybenzimidazole (related structure) | > 453 | - | > 220 | [3] |
Table 3: Application-Specific Performance of this compound-Containing Polymers
| Application | Polymer Description | Key Performance Metric | Value | Reference |
| Proton Exchange Membrane | Sulfonated Polythis compound (sPBT-E) with Sulfonated Graphene Oxide | Proton Conductivity | 0.139 S/cm (at 80°C, 100% RH) | [6] |
| Na-ion Battery Cathode | Sulfonated Polythis compound (sPBT-SE) | Discharge Capacity | 103 mAh g⁻¹ (after 350 cycles) | [7] |
| Organic Thin-Film Transistor | Benzothiadiazole Derivative | Hole Mobility | 10⁻⁴ cm²/Vs | [8] |
| Organic Solar Cell | Push-pull Polymer with Benzothiadiazole | Open-Circuit Voltage (Voc) | 0.71 V | [9] |
Synthesis and Characterization Workflow
The general process for developing and evaluating this compound-containing polymers involves several key stages, from monomer synthesis to polymer characterization and device fabrication.
Caption: General workflow for this compound polymer development.
Experimental Protocols
Protocol 1: Synthesis of a this compound Monomer
This protocol describes a general method for synthesizing a 2-substituted this compound, which can be further functionalized for polymerization. The method is based on the condensation of 2-aminothiophenol (B119425) with a carboxylic acid.[10]
Materials:
-
2-Aminothiophenol
-
Aromatic or Aliphatic Carboxylic Acid (e.g., 4-hydroxybenzoic acid)
-
Polyphosphoric acid (PPA) or Phosphorus Pentoxide/Methanesulfonic Acid (PPMA)[4][5]
-
Methanol
-
Saturated sodium bicarbonate solution
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the carboxylic acid (1 equivalent) and 2-aminothiophenol (1 equivalent).
-
Add polyphosphoric acid (PPA) as the solvent and condensing agent (typically 10-20 times the weight of the reactants).
-
Heat the reaction mixture to 140-180°C under a nitrogen atmosphere and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 80°C and pour it slowly into a beaker of cold water with vigorous stirring. This will precipitate the product.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound monomer.
Protocol 2: Synthesis of Aromatic Polythis compound via Direct Polycondensation
This protocol details the synthesis of a high-molecular-weight aromatic polythis compound, a rigid-rod polymer with excellent thermal stability.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of Poly(this compound) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonated polythis compound cathode materials for Na-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel organic semiconductors for optoelectronic devices - Enlighten Theses [theses.gla.ac.uk]
- 10. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Benzothiazole Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzothiazole derivatives as effective corrosion inhibitors, particularly for steel in acidic and neutral environments. Detailed protocols for the evaluation of these inhibitors are also included, alongside data summaries and mechanistic visualizations.
Application Notes
Introduction to this compound Derivatives as Corrosion Inhibitors
This compound is a heterocyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring.[1] Derivatives of this compound have garnered significant attention as corrosion inhibitors due to their excellent performance, which is attributed to the presence of heteroatoms (nitrogen and sulfur), aromatic rings, and π-electrons in their molecular structures.[2][3] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion.[3][4] The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with tailored properties for specific applications.[5]
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound derivatives inhibit corrosion is through adsorption onto the metal surface. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (N, S) of the this compound derivative and the vacant d-orbitals of the metal, forming a coordinate covalent bond.[6][7]
The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the metal from the corrosive environment.[6][7] The efficiency of this protective layer is influenced by the electronic structure of the inhibitor, its concentration, the temperature, and the nature of the corrosive medium.[1][3] Quantum chemical studies, such as Density Functional Theory (DFT), are often employed to correlate the molecular structure of these inhibitors with their inhibition efficiency by analyzing parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE).[2][5][8]
Applications
This compound derivatives have been successfully utilized as corrosion inhibitors in various industrial applications, including:
-
Acidic Cleaning and Pickling: They are effective in protecting steel from corrosion in acidic solutions like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) which are commonly used for industrial cleaning and descaling.[1][3][9]
-
Oil and Gas Industry: These inhibitors can be used to protect pipelines and equipment from corrosion in the presence of corrosive gases and fluids.
-
Cooling Water Systems: They help in preventing the corrosion of metal components in industrial cooling water circuits.
-
Protective Coatings: this compound derivatives can be incorporated into coatings to enhance their anti-corrosion properties.
Data Presentation: Inhibition Efficiency of this compound Derivatives
The following tables summarize the corrosion inhibition efficiency of various this compound derivatives on different metals in corrosive media, as determined by weight loss and electrochemical methods.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-Mercaptothis compound (MBT) | Mild Steel | 1 M H₂SO₄ | 5 mM | 30 | 92.96 | [3] |
| 2-Amino-6-chlorothis compound | Mild Steel | 15% HCl | 150 ppm | 30 | 95.8 | [10] |
| 2-(n-octylamino)-4-(3'-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine (BTC8T) | Steel | 1 M HCl | - | - | High | [9] |
| 4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,Ndimethylaniline | Mild Steel | 0.1 N HCl | 50 mg/L | Room Temp. | 56.39 | [11] |
| WG1 (a this compound derivative) | Mild Steel | 1 M HCl | 10⁻⁴ M | - | 94.9 | [12] |
| WG2 (a this compound derivative) | Mild Steel | 1 M HCl | 10⁻⁴ M | - | 94.1 | [12] |
Table 2: Inhibition Efficiency from Electrochemical Measurements (Potentiodynamic Polarization & EIS)
| Inhibitor | Metal | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| 2-Mercaptothis compound (MBT) | Galvanised Steel | 0.1 M NaCl | 1 mM | PDS & EIS | High | [13] |
| 2-Aminothis compound (ABT) | Galvanised Steel | 0.1 M NaCl | 1 mM | PDS & EIS | High | [13] |
| TCHBT (a this compound derivative) | Mild Steel | 1 M H₂SO₄ | 5 mM | EIS | - | [3] |
| 2-(n-hexylamino)-4-(3'-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine (BTC6T) | Steel | 1 M HCl | - | EIS & PDP | High | [9] |
| 2(Benzo[d]thiazol-2-ylamino)-2-(2-hydroxy-phenyl) acetonitrile | Carbon Steel (CK45) | Artificial Sea Water | 1000 ppm | Polarization | 73 | [14] |
| 3a (a this compound derivative) | Mild Steel | 0.1 N HCl | - | PDP | 52.03 | [11] |
| 3d (a this compound derivative) | Mild Steel | 0.1 N HCl | - | PDP | 56.39 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific inhibitor and experimental conditions.
Protocol 1: Weight Loss Measurement
This is a direct and simple gravimetric method to determine the average corrosion rate.[15][16]
1. Specimen Preparation:
- Cut metal coupons to desired dimensions (e.g., 3 cm x 1 cm x 0.05 cm).[3]
- Measure the dimensions of each specimen to calculate the total surface area.[15]
- Polish the specimens with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.[1]
- Weigh each specimen accurately to the nearest 0.1 mg.[15]
2. Experimental Setup:
- Prepare the corrosive solution (e.g., 1 M H₂SO₄) with and without various concentrations of the this compound derivative inhibitor.
- Suspend the prepared specimens in the test solutions using non-metallic holders, ensuring they are fully immersed.[15]
- Maintain the desired temperature for a specific immersion period (e.g., 3 hours).[1]
3. Post-Exposure Cleaning and Measurement:
- After the immersion period, remove the specimens from the solutions.
- Clean the specimens according to standard procedures (e.g., ASTM G1) to remove corrosion products without disturbing the base metal.[15] This may involve brushing and washing with a cleaning solution followed by rinsing with distilled water and acetone.
- Dry the specimens and re-weigh them accurately.
4. Calculation of Inhibition Efficiency (IE%):
- Calculate the weight loss (ΔW) for each specimen.
- The inhibition efficiency is calculated using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100 where ΔW_blank is the weight loss in the absence of the inhibitor and ΔW_inhibitor is the weight loss in the presence of the inhibitor.
Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique provides information about the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).[15]
1. Electrochemical Cell Setup:
- Use a standard three-electrode cell assembly consisting of the metal specimen as the working electrode (WE), a platinum or graphite (B72142) electrode as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).[3][16]
- The working electrode should have a defined exposed surface area.[1]
2. Procedure:
- Prepare the corrosive solution with and without the inhibitor at various concentrations.
- Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[15]
- Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).[3][15]
3. Data Analysis:
- Plot the logarithm of the current density (log i) versus the applied potential (E).
- Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
- Calculate the inhibition efficiency using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the inhibitor film.[15]
1. Electrochemical Cell Setup:
- The cell setup is the same as for the potentiodynamic polarization measurements.
2. Procedure:
- After the OCP has stabilized, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 10 kHz to 0.01 Hz).[3]
3. Data Analysis:
- The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
- The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
- An increase in the R_ct value in the presence of the inhibitor indicates the formation of a protective film.
- Calculate the inhibition efficiency using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating this compound derivatives as corrosion inhibitors.
Diagram 2: Proposed Mechanism of Corrosion Inhibition
Caption: Mechanism of action for this compound-based corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencepub.net [sciencepub.net]
- 3. peacta.org [peacta.org]
- 4. revues.imist.ma [revues.imist.ma]
- 5. worldsresearchassociation.com [worldsresearchassociation.com]
- 6. Inhibitory behaviour and adsorption stability of this compound derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory behaviour and adsorption stability of this compound derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 14. Synthesis and Characterization of Benzothiazol Derivative as a Corrosion Inhibitor for Carbon Steel in Seawater - Materials Sciences and Applications - SCIRP [scirp.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Benzothiazole-Based Probes for Hydrazine Detection in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of benzothiazole-based fluorescent probes for the sensitive and selective detection of hydrazine (B178648) in environmental samples. Hydrazine is a highly toxic and carcinogenic compound used in various industrial applications, making its detection in the environment a critical concern. This compound-based probes offer a robust platform for developing "turn-on" fluorescent sensors that are highly selective for hydrazine.
Introduction
This compound derivatives have emerged as powerful tools in the development of fluorescent probes due to their unique photophysical properties. When incorporated into a probe structure, the this compound moiety can act as a signaling unit. The detection of hydrazine is typically achieved through a specific chemical reaction between the probe and hydrazine, which induces a significant change in the probe's fluorescence, often leading to a dramatic "turn-on" signal. This reaction-based sensing mechanism provides high selectivity over other potentially interfering substances.
The general principle involves a non-fluorescent or weakly fluorescent this compound-based probe that, upon reaction with hydrazine, undergoes a structural transformation. This transformation, often a cyclization or cleavage reaction, results in the formation of a highly fluorescent product. The intensity of the fluorescence signal is directly proportional to the concentration of hydrazine, allowing for quantitative analysis.
Featured this compound-Based Probes
Several this compound-based probes have been developed for hydrazine detection. This document will focus on two notable examples: BTC (this compound-Coumarin) and PTN (a this compound-Thiophene derivative) , to illustrate the principles and applications.
Data Presentation: Performance of Selected this compound-Based Probes for Hydrazine Detection
| Probe Name | Full Chemical Name | Signaling Mechanism | Limit of Detection (LOD) | Linear Range | Response Time | Sample Matrix | Reference |
| BTC | This compound conjugated methyldicyanovinyl coumarin (B35378) probe | Hydrazine-induced lactone ring-opening and cleavage of the dicyanovinyl group | 1.7 nM | Not Specified | < 1 minute | Water Samples, Vapor Phase | [1][2] |
| PTN | 2-(1, 3-benzothiazol-2-yl)-5-(diethylamino)phenyl thiophene-2-carboxylate | Hydrazinolysis of the ester linkage | 56 nM | 0 - 37.5 µM | < 5 minutes | Water Samples | [3][4] |
| Probe 1 | Not Specified | Addition-cyclization mechanism | 6.7 nM (fluorescence) | 0 - 180 µM | Not Specified | Water Samples | |
| DPA | Dicyanovinyl-9-phenylanthracene | Change in intramolecular charge transfer (ICT) | 7.85 nM | Not Specified | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
The signaling mechanism and experimental workflow for a typical this compound-based hydrazine probe are depicted below.
Signaling Pathway of the BTC Probe
The detection mechanism of the BTC probe involves a hydrazine-induced cascade reaction. Initially, the non-fluorescent BTC probe reacts with hydrazine, leading to the opening of the lactone ring. This is followed by the cleavage of the dicyanovinyl group, which results in the formation of a highly fluorescent product, BTC-A. This process leads to a significant "turn-on" fluorescence response.
Caption: Signaling pathway of the BTC probe with hydrazine.
General Experimental Workflow for Hydrazine Detection
The following diagram illustrates a typical workflow for the detection of hydrazine in an environmental water sample using a this compound-based fluorescent probe.
Caption: General workflow for hydrazine detection in water.
Experimental Protocols
Protocol 4.1: Synthesis of a this compound Precursor: 2-(2-Hydroxyphenyl)this compound (B1206157)
This protocol describes a general method for the synthesis of the core structure found in many this compound-based probes.
Materials:
-
Phenyl Salicylate (B1505791)
-
Nitrogen gas supply
-
Reaction flask with condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and phenyl salicylate (1 equivalent).
-
Place the flask under an inert nitrogen atmosphere.
-
Heat the mixture to a temperature sufficient to melt the reactants (typically 120-150 °C) while stirring.
-
Continue heating for 2-4 hours. The phenol (B47542) byproduct may be distilled off during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Recrystallize the solid product from ethanol to obtain pure 2-(2-hydroxyphenyl)this compound as a crystalline solid.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: Detection of Hydrazine in Water Samples using a this compound-Based Probe
This protocol provides a step-by-step guide for the quantitative analysis of hydrazine in environmental water samples.
Materials:
-
This compound-based fluorescent probe (e.g., BTC or PTN)
-
Stock solution of the probe in a suitable solvent (e.g., DMSO)
-
Hydrazine standard solutions of known concentrations
-
Environmental water samples (e.g., river water, tap water)
-
Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
1. Preparation of Reagents:
- Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO).
- Prepare a series of hydrazine standard solutions in deionized water with concentrations ranging from the expected sample concentrations.
- Prepare a working solution of the probe by diluting the stock solution in buffer (e.g., to 10 µM in PBS).
2. Sample Preparation:
- Collect water samples in clean containers.
- Filter the water samples through a 0.22 µm syringe filter to remove any particulate matter.
3. Calibration Curve:
- To a series of cuvettes, add the working probe solution.
- Add increasing volumes of the hydrazine standard solutions to each cuvette to achieve a range of final concentrations.
- Bring the final volume in each cuvette to a constant value with buffer.
- Incubate the solutions for the specified response time of the probe (e.g., 1-5 minutes).
- Measure the fluorescence intensity of each solution at the probe's excitation and emission wavelengths.
- Plot the fluorescence intensity versus the hydrazine concentration to generate a calibration curve.
4. Sample Analysis:
- To a cuvette, add the working probe solution.
- Add a known volume of the prepared environmental water sample.
- Bring the final volume to the same constant value as the standards with buffer.
- Incubate the solution for the specified response time.
- Measure the fluorescence intensity.
- Determine the concentration of hydrazine in the sample by interpolating the fluorescence intensity on the calibration curve.
5. Spike and Recovery (Optional but Recommended for Validation):
- To validate the method for a specific matrix, spike a known concentration of hydrazine into a real water sample and perform the analysis.
- Calculate the recovery percentage to assess the accuracy of the method in the sample matrix.
Protocol 4.3: Preparation and Use of Test Strips for Rapid Hydrazine Detection
For rapid, semi-quantitative, on-site detection, test strips can be prepared.
Materials:
-
This compound-based fluorescent probe
-
Dichloromethane (B109758) or other volatile solvent
-
Filter paper
-
UV lamp (365 nm)
Procedure:
-
Prepare a solution of the probe in dichloromethane (e.g., 200 µM).
-
Cut filter paper into small strips.
-
Immerse the filter paper strips in the probe solution and allow the solvent to evaporate completely in a fume hood.
-
To test for hydrazine, apply a drop of the water sample onto the test strip.
-
After a short period (e.g., 1 minute), observe the test strip under a UV lamp.
-
The appearance of a bright fluorescence indicates the presence of hydrazine. The intensity of the fluorescence can provide a semi-quantitative estimation of the concentration.
These application notes and protocols provide a foundation for researchers to utilize this compound-based probes for the effective detection of hydrazine in environmental samples. It is recommended to consult the specific literature for the chosen probe for optimal experimental conditions.
References
- 1. A this compound-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Aryl-Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of 2-aryl-benzothiazoles utilizing microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] The protocols outlined below are suitable for the synthesis of a diverse range of 2-aryl-benzothiazole derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
Benzothiazoles are a class of heterocyclic compounds that exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aryl substituted benzothiazoles, in particular, are a focal point of drug discovery and development. Traditional methods for their synthesis often involve long reaction times, harsh conditions, and the use of hazardous solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3][4] The use of microwave irradiation accelerates the reaction rates by directly and efficiently heating the reaction mixture, leading to a significant reduction in reaction time from hours to minutes.[3] This technique often results in higher product yields and purity. Furthermore, microwave-assisted synthesis can frequently be performed under solvent-free conditions or in environmentally benign solvents, thus minimizing chemical waste.[1][5]
This document details three distinct and robust protocols for the microwave-assisted synthesis of 2-aryl-benzothiazoles: a solvent-free method, a procedure utilizing the green solvent glycerol (B35011), and a protocol employing an ionic liquid as the reaction medium.
General Reaction Scheme
The core reaction involves the condensation of an aromatic aldehyde with 2-aminothiophenol (B119425). The initial step is the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form a benzothiazoline. Subsequent oxidation, often by atmospheric oxygen, yields the final 2-aryl-benzothiazole product.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-aryl-benzothiazoles under different microwave-assisted conditions.
Protocol 1: Solvent-Free Synthesis Promoted by Acetic Acid
This protocol describes an efficient and environmentally friendly solvent-free synthesis of 2-arylbenzothiazoles, promoted by acetic acid under microwave irradiation.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehydes
-
Glacial acetic acid
-
Ethanol (B145695) (for recrystallization)
-
Microwave reactor
-
Glass reaction vessel (10 mL) with a magnetic stirrer
Procedure:
-
In a 10 mL glass tube, combine 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and glacial acetic acid (0.5 mmol).
-
Place a small magnetic stir bar in the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature of 120°C for the time specified in Table 1 (typically 2-5 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add 10 mL of cold water to the reaction mixture, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it with water.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-aryl-benzothiazole.
Protocol 2: Synthesis in Glycerol as a Green Solvent
This method utilizes glycerol, a biodegradable and high-boiling point solvent, providing a green alternative to traditional organic solvents.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehydes
-
Glycerol
-
Ethanol (for recrystallization)
-
Microwave reactor
-
Glass reaction vessel (10 mL) with a magnetic stirrer
Procedure:
-
In a 10 mL glass tube, add 2-aminothiophenol (1.0 mmol), the corresponding aromatic aldehyde (1.0 mmol), and glycerol (2 mL).
-
Add a magnetic stir bar to the vessel.
-
Place the sealed vessel into the microwave reactor.
-
Irradiate the mixture at a constant temperature of 140°C for the duration indicated in Table 1 (typically 4-8 minutes).[6]
-
After cooling to room temperature, add 15 mL of water to the reaction mixture.
-
The product will precipitate out of the aqueous glycerol solution.
-
Collect the solid product by filtration and wash thoroughly with water to remove any residual glycerol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aryl-benzothiazole.
Protocol 3: Synthesis in an Ionic Liquid ([pmIm]Br)
This protocol employs 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) as a recyclable reaction medium and catalyst, showcasing a modern approach to sustainable synthesis.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehydes
-
1-pentyl-3-methylimidazolium bromide ([pmIm]Br)
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Hexane
-
Microwave reactor
-
Glass reaction vessel (10 mL)
Procedure:
-
In a 10 mL glass vessel, mix 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in [pmIm]Br (1 g).
-
Place the vessel in a microwave reactor and irradiate for 3-5 minutes at 100°C.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid by adding diethyl ether (3 x 10 mL).
-
Combine the ether extracts and evaporate the solvent under reduced pressure.
-
The resulting solid product is purified by recrystallization from a mixture of ethyl acetate and hexane.
-
The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum for reuse in subsequent reactions.
Experimental Workflow
The general workflow for the microwave-assisted synthesis of 2-aryl-benzothiazoles is depicted below.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 2-aryl-benzothiazoles using the described microwave-assisted protocols.
| Entry | Protocol | Ar-CHO Substituent | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | 1 | H | 2 | 95 | 112-114 |
| 2 | 1 | 4-Cl | 3 | 96 | 122-124 |
| 3 | 1 | 4-NO₂ | 4 | 92 | 245-247 |
| 4 | 1 | 4-OCH₃ | 2.5 | 94 | 123-125 |
| 5 | 2 | H | 4 | 92 | 113-114 |
| 6 | 2 | 4-Cl | 4 | 96 | 123-124 |
| 7 | 2 | 4-NO₂ | 5 | 91 | 246-247 |
| 8 | 2 | 2-OH | 8 | 90 | 226-227 |
| 9 | 3 | H | 3 | 94 | 112-113 |
| 10 | 3 | 4-Cl | 3 | 95 | 121-122 |
| 11 | 3 | 4-NO₂ | 4 | 92 | 244-246 |
| 12 | 3 | 4-OCH₃ | 3 | 93 | 122-124 |
Yields refer to the isolated pure product.
Conclusion
The presented microwave-assisted protocols offer rapid, efficient, and environmentally conscious methods for the synthesis of 2-aryl-benzothiazoles. These techniques provide significant improvements over classical synthetic routes and are highly adaptable for the generation of compound libraries for drug discovery and other applications. The use of solvent-free conditions or green solvents like glycerol and ionic liquids further enhances the sustainability of these synthetic procedures. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and applications.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient and Green Synthesis of 2-Arylbenzothiazoles in an Ionic Liquid, [pmIm]Br under Microwave Irradiation [organic-chemistry.org]
Application of Benzothiazole Derivatives in the Development of Antidiabetic Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of benzothiazole derivatives in the discovery and development of novel antidiabetic agents. It includes summaries of their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] Its derivatives have shown significant potential in the management of diabetes mellitus by targeting various key proteins and pathways involved in glucose homeostasis.[2][3] These compounds offer a versatile platform for the design of novel drugs with diverse mechanisms of action, including the enhancement of insulin (B600854) sensitivity, modulation of insulin secretion, and inhibition of glucose absorption and reabsorption.
Mechanisms of Action of Antidiabetic this compound Derivatives
This compound derivatives exert their antidiabetic effects through multiple mechanisms, targeting key enzymes and signaling pathways involved in glucose metabolism.
-
AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a crucial cellular energy sensor. Its activation in skeletal muscle enhances glucose uptake, while in pancreatic β-cells, it can augment glucose-stimulated insulin secretion.[4] Certain this compound derivatives have been identified as potent AMPK activators, promoting glucose utilization in a non-insulin-dependent manner.[5][6]
-
Dipeptidyl Peptidase-IV (DPP-4) Inhibition: DPP-4 is an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound derivatives can prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[5] Thiazolidine-4-one derivatives of this compound have shown particular promise as highly potent DPP-4 inhibitors.[7]
-
α-Glucosidase Inhibition: α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme by this compound derivatives delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[8]
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition: SGLT2 is primarily located in the renal proximal tubules and is responsible for the reabsorption of most of the filtered glucose back into the circulation. Benzisothiazole-C-glucosides are a class of potent SGLT2 inhibitors that block glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][9]
-
Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) Agonism: PPAR-γ is a nuclear receptor that plays a critical role in adipogenesis and insulin sensitization. Agonism of PPAR-γ by this compound derivatives can improve insulin sensitivity and glucose uptake in peripheral tissues.[10][11]
Quantitative Data on Antidiabetic this compound Derivatives
The following tables summarize the quantitative data on the efficacy of various this compound derivatives against different antidiabetic targets.
Table 1: In Vitro Inhibitory and Agonist Activities of this compound Derivatives
| Compound Class | Target | Compound Example | IC50 / EC50 | Reference |
| Thiazolidine-4-ones | DPP-4 | 3-(6-OCF₃-benzo[d]thiazol-2-yl)-2-(2,6-2F-phenyl thiazolidin-4-one | 12 ± 0.5 nM (IC50) | [7] |
| Keto-pyrrolidines | DPP-4 | 6-amino this compound derivative | 0.79 nM (IC50) | [5] |
| Thiazole-sulfonamides | DPP-4 | 5-aryl thiazole (B1198619) derivative 11 | 2.51 ± 0.27 µM (IC50) | [12] |
| Benzisothiazole-C-glucosides | SGLT2 | 16d (4-tert-butyl) | 10 nM (IC50) | [9] |
| Benzisothiazole-C-glucosides | SGLT2 | 16a (4-methyl benzyl) | 80 nM (IC50) | [9] |
| Thiazolylmethylphenyl Glucosides | SGLT2 | 14v (furanyl moiety) | 0.720 nM (IC50) | [13] |
| Thiazole-sulfonamides | α-Glucosidase | Compound 10 | 3.02 ± 0.23 µM (IC50) | [12] |
| Piperidinyl/piperazinyl-benzothiazoles | PPAR-δ | Compound 2_11 | 19.1 nM (EC50) | [10] |
| Dichloroanilide-linked indoles | PPAR-γ | Compound 12 | 1.96 nM (EC50) | [14] |
Table 2: In Vivo Antihyperglycemic Effects of this compound Derivatives
| Compound/Derivative | Animal Model | Dose | Effect | Reference |
| Derivative A | Alloxan-induced diabetic rats | Not specified | 33.9% reduction in blood glucose | [15] |
| Derivative B | Alloxan-induced diabetic rats | Not specified | 30.18% reduction in blood glucose | [15] |
| Derivative C | Alloxan-induced diabetic rats | Not specified | 35.25% reduction in blood glucose | [15] |
| Derivative D | Alloxan-induced diabetic rats | Not specified | 35.67% reduction in blood glucose | [15] |
| Compound 34 | KKAy mice | Not specified | Lowered blood glucose to normoglycemic range | [6] |
| Compound 3b | T2D rat model | 15 mg/kg (equimolar to pioglitazone) | Reduced blood glucose to <200 mg/dL | [11] |
| Compound 4y | T2D rat model | 15 mg/kg (equimolar to pioglitazone) | Reduced blood glucose to <200 mg/dL | [11] |
| Compound 19 | Kuo Kondo rats | Not specified | Decreased glucose level to normal range | [5] |
| 2-amino[5′(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorothis compound | Alloxan-induced rats | Not specified | Significant blood glucose lowering | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by antidiabetic this compound derivatives.
Caption: AMPK signaling pathway activation by a this compound derivative.
Caption: PPAR-γ signaling pathway activation in an adipocyte.
Experimental Workflows
The following diagrams outline the workflows for key in vitro and in vivo experiments.
Caption: Workflow for common in vitro enzyme inhibition assays.
Caption: General workflow for in vivo antidiabetic studies.
Experimental Protocols
In Vitro Assays
1. DPP-4 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4, which cleaves a fluorogenic substrate.
-
Materials: Human recombinant DPP-4, Gly-Pro-AMC (substrate), test compounds, sitagliptin (B1680988) (positive control), assay buffer (e.g., Tris-HCl), 96-well black plates, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test this compound derivatives and sitagliptin in assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to wells containing either the test compound, positive control, or vehicle.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. α-Glucosidase Inhibition Assay (Spectrophotometric)
-
Principle: This assay determines the inhibitory effect of a compound on α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Materials: α-glucosidase from Saccharomyces cerevisiae, pNPG, test compounds, acarbose (B1664774) (positive control), phosphate (B84403) buffer, sodium carbonate, 96-well plates, spectrophotometer.
-
Procedure:
-
Prepare various concentrations of the test compounds and acarbose in phosphate buffer.
-
Add the α-glucosidase solution to wells containing the test compound, positive control, or vehicle.
-
Incubate at 37°C for 10-15 minutes.
-
Add the pNPG substrate to start the reaction and incubate for a further 20-30 minutes at 37°C.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
3. SGLT2 Inhibition Assay (Cell-Based)
-
Principle: This assay measures the inhibition of glucose uptake in cells overexpressing human SGLT2 using a fluorescently labeled glucose analog.
-
Materials: HEK293 cells stably expressing hSGLT2, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), test compounds, known SGLT2 inhibitor (e.g., dapagliflozin), cell culture medium, Krebs-Ringer-HEPES (KRH) buffer, 96-well plates, fluorescence plate reader.
-
Procedure:
-
Seed the hSGLT2-expressing cells in a 96-well plate and culture until confluent.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test this compound derivatives or control inhibitor in KRH buffer for 15-30 minutes at 37°C.
-
Add 2-NBDG to each well and incubate for 30-60 minutes at 37°C.
-
Terminate glucose uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the fluorescence of the cell lysate (Excitation: ~485 nm, Emission: ~535 nm).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vivo Assays
1. Induction of Type 2 Diabetes in Rats (Streptozotocin-Nicotinamide Model)
-
Principle: A combination of a high-fat diet and a low dose of streptozotocin (B1681764) (STZ) along with nicotinamide (B372718) is used to induce a diabetic state in rats that mimics human type 2 diabetes.
-
Materials: Male Wistar or Sprague-Dawley rats, high-fat diet, streptozotocin (STZ), nicotinamide, citrate (B86180) buffer, glucose meter.
-
Procedure:
-
Feed the rats a high-fat diet for at least 2 weeks to induce insulin resistance.
-
After the dietary manipulation, fast the animals overnight.
-
Administer nicotinamide (e.g., 230 mg/kg, i.p.) 15 minutes prior to STZ injection to protect pancreatic β-cells from complete destruction.
-
Inject a freshly prepared solution of STZ (e.g., 65 mg/kg, i.p.) dissolved in cold citrate buffer (pH 4.5).
-
After 72 hours, measure the fasting blood glucose levels. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic.
-
2. Oral Glucose Tolerance Test (OGTT)
-
Principle: The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose utilization.
-
Materials: Diabetic rats, glucose solution, test compounds, standard drug (e.g., metformin), glucose meter.
-
Procedure:
-
Fast the diabetic rats overnight (12-16 hours) with free access to water.
-
Record the initial fasting blood glucose level (time 0).
-
Administer the test this compound derivative, standard drug, or vehicle orally.
-
After a specific time (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Measure blood glucose levels at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.
-
Plot the blood glucose concentration against time and calculate the area under the curve (AUC) to evaluate the glucose-lowering effect of the test compound.
-
Conclusion
This compound derivatives represent a highly promising and versatile class of compounds for the development of novel antidiabetic drugs. Their ability to target multiple pathways involved in glucose homeostasis provides a strong rationale for their continued investigation. The protocols and data presented in this document offer a valuable resource for researchers in the field to design and execute preclinical studies aimed at discovering and characterizing new this compound-based antidiabetic agents. Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives is warranted to translate their preclinical potential into clinical reality.
References
- 1. Discovery of non-glucoside SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. This compound derivatives augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via AMPK activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Synthesis and Mechanism of Hypoglycemic Activity of this compound Derivatives - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. mdpi.com [mdpi.com]
- 12. Unveiling anti-diabetic potential of new thiazole-sulfonamide derivatives: Design, synthesis, in vitro bio-evaluation targeting DPP-4, α-glucosidase, and α-amylase with in-silico ADMET and docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmrset.com [ijmrset.com]
Troubleshooting & Optimization
Improving the yield of benzothiazole synthesis reactions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of benzothiazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my this compound synthesis reaction?
A1: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or an iodine vapor chamber.[1]
Q2: What are some common "green" or environmentally friendly approaches to this compound synthesis?
A2: Many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[1][2] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[1][3]
Q3: Are there any specific safety precautions I should take when working with 2-aminothiophenol (B119425)?
A3: Yes, 2-aminothiophenol is susceptible to oxidation, so it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon). As a thiol, it has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.[1]
Q4: My final product is off-white or yellowish. How can I improve its purity and color?
A4: Discoloration often indicates the presence of impurities. Recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.[4] Adding activated carbon (like Norit) to the hot solution during recrystallization can help remove colored impurities.[5] For persistent issues, column chromatography using silica (B1680970) gel or alumina (B75360) may be necessary.[1][6]
Q5: Can I use a different acid instead of hydrochloric acid for salt formation?
A5: While hydrochloric acid is commonly used, other strong acids can be employed to form salts. However, the choice of acid can affect the resulting salt's solubility, crystal form, and stability. It is important to consider the desired properties of the final salt for its specific application.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following guide outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and the carbonyl compound (aldehyde, carboxylic acid, etc.). 2-aminothiophenol is prone to oxidation; using a freshly opened bottle or purifying it before use is recommended.[1][6] |
| Inefficient Catalyst or Suboptimal Loading | The choice of catalyst is critical. For reactions with aldehydes, catalysts like H₂O₂/HCl, samarium triflate, or various metal-based catalysts have proven effective.[1] For condensations with carboxylic acids, consider catalysts such as polyphosphoric acid (PPA) or molecular iodine.[1] It may be necessary to screen different catalysts and optimize their loading. |
| Suboptimal Reaction Temperature | Temperature can significantly impact yield. If the yield is low at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side products are observed at elevated temperatures, lowering the temperature could improve the outcome.[1][5] |
| Incomplete Reaction | Monitor the reaction to completion using TLC.[5][6] If starting materials persist, consider extending the reaction time or moderately increasing the temperature.[6] |
| Presence of Water/Oxygen | The thiol group in 2-aminothiophenol can be oxidized, forming a disulfide byproduct.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[1][6] Ensure solvents are dry if the reaction is moisture-sensitive. |
| Inefficient Mixing | Ensure the reaction mixture is being stirred efficiently to promote adequate contact between reactants and catalysts.[5] |
A logical approach to troubleshooting low yield is outlined in the diagram below.
Caption: Troubleshooting flowchart for low yield.
Problem 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and reduce the overall yield.
| Potential Byproduct/Cause | Recommended Solutions |
| Oxidation of 2-aminothiophenol | The thiol group can oxidize to form a disulfide. Running the reaction under an inert atmosphere (nitrogen or argon) can minimize this side reaction.[1] |
| Incomplete Cyclization/Oxidation (Benzothiazoline intermediate) | The presence of the 2,3-dihydrothis compound (benzothiazoline) intermediate indicates incomplete oxidation.[4] Ensure an adequate oxidant is present. Options include running the reaction in DMSO open to the air, or using an H₂O₂/HCl system.[4] |
| Over-oxidation of Intermediate | In reactions involving an oxidant, controlling the stoichiometry of the oxidizing agent is crucial to prevent the over-oxidation of the desired product.[1] |
| Self-Condensation of Starting Materials | Aldehydes or other carbonyl compounds may undergo self-condensation. Adjusting reaction conditions, such as temperature or catalyst, can help suppress these side reactions.[1] |
| Solvent-Dependent Byproducts | In some cases, the solvent can participate in side reactions. For instance, using ethyl acetate (B1210297) has been reported to form a thiadiazine derivative. Switching to a different solvent, like acetonitrile, can prevent this.[4] |
| Formation of Benzothiazolone | When using CO₂ as a C1 source, benzothiazolone can be a byproduct. The addition of a hydrosilane, such as diethylsilane, has been shown to suppress its formation.[4] |
The diagram below illustrates the competing pathways that can occur during synthesis.
References
Overcoming challenges in the purification of benzothiazole derivatives.
Technical Support Center: Purification of Benzothiazole Derivatives
Welcome to the technical support center for the purification of this compound derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Column Chromatography Issues
Question: Why is my this compound derivative streaking or "tailing" during column chromatography on silica (B1680970) gel?
Answer: Streaking or tailing is a common issue that often points to an interaction between the compound and the stationary phase, or issues with the loading and mobile phase. This compound derivatives contain nitrogen and sulfur heteroatoms, which can interact with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation.[1]
Potential Causes & Solutions:
-
Acidic Silica Interaction: The lone pair of electrons on the nitrogen atom of the this compound ring can interact strongly with acidic silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (B128534) (NEt₃) to the mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]
-
-
Compound Overload: Loading too much crude material onto the column can exceed its capacity, causing streaks.[1]
-
Solution: Reduce the amount of sample loaded onto the column. A general rule is to load 1 g of crude material per 20-40 g of silica gel.
-
-
Insolubility During Loading: If the compound is not fully dissolved in the loading solvent or precipitates upon loading, it will streak down the column.[1]
-
Solution: Ensure the compound is fully dissolved in a minimal amount of solvent before loading. If the compound is not very soluble in the eluent, consider a "dry loading" technique.
-
Troubleshooting Workflow for Column Chromatography dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting streaking in column chromatography.
Detailed Protocol: Dry Loading for Column Chromatography
-
Dissolve Crude Product: Dissolve your crude this compound derivative in a suitable solvent (e.g., dichloromethane (B109758) or acetone) in a round-bottom flask.
-
Add Adsorbent: Add a small amount of silica gel (or celite) to the flask, typically 2-3 times the mass of your crude product.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed product to the top of the packed column.
-
Elute: Begin elution with your chosen mobile phase. This method ensures that the compound is introduced to the column in a narrow, uniform band, minimizing streaking.
Data Presentation: Effect of Modifiers on Elution
| Mobile Phase (Hexane:EtOAc) | Modifier | Observation on TLC | Result |
| 70:30 | None | Significant streaking, Rf ≈ 0.1-0.3 | Poor Separation |
| 70:30 | 1% Acetic Acid | Increased streaking | Worsened Separation |
| 70:30 | 1% Triethylamine | Sharp, well-defined spot, Rf ≈ 0.4 | Improved Separation |
| 80:20 | 1% Triethylamine | Sharp, well-defined spot, Rf ≈ 0.3 | Optimal for Column |
Question: My highly polar this compound derivative either stays at the baseline or shoots to the solvent front on the TLC plate. How do I find a good solvent system?
Answer: This is a common challenge with highly functionalized or salt-form benzothiazoles. The goal is to find a solvent system with intermediate polarity to achieve an Rf value of approximately 0.2-0.4 for good separation on a column.
Solutions:
-
Increase Eluent Polarity Systematically: If your compound stays at the baseline with Hexane/Ethyl Acetate, the mobile phase is not polar enough.[1] Switch to a more polar solvent system like Dichloromethane (DCM) and Methanol (B129727) (MeOH). Start with 1% MeOH in DCM and gradually increase the methanol concentration (e.g., 2%, 5%, 10%) until you achieve the desired Rf.[1]
-
Use a Stronger Polar Solvent: For extremely polar compounds, systems like Ethyl Acetate/Methanol or even Chloroform/Methanol/Ammonia might be necessary.
-
Consider Alternative Stationary Phases:
-
Alumina (B75360) (Neutral or Basic): Some this compound derivatives are sensitive to the acidic nature of silica gel.[3] Using neutral or basic alumina can prevent degradation and may offer different selectivity.[3]
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography is an excellent alternative. The stationary phase is nonpolar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Recrystallization Challenges
Question: My this compound derivative "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid.[4] This often happens if the solution is cooled too quickly or if the purity of the crude material is very low, significantly depressing its melting point.[4]
Troubleshooting Steps:
-
Slow Down Cooling: After dissolving the compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on a benchtop. Do not place it directly in an ice bath. Slow cooling is crucial for the formation of well-defined crystals.[5]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase its concentration, then attempt to cool it slowly again.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[4]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for other crystals to grow upon.[4]
-
Change the Solvent System: The solubility profile of your compound in the chosen solvent might be unsuitable. Try a different solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
Data Presentation: Common Recrystallization Solvents for Benzothiazoles
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A common and effective choice for many this compound derivatives.[5] |
| Acetone | 56 | Polar Aprotic | Good for moderately polar compounds; low boiling point requires care.[5] |
| Toluene | 111 | Nonpolar | Useful for less polar derivatives or as the "poor" solvent in a pair.[5] |
| Ethyl Acetate | 77 | Intermediate | Versatile solvent, often used in combination with hexanes. |
| Water | 100 | Very Polar | Effective for hydrochloride salts of benzothiazoles.[6] |
Question: How can I remove persistent colored impurities from my solid this compound product?
Answer: Colored impurities, often resulting from oxidation or polymerization of starting materials like 2-aminothiophenol, can sometimes co-crystallize with the product.[7]
Solution: Activated Charcoal Treatment The most effective method to remove colored impurities is by using activated charcoal (carbon).[5][6]
Detailed Protocol: Decolorization with Activated Charcoal
-
Dissolve the Product: In an Erlenmeyer flask, dissolve the impure, colored solid in the minimum amount of a suitable hot recrystallization solvent.[5]
-
Add Charcoal: Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Reheat and Swirl: Gently reheat the mixture to boiling for a few minutes while swirling to ensure the impurities are adsorbed by the charcoal.[5]
-
Perform Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal, otherwise, your product will crystallize prematurely on the filter paper. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask.[5]
-
Crystallize: Allow the hot, clear, and now colorless filtrate to cool slowly to induce crystallization as described previously.[5]
References
Optimizing reaction conditions for the synthesis of 2-aminobenzothiazole.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-aminobenzothiazole (B30445).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminothis compound?
A1: The primary methods for synthesizing 2-aminothis compound include the Hugershoff reaction, which involves the oxidative cyclization of arylthioureas with a halogen, and the Jacobsen synthesis, a one-pot reaction of an aniline (B41778), a thiocyanate (B1210189) salt, and a halogen.[1] More modern approaches utilize transition metal catalysts (such as Ru, Pd, Cu, Ni) for the intramolecular oxidative cyclization of N-arylthioureas or the reaction of 2-haloanilines with dithiocarbamates, which often provide milder reaction conditions and improved yields.[2]
Q2: I am experiencing a low yield of 2-aminothis compound. What are the likely causes?
A2: Low yields in 2-aminothis compound synthesis can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Side Reactions: The formation of unwanted side products, such as 4-thiocyanatoaniline when using unsubstituted aniline, can consume starting materials and lower the yield of the desired product.[3] Over-bromination and sulfonation of the aromatic ring are other common side reactions.[4][5]
-
Suboptimal Reaction Conditions: Temperature control is critical. High temperatures can promote side reactions, while low temperatures may lead to an incomplete reaction.[3]
-
Reagent Quality: The purity of the starting materials, especially the aniline and thiocyanate salt, is important for a clean and efficient reaction.[1]
-
Loss During Work-up: 2-aminothis compound has some solubility in water, so excessive washing with water during the work-up and purification steps can lead to product loss.[3]
Q3: My final product is discolored (e.g., yellow or brown). How can I improve its purity and color?
A3: Discoloration in the final product often indicates the presence of impurities. The following purification methods can be employed:
-
Recrystallization: This is a common and effective method. Ethanol (B145695) or a mixture of ethanol and water is often a suitable solvent system.[6]
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. It is essential to filter the hot solution to remove the charcoal before allowing it to cool for crystallization.[4]
-
Column Chromatography: For more challenging separations where impurities and the desired product have similar solubility, silica (B1680970) gel column chromatography can be an effective purification method.[6]
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the compound's melting point is lower than the solution's temperature or if there are significant impurities.[4] To address this, you can:
-
Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease saturation before allowing it to cool slowly again.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level to create nucleation sites for crystal growth.[4]
-
Add a Seed Crystal: If available, adding a tiny crystal of the pure compound can initiate crystallization.[4]
-
Change the Solvent System: The choice of solvent is crucial. You can try a different solvent or a solvent pair (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).[4]
Q5: How do substituents on the aniline precursor affect the reaction outcome?
A5: Substituents on the aniline ring can significantly influence the reaction. Electron-donating groups generally accelerate the reaction, whereas strong electron-withdrawing groups can deactivate the ring, potentially requiring more forcing reaction conditions and resulting in lower yields. The position of the substituent also governs the regioselectivity of the cyclization, especially in the case of meta-substituted anilines which can lead to a mixture of 5- and 7-substituted 2-aminobenzothiazoles.[1]
Data Presentation
Comparison of Synthetic Methods for 2-Aminothis compound
| Synthesis Method | Starting Materials | Key Reagents & Catalyst | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Hugershoff Reaction | Arylthioureas | Bromine | Chloroform (B151607) or Acetic Acid, 0°C to RT | 70-90 | Well-established, good yields for many substrates.[7] | Use of toxic bromine and chlorinated solvents.[7] |
| Ru-catalyzed Cyclization | N-Arylthioureas | RuCl₃, (Diacetoxyiodo)benzene (B116549) | 1,2-Dichloroethane (B1671644), 80°C | up to 91 | High efficiency, especially for electron-rich substrates.[7] | Requires a precious metal catalyst. |
| Ni-catalyzed Cyclization | N-Arylthioureas | Ni(OAc)₂·4H₂O | Toluene, 120°C | Good to Excellent | Inexpensive catalyst, mild conditions.[7] | Substrate scope may be more limited.[7] |
| Cu-catalyzed Cyclization | 2-Iodoaniline (B362364), Isothiocyanate | CuI | DMF, 110°C | up to 95 | Mild conditions, high yields.[7] | Requires pre-functionalized haloanilines.[7] |
| Fe-catalyzed Tandem Reaction | 2-Iodoaniline, Isothiocyanate | FeCl₃ | Water | Good to Excellent | Environmentally benign, uses water as a solvent.[8] | May require a phase-transfer catalyst.[8] |
Experimental Protocols
Protocol 1: Hugershoff Reaction for the Synthesis of 2-Aminothis compound from Phenylthiourea (B91264)
This protocol describes the oxidative cyclization of phenylthiourea using bromine.
-
Dissolution: Dissolve the substituted arylthiourea (1 equivalent) in chloroform or glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (1.1 equivalents) in the same solvent, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The hydrobromide salt of the product often precipitates.
-
Isolation: Filter the solid precipitate and wash it with a small amount of cold solvent.
-
Neutralization and Purification: The salt can be neutralized with a base like aqueous ammonia (B1221849) to yield the free amine, which can then be purified by recrystallization from ethanol.[9]
Protocol 2: Ruthenium-Catalyzed Intramolecular Oxidative Coupling of N-Arylthiourea
This method offers a catalytic approach to the synthesis.
-
Reaction Setup: In a reaction vessel, combine the N-arylthiourea (1 equivalent), RuCl₃ (5 mol%), and an oxidant such as (diacetoxyiodo)benzene (2 equivalents).
-
Solvent Addition: Add dry 1,2-dichloroethane as the solvent.
-
Heating: Heat the mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the desired 2-aminothis compound.[7]
Protocol 3: Recrystallization for Purification
This is a general protocol for the purification of crude 2-aminothis compound.
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol is a common choice.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.[4]
Visualization
Caption: Troubleshooting workflow for low yield of 2-aminothis compound.
Caption: Troubleshooting workflow for the purification of 2-aminothis compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-aminothis compound via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Troubleshooting low fluorescence quantum yield in benzothiazole probes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low fluorescence quantum yield in benzothiazole probes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my this compound probe?
A1: The fluorescence quantum yield (Φ or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield (closer to 1) indicates that a large fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal.[2] This is a critical parameter for applications requiring high sensitivity and a strong signal-to-noise ratio.[2][3]
Q2: What are the common causes of low fluorescence quantum yield in this compound probes?
A2: Low fluorescence quantum yield in this compound probes can stem from several factors that promote non-radiative decay pathways, where excited-state energy is lost as heat instead of light.[2] Key causes include:
-
Environmental Effects: The probe's local environment, including solvent polarity, viscosity, pH, and temperature, can significantly alter the rates of radiative and non-radiative decay.[2][4]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many fluorescent probes, including this compound derivatives, can form aggregates. These aggregates often have lower quantum yields due to self-quenching.[2][5][6][7][8]
-
Fluorescence Quenching: Various processes can decrease fluorescence intensity. This includes collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). Common quenchers are molecular oxygen and halide ions.[2]
-
Probe Purity: Impurities from synthesis or degradation products can act as quenchers and significantly reduce the fluorescence signal.[5]
-
Photobleaching: Irreversible photochemical destruction of the fluorophore due to prolonged exposure to excitation light leads to a permanent loss of fluorescence.[2][4]
-
Incorrect Excitation or Emission Wavelengths: Using suboptimal wavelengths for excitation will result in inefficient fluorescence emission.[5]
Q3: How can I determine if aggregation is causing the low quantum yield of my this compound probe?
A3: Aggregation-Caused Quenching (ACQ) is a common issue at high probe concentrations.[2][5][6] To determine if aggregation is the culprit, you can perform a concentration-dependent fluorescence study. Record the fluorescence spectra of your probe at various concentrations. If the fluorescence intensity does not increase linearly with concentration and instead plateaus or decreases, aggregation is likely occurring.[5] Diluting the sample should lead to a restoration of the fluorescence signal.[5] Some this compound derivatives, however, exhibit an opposite phenomenon called Aggregation-Induced Emission (AIE), where aggregation enhances the fluorescence signal.[6][9][10][11]
Q4: How does the solvent environment affect the fluorescence of my this compound probe?
A4: The fluorescence of many this compound derivatives is highly sensitive to the solvent environment.[5] Solvent polarity is a key factor; for instance, polar protic solvents can lead to fluorescence quenching in some this compound probes.[5] To investigate this, you can measure the fluorescence of your probe in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).[2][5] A significant change in fluorescence intensity across these solvents will indicate a strong solvent-dependent effect.[5]
Q5: Can I chemically modify my this compound probe to improve its quantum yield?
A5: Yes, chemical modification is a powerful strategy to enhance the fluorescence quantum yield. The introduction of specific functional groups can significantly alter the photophysical properties of the this compound core. For example, introducing an electron-withdrawing cyano group has been shown to remarkably increase the quantum yield of 2-(2-hydroxyphenyl)this compound (B1206157) (HBT) derivatives.[12] Similarly, complexing the heteroatoms in HBT with a boron atom can also lead to a dramatic improvement in quantum yield.[13] The rigidification of the molecular structure is another common strategy to enhance emission by limiting molecular vibrations that contribute to non-radiative decay.[14]
Troubleshooting Guide
If you are experiencing low fluorescence quantum yield with your this compound probe, follow this systematic troubleshooting guide to identify and resolve the issue.
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths are optimal for your probe. Record the full excitation and emission spectra to confirm the maxima (λex and λem).[5] Ensure detector gain and slit widths are appropriately set. | A significant increase in signal intensity upon using the correct wavelength and settings. |
| Probe Purity Issues | Confirm the purity of your probe using techniques like NMR, mass spectrometry, and HPLC. If impurities are found, repurify the compound using column chromatography or recrystallization.[5] | An enhanced fluorescence signal with a purified probe. |
| Solvent-Induced Quenching | Measure the fluorescence of your probe in a variety of solvents with different polarities (e.g., nonpolar, polar aprotic, polar protic).[2][5] | Identification of a suitable solvent system where fluorescence is maximized. This compound probes often show higher quantum yields in nonpolar solvents.[5] |
| Aggregation-Caused Quenching (ACQ) | Record fluorescence spectra at a range of concentrations. A non-linear relationship between concentration and intensity suggests aggregation. Dilute the sample.[5] | A linear increase in fluorescence intensity with dilution, indicating the mitigation of ACQ. |
| Photobleaching | Measure fluorescence intensity over time under continuous illumination. A rapid decrease in signal indicates photobleaching.[2][4] Reduce excitation light intensity, decrease exposure time, and consider using an antifade reagent.[4] | A more stable fluorescence signal over the course of the experiment. |
Issue 2: Inconsistent or Unstable Fluorescence Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | For time-lapse imaging, reduce the frequency of image acquisition and the exposure time per image.[4] Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[4] Incorporate an antifade reagent in the mounting medium.[4] | Improved signal stability during extended imaging periods. |
| Environmental Sensitivity | Ensure consistent pH, temperature, and viscosity of the medium throughout the experiment, as these factors can influence quantum yield.[2][4] | More reproducible fluorescence measurements across different samples and time points. |
| Presence of Quenchers | Deoxygenate the solvent if molecular oxygen is a suspected quencher. Avoid using buffers or reagents containing known quenchers like halide ions.[2] | An increase in fluorescence intensity after the removal of quenching species. |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This method compares the fluorescence intensity of the this compound probe to a standard with a known quantum yield.
Objective: To calculate the fluorescence quantum yield of a this compound probe relative to a standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvents[15]
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54; or anthracene (B1667546) in ethanol, Φ = 0.27)[5][16]
-
This compound probe solution
Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions of both the this compound probe (sample) and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1][5]
-
Measure Absorbance: Record the UV-Vis absorption spectra for each solution and note the absorbance (A) at the selected excitation wavelength.[5]
-
Measure Fluorescence: Record the corrected fluorescence emission spectra for each solution using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (F) by determining the area under the emission curve for each spectrum.[5]
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity (F) versus absorbance (A).
-
Calculate Quantum Yield: The fluorescence quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of F versus A for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term is equal to 1.
-
Visual Guides
Troubleshooting Workflow for Low Quantum Yield
Caption: A logical workflow for troubleshooting low fluorescence quantum yield.
Factors Affecting this compound Probe Fluorescence
Caption: Key factors influencing the fluorescence quantum yield of this compound probes.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aggregation tailored emission of a this compound based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel this compound-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Controlling the fluorescence quantum yields of this compound-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 14. Controlling the fluorescence quantum yields of this compound-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. faculty.fortlewis.edu [faculty.fortlewis.edu]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Benzothiazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of benzothiazole compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems that may arise during the handling and formulation of this compound derivatives.
Issue 1: My this compound derivative precipitates when I add my DMSO stock solution to an aqueous assay buffer.
-
Question: Why is my compound crashing out of solution, and what can I do to prevent this?
-
Answer: this compound and its derivatives are often non-polar and have very low solubility in water, typically in the range of a few milligrams per liter.[1][2] When a stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the concentration of the organic co-solvent drops significantly, causing the poorly soluble compound to precipitate.[1]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest initial step is to determine if a lower final concentration of your compound is soluble and still sufficient for your assay.[1]
-
Optimize Co-solvent Concentration: While high concentrations of organic solvents can impact biological assays, a final DMSO concentration of up to 5% can significantly increase the apparent aqueous solubility of some compounds.[1] For most cell-based assays, it is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.[1]
-
pH Adjustment: The solubility of this compound derivatives with ionizable functional groups (acidic or basic) is often pH-dependent.[1] Determining the compound's pKa and adjusting the buffer pH to ionize the molecule can increase its aqueous solubility.[1] However, this is not effective for neutral this compound compounds.[1]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Triton™ X-100, can be included in the assay buffer to help maintain the solubility of hydrophobic compounds by forming micelles that encapsulate them.[1][3] Ensure the surfactant concentration is compatible with your experimental system.[1]
-
Pre-complexation with Cyclodextrins: For in-vitro studies, consider pre-complexing your this compound derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin.[1] This can enhance its aqueous solubility by masking the lipophilic nature of the molecule.[1]
-
Issue 2: I am struggling to formulate my this compound derivative for in-vivo animal studies due to its low solubility.
-
Question: What formulation strategies can improve the oral bioavailability of my poorly soluble this compound derivative for animal studies?
-
Answer: Low aqueous solubility is a major contributor to poor oral bioavailability.[1] Several advanced formulation strategies can be employed to overcome this challenge.
Formulation Strategies:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases the surface area-to-volume ratio, which in turn enhances the dissolution rate.[1][4][5] Techniques like jet milling or high-pressure homogenization can produce micron- or nano-sized particles.[1]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier (like polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), or hydroxypropyl methylcellulose (B11928114) (HPMC)) at a solid state.[1] This can result in an amorphous form of the drug, which has a higher dissolution rate than the crystalline form.[1][4]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can mask the lipophilic portions of the this compound derivative, thereby increasing its apparent water solubility.[1][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal tract.[4][6][7] This can significantly enhance the solubilization and subsequent absorption of lipophilic compounds.[4][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical organic solvents for dissolving this compound derivatives?
A1: this compound and its derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, acetone, and chloroform.[1][2] Their solubility in aqueous solutions is typically very low.[1][2]
Q2: How can I accurately determine the aqueous solubility of my this compound derivative?
A2: The "gold standard" for determining equilibrium solubility is the shake-flask method.[1] This involves adding an excess amount of the solid compound to an aqueous buffer, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), separating the undissolved solid (by filtration or centrifugation), and then measuring the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC/MS.[1]
Q3: What is a solid dispersion and how does it improve solubility?
A3: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[1] The improved dissolution rate of drugs from solid dispersions is often attributed to a reduction in particle size to a molecular level, the conversion of the drug to a higher-energy amorphous state, and the enhanced wettability and solubilizing effect of the hydrophilic carrier.[1]
Q4: What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS)?
A4: A SEDDS formulation typically consists of three key components: an oil, a surfactant, and a co-solvent or co-surfactant.[6][7] These components, when mixed, form an isotropic pre-concentrate that emulsifies upon contact with aqueous fluids.[6][7]
Q5: Can pH modification be used to improve the solubility of any this compound derivative?
A5: No, pH modification is only effective for this compound derivatives that are ionizable, meaning they have acidic or basic functional groups.[1] For neutral compounds, changing the pH of the medium will have little to no effect on their solubility.[1]
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for a Model this compound Compound
| Formulation Strategy | Carrier/Excipient | Apparent Solubility Increase (Fold) |
| Crystalline (Unformulated) | None | 1 (Baseline) |
| Solid Dispersion (1:5 drug-to-carrier ratio) | PEG 6000 | ~50 |
| Solid Dispersion (1:5 drug-to-carrier ratio) | PVP K30 | ~90 |
| Cyclodextrin Complex (1:1 molar ratio) | Hydroxypropyl-β-cyclodextrin | ~120 |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil, Surfactant, Co-surfactant | >400 (in emulsion) |
Note: The values presented are illustrative and can vary significantly depending on the specific this compound derivative and the exact formulation composition.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of a poorly soluble this compound derivative with polyvinylpyrrolidone (PVP K30) at a 1:5 drug-to-carrier weight ratio.[1]
-
Dissolution: Weigh 100 mg of the this compound derivative and 500 mg of PVP K30.[1] Dissolve both components in a suitable common volatile solvent, such as a mixture of dichloromethane (B109758) and methanol, in a round-bottom flask.[1] Ensure complete dissolution by gentle warming or sonication if necessary.[1]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure.[1]
-
Drying: Dry the resulting thin film or powder in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask.[1] Gently grind the solid mass using a mortar and pestle to obtain a fine powder.[1] Pass the powder through a sieve (e.g., 60 mesh) to ensure a uniform particle size.[1]
-
Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of the drug (using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD)) and to evaluate the enhancement in dissolution rate.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol details the determination of the equilibrium aqueous solubility of a this compound derivative.[1][4]
-
Sample Preparation: Add an excess amount of the this compound derivative (as a solid powder) to a series of glass vials containing a fixed volume (e.g., 10 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1] The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the samples to stand at the same constant temperature to allow the excess solid to settle.[4] Centrifuge the vials at a controlled temperature to pellet the undissolved solid.[4]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.[4] Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility of the compound, taking into account the dilution factor.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for Solid Dispersion Preparation.
Caption: Strategies for enhancing solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Strategies to Reduce By-product Formation in Benzothiazole Synthesis
Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing the formation of common by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products encountered in this compound synthesis starting from 2-aminothiophenol (B119425)?
A1: The most frequently observed by-products include:
-
2,3-Dihydrobenzothiazoles (Benzothiazolines): These are often the primary intermediates and their presence in the final product indicates incomplete oxidation.
-
Bis(2-aminophenyl) disulfide: This results from the oxidation of the starting material, 2-aminothiophenol, especially in the presence of air.
-
Benzothiazolones: These can be a significant by-product when using carbon dioxide (CO₂) as a C1 source.[1][2]
-
Thiadiazine derivatives: The formation of these complex heterocyclic by-products can be influenced by the choice of solvent.
-
Unreacted Starting Materials and Schiff Base Intermediates: Incomplete reaction or cyclization can lead to the presence of 2-aminothiophenol, the carbonyl compound, or the intermediate Schiff base in the final product mixture.
Q2: My reaction seems to stop at the 2,3-dihydrothis compound intermediate. How can I promote complete oxidation to the desired this compound?
A2: Incomplete oxidation is a common issue. To drive the reaction to completion, ensure a suitable oxidizing agent is present and reaction conditions are optimized. For reactions open to the atmosphere, using a solvent like DMSO can facilitate oxidation. In cases where the intermediate is isolated, a subsequent oxidation step using reagents like pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel can be employed.
Q3: I am observing a significant amount of bis(2-aminophenyl) disulfide in my reaction. What is the cause and how can I prevent it?
A3: The formation of bis(2-aminophenyl) disulfide is due to the oxidative coupling of the thiol groups of two 2-aminothiophenol molecules. This is often promoted by exposure to atmospheric oxygen. To minimize this side reaction, it is recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.
Q4: When using CO₂ in my synthesis, I isolate benzothiazolone as a major by-product. How can this be avoided?
A4: The formation of benzothiazolone is a known side reaction pathway when using CO₂. The addition of a hydrosilane, such as diethylsilane, to the reaction mixture has been shown to effectively suppress the formation of this by-product by promoting the desired reaction pathway.[1][2]
Q5: My final product is contaminated with an unexpected thiadiazine derivative. What could be the reason?
A5: The formation of complex heterocyclic by-products like thiadiazines can be highly dependent on the reaction solvent. Certain solvents can participate in or mediate side reactions. If you encounter such by-products, consider screening different solvents. For instance, switching from ethyl acetate (B1210297) to acetonitrile (B52724) has been reported to prevent the formation of a specific thiadiazine by-product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction or cyclization. | Optimize reaction time and temperature. Monitor reaction progress using TLC. Ensure the catalyst is active and used in the correct concentration. |
| Formation of bis(2-aminophenyl) disulfide. | Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Sub-optimal pH for the reaction. | Adjust the pH of the reaction mixture. Some condensations are favored under acidic conditions, while others may require basic or neutral conditions. | |
| Presence of 2,3-Dihydrothis compound in Product | Incomplete oxidation of the intermediate. | Ensure an adequate supply of an oxidizing agent (e.g., air, H₂O₂). Use a solvent that promotes oxidation, such as DMSO. If the intermediate is isolated, perform a separate oxidation step (e.g., with PCC on silica gel). |
| Formation of Benzothiazolone By-product (with CO₂) | Reaction pathway favors carbamate (B1207046) formation. | Add a hydrosilane (e.g., diethylsilane) to the reaction mixture to suppress benzothiazolone formation.[1][2] |
| Presence of Unreacted Starting Materials | Inefficient reaction conditions. | Increase reaction time and/or temperature. Screen different catalysts to find one that is more effective for your specific substrates. |
| Formation of Colored Impurities | Over-oxidation or side reactions of sensitive functional groups. | Use milder oxidizing agents. Protect sensitive functional groups on the starting materials if necessary. Purify the final product by recrystallization or column chromatography. |
Data on By-product Reduction Strategies
While many synthetic protocols for benzothiazoles report high yields of the desired product, detailed quantitative data on by-product formation is often limited. The following table summarizes qualitative and semi-quantitative data gleaned from various sources to guide the selection of synthetic strategies.
| Strategy | Target By-product | Reported Outcome | Reference |
| Microwave Irradiation | General by-products | Significant reduction in reaction time and in some cases, increased yields compared to conventional heating, implying fewer side reactions. | [3] |
| Ultrasonic Irradiation | General by-products | Moderate to good yields (65-83%) in short reaction times under solvent- and catalyst-free conditions, suggesting a cleaner reaction profile. | [4] |
| Use of Heterogeneous Catalysts (e.g., NaHSO₄-SiO₂, SnP₂O₇) | General by-products | High yields (often >90%) and easy catalyst removal, which can simplify purification and reduce impurities. SnP₂O₇ is reported to be reusable up to five times. | [5] |
| Inert Atmosphere (N₂ or Ar) | Bis(2-aminophenyl) disulfide | Prevents the oxidation of 2-aminothiophenol, thus minimizing the formation of the disulfide by-product. | [3] |
| Addition of Hydrosilanes (with CO₂) | Benzothiazolones | Suppresses the formation of benzothiazolone by-products. | [1] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2-Arylbenzothiazoles
This protocol is a general guideline for the rapid and efficient synthesis of 2-arylbenzothiazoles using microwave irradiation, which often leads to higher yields and fewer by-products compared to conventional heating.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined by monitoring the reaction with TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates from the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).[3]
Protocol 2: Synthesis Under Inert Atmosphere to Minimize Disulfide Formation
This protocol describes a method to minimize the formation of bis(2-aminophenyl) disulfide by carrying out the reaction under an argon atmosphere.
Materials:
-
2-Aminothiophenol
-
Hydroxy aromatic aldehyde
-
Ethanol
-
Argon gas supply
-
Schlenk flask or similar apparatus
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and an argon inlet/outlet.
-
Add 2-aminothiophenol (10 mmol) and the hydroxy aromatic aldehyde (10 mmol) to the flask.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add ethanol to the flask via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification.[3]
Visualizing Reaction Pathways and Strategies
General Workflow for this compound Synthesis
The following diagram illustrates a typical workflow for the synthesis of benzothiazoles, highlighting the key steps where optimization can reduce by-product formation.
Caption: A generalized workflow for this compound synthesis.
Formation of Common By-products and Mitigation Strategies
This diagram illustrates the reaction pathways leading to common by-products and the points at which strategic interventions can be made.
Caption: Key pathways for by-product formation and targeted mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]this compound Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Recent Advances in Synthesis of this compound Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the mass spectrometric analysis of benzothiazoles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometric analysis of benzothiazoles.
Troubleshooting Guides & FAQs
This section is designed to provide answers to common issues encountered during the analysis of benzothiazoles.
Frequently Asked Questions
Q1: What are matrix effects and how do they impact the analysis of benzothiazoles?
Matrix effects in mass spectrometry refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification of benzothiazoles.[1] Common challenges in complex matrices include inaccurate quantification due to these effects.[2]
Q2: Which analytical techniques are most suitable for benzothiazole analysis in complex matrices?
For complex samples requiring high sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile this compound derivatives.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection may be sufficient for less complex matrices.[2]
Q3: I'm observing poor signal intensity and suspect ion suppression. What are the initial troubleshooting steps?
When poor signal intensity is observed, consider the following:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong signal, while highly concentrated samples can cause ion suppression.[4]
-
Ionization Efficiency: Experiment with different ionization techniques (e.g., ESI, APCI) to find the optimal method for your specific this compound analytes.[4]
-
Sample Cleanup: Implement or optimize sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][4]
-
Chromatographic Separation: Adjust your chromatographic method to better separate the benzothiazoles from matrix components, reducing the likelihood of co-elution.
Q4: How can I quantitatively assess the extent of matrix effects in my samples?
To quantify matrix effects, you can compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[5]
Strategies for Mitigating Matrix Effects
A systematic approach is crucial to minimize or compensate for matrix effects. The following sections detail common strategies.
Sample Preparation
Effective sample preparation is a primary strategy to remove interfering matrix components before analysis.[2]
Q5: What are the recommended sample preparation techniques to reduce matrix effects for this compound analysis?
-
Solid-Phase Extraction (SPE): This is a widely used technique for extracting benzothiazoles from aqueous matrices.[6] Polymeric sorbents are often employed.[6][7] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can provide enhanced selectivity and cleaner extracts.[8][9][10]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering compounds.[2] Adjusting the pH of the aqueous matrix can help prevent the extraction of impurities like phospholipids.[10]
-
Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing matrix components compared to SPE and LLE and may result in significant matrix effects.[11]
Calibration and Standardization Strategies
When sample cleanup is insufficient to eliminate matrix effects, specific calibration strategies can be employed to compensate for them.
Q6: What is matrix-matched calibration and when should I use it?
Matrix-matched calibration involves preparing calibration standards in a blank matrix that is identical to the sample matrix.[2] This approach helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement. It is recommended for complex samples like urban and industrial raw wastewater.[8][9]
Q7: How does the standard addition method work, and what are its advantages?
The standard addition method involves adding known amounts of the analyte to aliquots of the actual sample.[12][13] A calibration curve is then generated by plotting the instrument response against the concentration of the added analyte. This method is highly effective because the calibration is performed in the presence of the sample's unique matrix, directly accounting for its specific effects.[12][13] It is particularly useful when a blank matrix is unavailable.[14]
Q8: What is the role of an internal standard (IS) in overcoming matrix effects?
An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and blanks at a constant concentration.[15] The IS helps to correct for variability during sample preparation and instrumental analysis.[15] For mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) is the ideal choice.[16][17][18]
Q9: Why are stable isotope-labeled internal standards (SIL-IS) considered the gold standard?
A SIL-IS has the same chemical structure as the analyte but is enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), resulting in a higher mass.[16] Because their chemical and physical properties are nearly identical to the analyte, they co-elute and experience the same degree of matrix effects.[18] By monitoring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of significant ion suppression or enhancement.[19] For example, in the analysis of 2-mercaptothis compound (B37678) (MBT) in urine, a deuterated internal standard (MBT-d4) is used.[20]
Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes relevant quantitative data.
Table 1: Quantitative Data for this compound Analysis in Aqueous Samples
| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Various Benzothiazoles | Treated Wastewater | SPE-LC-MS | 20 - 200 ng/L | - | < 25 | [6][7] |
| Benzothiazoles & UV Filters | Surface Water | SPE-GC-MS/MS | 0.01 - 2.12 ng/L | 70 - 130 | < 20 | [21] |
| Benzothiazoles & UV Filters | Wastewater | SPE-GC-MS/MS | 0.05 - 6.14 ng/L | 70 - 130 | < 20 | [21] |
| Benzotriazoles & Benzothiazoles | Surface Water & Effluents | Mixed-Mode SPE-LC-MS/MS | 0.002 - 0.29 ng/mL | 80 - 100 | < 12 | [8][9] |
Protocol 1: Solid-Phase Extraction (SPE) for Benzothiazoles from Aqueous Samples
This protocol is a general guideline based on common practices.[2][7]
-
Cartridge Selection: Choose an appropriate SPE cartridge (e.g., polymeric sorbent like Oasis HLB).[2]
-
Conditioning: Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water through it.[2]
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.[2]
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.[2]
-
Elution: Elute the benzothiazoles with a suitable organic solvent, such as methanol or acetonitrile. The addition of a small amount of acid or base to the elution solvent may improve recovery.[2]
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Protocol 2: Standard Addition Method
This protocol outlines the general steps for performing the standard addition method.[22]
-
Sample Aliquoting: Prepare several identical aliquots of the unknown sample.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing and known amounts of a standard solution of the this compound analyte.
-
Volume Equalization: Adjust all aliquots to the same final volume.
-
Analysis: Analyze all prepared samples using the established mass spectrometry method.
-
Calibration Curve: Plot the measured instrument response versus the concentration of the added standard for the spiked samples.
-
Quantification: Determine the concentration of the analyte in the original sample by extrapolating the linear regression line to the x-intercept.[13]
Visualizations
The following diagrams illustrate key workflows and concepts for addressing matrix effects.
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Key strategies to either minimize or compensate for matrix effects.
Caption: Workflow for the standard addition method for accurate quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of this compound in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. gtfch.org [gtfch.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of benzotriazole and this compound derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition | MDPI [mdpi.com]
- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. series.publisso.de [series.publisso.de]
- 21. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Technical Support Center: Enhancing In Vivo Stability of Benzothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of benzothiazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and in vivo studies of this compound derivatives.
| Issue | Potential Cause | Recommended Action |
| Poor Aqueous Solubility | Intrinsic property of the compound, salt form, or solvent incompatibility. | 1. Salt Formation: If the compound has a basic nitrogen atom, consider forming a hydrochloride or other pharmaceutically acceptable salt.[1] 2. pH Adjustment: For aqueous systems, ensure the pH is acidic (pH 1-3) as the salt form is generally more soluble at lower pH.[1] 3. Co-solvents: Use a co-solvent system. Mixtures of water with organic solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) can improve solubility.[2] 4. Excipients: Employ solubilizing agents like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80).[2] |
| Solution Discoloration (Turns yellow/brown) | Oxidative or photolytic degradation of the this compound ring. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. 2. Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Degassed Solvents: Use degassed solvents for solution preparation. 4. Light Protection: Always store solutions in amber vials or protected from light.[1] |
| Precipitation in Formulation | Compound concentration exceeds its solubility in the chosen vehicle. | 1. Re-evaluate Vehicle: The chosen vehicle may not be optimal. Consider the formulation strategies mentioned for poor solubility. 2. Sonication: Gentle sonication can sometimes help in redissolving the compound. 3. Reduce Concentration: If possible, lower the concentration of the compound in the formulation. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium or variability in formulation. | 1. Assess Medium Stability: Evaluate the stability of the this compound derivative in the specific assay medium over the experiment's duration by analyzing its concentration at different time points using HPLC.[3] 2. Standardize Formulation Protocol: Ensure the formulation is prepared consistently for each experiment. |
| Low Bioavailability In Vivo | Poor absorption due to low solubility or rapid first-pass metabolism. | 1. Formulation Optimization: Utilize solubility-enhancing formulations with agents like cyclodextrins or co-solvents.[2] 2. Prodrug Approach: Consider designing a prodrug to improve absorption and metabolic stability.[4][5] 3. Structural Modification: Introduce modifications like fluorination to block metabolic sites. |
| Unexpected Peaks in HPLC Analysis | Formation of degradation products. | Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The main degradation pathways for this compound derivatives include:
-
Hydrolysis: The thiazole (B1198619) ring can be susceptible to cleavage, particularly under basic conditions, which can lead to the formation of 2-aminothiophenol (B119425) derivatives.[1]
-
Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can form sulfoxides or sulfones.[1]
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the this compound ring system.[1]
Q2: How can I improve the metabolic stability of my this compound derivative?
A2: To enhance metabolic stability, consider the following strategies:
-
Structural Modification: Introducing fluorine atoms at potential metabolic sites can block enzymatic degradation.
-
Bioisosteric Replacement: Replacing the this compound ring or its substituents with other chemical groups that are less susceptible to metabolism can improve stability.[6] For example, replacing a metabolically labile phenyl ring with a pyridyl or pyrazole (B372694) ring can enhance metabolic stability.[7]
-
Prodrug Strategy: Converting the active molecule into a prodrug can protect it from first-pass metabolism and improve its pharmacokinetic profile.[4][8]
Q3: What are the recommended storage conditions for this compound derivative solutions?
A3: To ensure stability, solutions of this compound derivatives should be:
-
Stored at low temperatures (e.g., 2-8 °C).[1]
-
Protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]
-
Kept in tightly sealed containers to minimize exposure to oxygen.[1]
-
If in an aqueous solution, maintained at an acidic pH (pH 1-3).[1]
Q4: Which formulation strategies are best for in vivo studies of this compound derivatives?
A4: The choice of formulation depends on the administration route and the physicochemical properties of the derivative. Two commonly used strategies are:
-
Co-solvent-based systems: These are suitable for oral gavage or intravenous (IV) administration and typically involve mixtures of solvents like PEG 400, propylene glycol, and glycerin.[2]
-
Cyclodextrin-based aqueous systems: Using cyclodextrins like hydroxypropyl-beta-cyclodextrin (HP-β-CD) can significantly increase the aqueous solubility of hydrophobic compounds, making them suitable for various administration routes.[2]
Q5: How can I assess the stability of my this compound derivative?
A5: A forced degradation study is a critical step to understand the stability of your compound. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][9] The degradation is then monitored by a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[1] Additionally, in vitro metabolic stability can be assessed using liver microsomes or hepatocytes.[10][11]
Data Presentation
In Silico Pharmacokinetic Properties of this compound Derivatives
The following table summarizes the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for a series of 1,3-benzothiazole-2-amine derivatives.[12]
| Analogue No. | GI Absorption | BBB Permeant | P-gp Substrate |
| A1 | High | Yes | No |
| A2 | High | No | Yes |
| A3 | High | Yes | No |
| A4 | High | Yes | No |
| A5 | High | No | Yes |
| A6 | High | No | Yes |
| A7 | High | No | Yes |
| A8 | High | Yes | No |
| A9 | High | Yes | No |
| A10 | High | Yes | No |
| A11 | High | Yes | No |
| A12 | High | Yes | No |
| A13 | High | Yes | No |
| A14 | High | Yes | No |
| A15 | High | Yes | No |
Data from in-silico studies can provide initial guidance but must be confirmed by experimental data.
Formulation Components for In Vivo Studies
This table outlines common vehicle components for formulating this compound derivatives for in vivo administration.[2]
| Vehicle Component | Class | Properties & Considerations | Typical Concentration Range (% v/v or w/v) |
| Saline (0.9% NaCl) | Aqueous Vehicle | Primary vehicle for soluble compounds. May not be sufficient for many this compound derivatives alone. | As required |
| Phosphate-Buffered Saline (PBS) | Aqueous Vehicle | Buffered to maintain physiological pH. Similar solubility limitations as saline. | As required |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Water-miscible polymer that enhances the solubility of hydrophobic compounds. | 10 - 30% |
| Propylene Glycol (PG) | Co-solvent | A common vehicle for oral and injectable formulations with good solubilizing properties. | 10 - 40% |
| Glycerin | Co-solvent | Increases viscosity and can aid in solubilization. | 5 - 20% |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Excipient (Complexing agent) | Forms inclusion complexes with hydrophobic molecules, significantly increasing aqueous solubility. | 20 - 40% |
| Tween 80 | Surfactant | Non-ionic surfactant used to increase solubility and stability of suspensions. | 0.5 - 5% |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to identify the degradation products of a this compound derivative under various stress conditions.[1]
Materials:
-
This compound derivative stock solution (1 mg/mL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile (B52724), and methanol
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase. Analyze by HPLC.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL. Analyze by HPLC.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL. Analyze by HPLC.
-
Thermal Degradation: Place the solid powder of the this compound derivative in an oven at 80°C for 48 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution. Analyze by HPLC.
-
Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[9] A control sample should be kept in the dark. Analyze by HPLC.
Analysis: Analyze all samples using a suitable stability-indicating HPLC method capable of separating the parent compound from any degradation products.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the metabolic stability of a this compound derivative by measuring its disappearance in the presence of liver microsomes.[11][13]
Materials:
-
Pooled human or animal liver microsomes (e.g., from rat, mouse)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
Incubator (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the microsomal solution at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the this compound derivative to the pre-warmed microsome solution to a final concentration of 1 µM. Immediately after, initiate the reaction by adding the NADPH regenerating system. A control reaction without the NADPH regenerating system should be run in parallel.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining amount of the parent compound using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.
Visualizations
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed"]; this compound [label="this compound\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=10, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#4285F4"]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> AKT [label=" activates", fontsize=10, fontcolor="#5F6368", color="#4285F4"]; AKT -> mTORC1 [label=" activates", fontsize=10, fontcolor="#5F6368", color="#4285F4"]; mTORC1 -> Proliferation [color="#4285F4"]; this compound -> PI3K [label=" inhibits", fontsize=10, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; } PI3K/AKT signaling pathway and inhibition by this compound derivatives.
// Nodes Start [label="Start: this compound\nDerivative", shape=ellipse, fillcolor="#F1F3F4"]; Solubility [label="Aqueous Solubility\nAssessment", fillcolor="#FBBC05"]; Formulation [label="Formulation\nDevelopment", fillcolor="#FBBC05"]; Forced_Deg [label="Forced Degradation\nStudy", fillcolor="#4285F4"]; Metabolic_Stab [label="In Vitro Metabolic\nStability Assay", fillcolor="#4285F4"]; In_Vivo [label="In Vivo Study\n(e.g., PK/PD)", fillcolor="#34A853"]; Analysis [label="Sample Analysis\n(HPLC, LC-MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Interp [label="Data Interpretation\n& Optimization", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Solubility [color="#5F6368"]; Solubility -> Formulation [color="#5F6368"]; Formulation -> Forced_Deg [label="Stability Testing", fontsize=10, fontcolor="#5F6368", color="#5F6368"]; Formulation -> Metabolic_Stab [label="Stability Testing", fontsize=10, fontcolor="#5F6368", color="#5F6368"]; Forced_Deg -> Analysis [color="#5F6368"]; Metabolic_Stab -> Analysis [color="#5F6368"]; Formulation -> In_Vivo [color="#5F6368"]; In_Vivo -> Analysis [color="#5F6368"]; Analysis -> Data_Interp [color="#5F6368"]; } General experimental workflow for in vivo studies of this compound derivatives.
// Nodes Problem [label="Poor In Vivo\nStability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Low Solubility", fillcolor="#FBBC05"]; Cause2 [label="Metabolic\nInstability", fillcolor="#FBBC05"]; Cause3 [label="Chemical\nDegradation", fillcolor="#FBBC05"]; Solution1 [label="Formulation\nStrategies", fillcolor="#34A853"]; Solution2 [label="Structural\nModification", fillcolor="#34A853"]; Solution3 [label="Prodrug\nApproach", fillcolor="#34A853"];
// Edges Problem -> Cause1 [color="#5F6368"]; Problem -> Cause2 [color="#5F6368"]; Problem -> Cause3 [color="#5F6368"]; Cause1 -> Solution1 [label="addresses", fontsize=10, fontcolor="#5F6368", color="#4285F4"]; Cause2 -> Solution2 [label="addresses", fontsize=10, fontcolor="#5F6368", color="#4285F4"]; Cause2 -> Solution3 [label="addresses", fontsize=10, fontcolor="#5F6368", color="#4285F4"]; Cause3 -> Solution1 [label="addresses", fontsize=10, fontcolor="#5F6368", color="#4285F4"]; Cause3 -> Solution2 [label="addresses", fontsize=10, fontcolor="#5F6368", color="#4285F4"]; } Relationship between stability issues and improvement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free from hERG channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. ijisrt.com [ijisrt.com]
- 10. bioivt.com [bioivt.com]
- 11. mttlab.eu [mttlab.eu]
- 12. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mercell.com [mercell.com]
Technical Support Center: Extraction of Benzothiazoles from Environmental Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of benzothiazoles from environmental samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process, categorized by the extraction method.
Solid-Phase Extraction (SPE) Troubleshooting
Question: Why am I experiencing low recovery of my benzothiazole analytes?
Answer: Low recovery is a common issue in SPE and can be caused by several factors.[1] Here are the most likely causes and their solutions:
-
Inappropriate Sorbent Choice: The retention mechanism of the sorbent may not match the chemical properties of your target benzothiazoles.[1]
-
Incorrect Sample pH: The pH of the sample affects the charge state of ionizable benzothiazoles, which in turn influences their retention on the sorbent.
-
Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analytes from the sorbent.
-
Solution: Increase the percentage of organic solvent in your eluent or switch to a stronger solvent.[1] For some SPE methods, adding a small amount of modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 1% NH4OH in Methanol) can improve elution.[5]
-
-
Inadequate Elution Volume: You may not be using enough solvent to completely elute the analytes.
-
Solution: Increase the volume of the elution solvent in increments and test the recovery at each step.[1]
-
-
High Sample Loading Flow Rate: If the sample is loaded too quickly, the analytes may not have sufficient time to interact with the sorbent.
-
Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, its retention capabilities can be significantly reduced.
-
Solution: Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. If it dries, re-condition the cartridge.[4]
-
Question: My results are not reproducible. What could be the cause?
Answer: Poor reproducibility can stem from inconsistent execution of the SPE protocol.
-
Inconsistent Flow Rates: Varying flow rates during sample loading, washing, or elution will lead to inconsistent results.
-
Solution: Use a vacuum manifold or automated system to maintain consistent flow rates for all samples. Lowering the loading flow rate can also help establish equilibrium.[1]
-
-
Cartridge Overloading: Exceeding the capacity of the SPE cartridge will result in analyte breakthrough and inconsistent recovery.
-
Solution: Decrease the sample volume or use a cartridge with a larger sorbent mass.[6]
-
-
Wash Solvent is Too Strong: A wash solvent that is too aggressive can prematurely elute the target analytes.
-
Solution: Use a weaker wash solvent. The ideal wash solvent should be strong enough to remove interferences without affecting the analytes.[4]
-
Liquid-Liquid Extraction (LLE) & Dispersive Liquid-Liquid Microextraction (DLLME) Troubleshooting
Question: Why are my extraction yields low with LLE/DLLME?
Answer: Low yields in LLE and DLLME often relate to the choice of solvents and the physical extraction parameters.
-
Incorrect Solvent Selection: The extraction solvent must be immiscible with the sample matrix and have a high affinity for benzothiazoles.
-
Suboptimal pH: The pH of the aqueous sample is critical for ensuring the benzothiazoles are in their non-ionized form, which favors partitioning into the organic solvent.
-
Solution: Systematically evaluate the effect of sample pH on extraction efficiency to find the optimal value.[7]
-
-
Insufficient Mixing/Agitation: Inadequate mixing prevents the formation of a large surface area between the two phases, leading to poor extraction efficiency.
-
Solution: Ensure vigorous mixing (e.g., vortexing) to create a fine cloudy emulsion in DLLME, maximizing the interaction between the analyte and the extraction solvent.
-
-
Ionic Strength: The salt concentration of the sample can influence the partitioning of analytes.
-
Solution: The effect of ionic strength should be evaluated. Adding salt can sometimes increase extraction efficiency through a "salting-out" effect.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for benzothiazoles in different environmental matrices?
A1: The optimal method depends on the specific matrix:
-
Aqueous Samples (surface water, wastewater): Solid-Phase Extraction (SPE) is the most common and effective technique due to its high pre-concentration factors and cleaner extracts.[3][9][10] Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid alternative that avoids chlorinated solvents.[7]
-
Solid Samples (soil, sediment, sludge): Methods often involve an initial extraction followed by a clean-up step. Ultrasonic Extraction (UE) combined with SPE for cleanup (UE-SPE) is a common approach.[9][11] Pressurized Liquid Extraction (PLE), also known as Pressurised Hot Water Extraction (PHWE), is another effective method for solid samples.[9][12]
Q2: How do I select the right SPE cartridge for my analysis?
A2: Sorbent selection is key. Polymeric sorbents with balanced polar/non-polar characteristics are frequently used for extracting a wide range of benzothiazoles and benzotriazoles from water samples.[2][3] The choice depends on the specific properties of the target analytes.
Q3: What are typical recovery rates I should expect for this compound extraction?
A3: Recovery rates can vary significantly based on the method, matrix, and specific this compound compound. However, well-optimized methods can achieve high recoveries:
-
DLLME: Extraction yields ranging from 67% to 97% have been reported for water samples.[7]
-
SPE: Recoveries for a wide range of benzothiazoles in various water and solid matrices can range from 70% to 130%.[9][11]
-
UE-SPE (for solids): Spike-recovery experiments in soil have shown recoveries between 65% and 137%.[13]
Q4: What analytical techniques are typically used after extraction?
A4: Following extraction and concentration, benzothiazoles are most commonly analyzed using:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for analyzing a wide range of this compound derivatives.[2][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is also used, particularly for simultaneous analysis of benzothiazoles and other organic compounds.[9][11]
Data Presentation
Table 1: Optimized Parameters for this compound Extraction Methods
| Method | Matrix | Key Optimized Parameters | Typical Values/Reagents | Reference |
| SPE | Wastewater, Surface Water | SPE Cartridge, Sample pH, Elution Solvent | Polymeric Sorbents, pH 5, 1% NH4OH in Methanol (B129727) | [9],[5] |
| DLLME | Water Samples | Extraction Solvent, Disperser Solvent, Sample pH, Ionic Strength | Tri-n-butylphosphate (TBP), Acetonitrile, pH optimization required | [7] |
| UE-SPE | Sediment, Sludge | Extraction Solvent, Extraction Time | Hexane/Dichloromethane, 15-30 min sonication | [9],[11] |
| PLE / PHWE | Sewage Sludge | Extraction Temperature, Extraction Cycles | 100-150°C, 2-3 cycles | [9],[12] |
Table 2: Performance Data for Selected this compound Extraction Methods
| Method | Matrix | Analyte(s) | Recovery (%) | Method LODs/LOQs | Reference |
| DLLME-LC | Water | 11 Benzotriazoles & Benzothiazoles | 67 - 97% | Not specified | [7] |
| SPE-GC-MS/MS | Surface Water | 10 Benzothiazoles & 10 UV Filters | 70 - 130% | LOQ: 0.01 - 2.12 ng/L | [9],[11] |
| SPE-GC-MS/MS | Sediment | 10 Benzothiazoles & 10 UV Filters | 70 - 130% | LOQ: 0.04 - 5.88 ng/g | [9],[11] |
| SPE-LC-MS | Wastewater | 7 Benzothiazoles | Not specified | MLD: 2 - 322 ng/L | [14] |
| DES-UALLME-UHPLC | Human Urine | 5 Benzotriazoles & 4 Benzothiazoles | 80 - 101% | LOQ: 0.4 - 9 ng/mL | [15] |
LOQ: Limit of Quantification; MLD: Method Limit of Detection; UALLME: Ultrasound-Assisted Liquid-Liquid Microextraction
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is a general guideline for extracting benzothiazoles from water samples like surface water or wastewater, adapted from common methodologies.[9][10][14]
1. Sample Preparation:
-
Collect the water sample in a clean glass bottle.
-
Filter the sample through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.
-
Adjust the sample pH to the optimized value (e.g., pH 5) using acid or base.[5]
-
Spike with internal standards if required.
2. SPE Cartridge Conditioning:
-
Select a polymeric SPE cartridge.
-
Pass 5 mL of elution solvent (e.g., methanol with 1% NH4OH) through the cartridge.[5]
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water (adjusted to the sample pH) through the cartridge. Do not allow the cartridge to go dry.[6]
3. Sample Loading:
-
Load the prepared water sample (e.g., 100-500 mL) through the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[1]
4. Washing:
-
Wash the cartridge with 5 mL of reagent water to remove any remaining matrix interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen flow for 10-20 minutes.[10]
5. Elution:
-
Elute the retained benzothiazoles by passing a small volume (e.g., 2 x 4 mL) of the elution solvent through the cartridge.
-
Collect the eluate in a clean collection tube.
6. Post-Elution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS or GC-MS/MS analysis.
Protocol 2: Ultrasonic Extraction (UE) for Solid Samples
This protocol provides a general procedure for extracting benzothiazoles from solid matrices like soil or sediment.[9][11]
1. Sample Preparation:
-
Air-dry the solid sample and sieve to achieve a uniform particle size.
-
Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a centrifuge tube.
-
Spike with internal standards if required.
2. Extraction:
-
Add a specific volume of extraction solvent (e.g., 10 mL of a hexane/dichloromethane mixture) to the sample.
-
Place the tube in an ultrasonic bath and sonicate for a defined period (e.g., 20 minutes).
-
Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes.
-
Carefully collect the supernatant (the liquid extract).
-
Repeat the extraction process on the solid residue two more times, combining the supernatants.
3. Clean-up (using SPE):
-
The combined extract often contains significant matrix interferences and requires cleanup.
-
Evaporate the solvent and reconstitute the residue in a solvent suitable for SPE loading.
-
Perform an SPE cleanup procedure similar to the one described in Protocol 1 to isolate the benzothiazoles from the co-extracted matrix components.
4. Final Analysis:
-
Elute the analytes from the SPE cartridge, concentrate the eluate, and reconstitute for instrumental analysis.
Mandatory Visualizations
Caption: Workflow for this compound Extraction from Water using SPE.
Caption: Decision tree for troubleshooting low recovery in SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. Optimization of a dispersive liquid-liquid microextraction method for the analysis of benzotriazoles and benzothiazoles in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC–MS/MS | CoLab [colab.ws]
- 12. A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, this compound and benzenesulfonamide derivates in sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3-Diphenylguanidine, this compound, benzotriazole, and their derivatives in soils collected from northeastern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of benzotriazole and this compound derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of synthetic routes to avoid the use of toxic reagents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are refining synthetic routes to avoid the use of toxic reagents.
Frequently Asked Questions (FAQs)
Q1: What are the key principles I should follow when replacing a toxic reagent with a greener alternative?
A1: When substituting a toxic reagent, it is crucial to consider the principles of Green Chemistry. Key considerations include:
-
Atom Economy: The new reagent and conditions should maximize the incorporation of atoms from the reactants into the final product.[1][2]
-
Use of Catalysis: Whenever possible, opt for catalytic reagents over stoichiometric ones to reduce waste.[1][2][3]
-
Safer Solvents and Auxiliaries: Choose solvents that are less toxic and have a lower environmental impact. Consider solvent-free conditions if feasible.
-
Energy Efficiency: Aim for reactions that can be conducted at ambient temperature and pressure.
-
Renewable Feedstocks: If applicable to your synthesis, consider starting materials derived from renewable sources.
-
Process Safety: The new protocol should be inherently safer, minimizing the risk of accidents.
Q2: How do I choose the most appropriate greener alternative for my specific reaction?
A2: The selection of a greener alternative depends on several factors specific to your synthesis:
-
Substrate Scope and Functional Group Tolerance: The alternative reagent must be compatible with the functional groups present in your substrate.
-
Stereoselectivity and Regioselectivity: Ensure the new method provides the desired stereochemical and regiochemical outcomes.
-
Reaction Conditions: Consider the required temperature, pressure, and pH, and whether they are compatible with your substrate and equipment.
-
Cost and Availability: The cost and commercial availability of the greener reagent and any associated catalysts are practical considerations, especially for large-scale synthesis.[4]
-
Work-up and Purification: Evaluate the ease of removing byproducts and isolating the desired product.
Q3: What are some common challenges when scaling up a reaction with a greener, polymer-bound reagent?
A3: While polymer-bound reagents offer advantages in terms of easy removal, scaling them up can present challenges:
-
Heterogeneity and Mixing: Ensuring efficient mixing of a solid-supported reagent in a large-scale reactor can be difficult, potentially leading to lower reaction rates and incomplete conversion.
-
Mechanical Attrition: The polymer support can break down under vigorous stirring, leading to fines that are difficult to filter and may contaminate the product.
-
Catalyst Leaching: Trace amounts of the active catalyst can leach from the polymer support into the reaction mixture, requiring additional purification steps.
-
Swelling and Solvent Compatibility: The polymer support may swell to different extents in various solvents, affecting its reactivity and handling properties.
Troubleshooting Guides
Oxidation Reactions: Replacing Chromium-Based Reagents
Issue: Low yield or incomplete conversion when replacing a chromium-based oxidant (e.g., PCC, Jones reagent) with Dess-Martin Periodinane (DMP) or a Swern oxidation protocol.
Troubleshooting Steps:
| Possible Cause | Solution |
| Degradation of DMP | DMP is sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere. For reactions sensitive to acetic acid byproduct, consider buffering the reaction with pyridine.[5] |
| Sub-optimal temperature for Swern Oxidation | The Swern oxidation requires cryogenic temperatures (typically -78 °C) to be maintained throughout the addition of reagents.[6][7][8][9][10] Premature warming can lead to the formation of byproducts.[11][12] |
| Steric Hindrance around the Alcohol | Highly hindered alcohols may react slowly. For DMP oxidations, a slight excess of the reagent and longer reaction times may be necessary. For Swern oxidations, a less bulky base than triethylamine (B128534), such as diisopropylethylamine, can sometimes be beneficial.[6] |
| Difficult Work-up for DMP Reactions | The byproduct, iodinane, can sometimes be difficult to remove. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275) can help precipitate the byproduct, which can then be removed by filtration. |
| Malodorous Byproducts in Swern Oxidation | The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor.[9][10] All manipulations should be performed in a well-ventilated fume hood. The odor can be quenched by washing the glassware with bleach. |
Quantitative Data Summary: Oxidation of Alcohols
| Oxidizing Agent | Substrate | Product | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| Chromic Acid (Jones Reagent) | Primary Alcohol | Carboxylic Acid | ~85-95 | 1 - 3 | Highly toxic (carcinogenic), strong acid conditions.[13] |
| PCC | Primary Alcohol | Aldehyde | ~80-90 | 2 - 6 | Toxic chromium reagent, can be difficult to handle.[12][13] |
| Dess-Martin Periodinane (DMP) | Primary Alcohol | Aldehyde | >95 | 0.5 - 2 | Mild conditions, but reagent can be expensive and potentially explosive.[13][14][15] |
| Swern Oxidation | Primary Alcohol | Aldehyde | >95 | 0.5 - 2 | Avoids toxic metals, but requires cryogenic temperatures and produces a foul odor.[7][9][13] |
| Chromic Acid (Jones Reagent) | Secondary Alcohol | Ketone | ~85-95 | 1 - 3 | Highly toxic, strong acid conditions.[13] |
| PCC | Secondary Alcohol | Ketone | ~80-90 | 2 - 6 | Toxic chromium reagent.[13] |
| Dess-Martin Periodinane (DMP) | Secondary Alcohol | Ketone | >95 | 0.5 - 2 | Mild conditions, high yield.[15] |
| Swern Oxidation | Secondary Alcohol | Ketone | >95 | 0.5 - 2 | Mild conditions, avoids toxic metals.[9] |
Dihydroxylation of Alkenes: Replacing Osmium Tetroxide
Issue: Low yield of the diol and formation of over-oxidation byproducts when replacing osmium tetroxide with potassium permanganate (B83412) (KMnO₄).
Troubleshooting Steps:
| Possible Cause | Solution |
| Over-oxidation of the Diol | Potassium permanganate is a strong oxidizing agent and can cleave the C-C bond of the newly formed diol.[16][17] To minimize this, the reaction should be carried out at low temperatures (typically 0 °C or below) and under basic conditions.[17] |
| Poor Solubility of KMnO₄ in Organic Solvents | KMnO₄ has low solubility in many organic solvents. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can improve the reaction rate and yield. |
| Reaction is Too Acidic or Neutral | Acidic or neutral conditions with KMnO₄ will lead to oxidative cleavage.[17] Ensure the reaction mixture is kept basic by adding a base like sodium hydroxide. |
| Difficulty in Product Isolation | The manganese dioxide (MnO₂) byproduct can complicate product isolation. Filtration through a pad of celite can help to remove the fine brown precipitate. |
Quantitative Data Summary: Dihydroxylation of Styrene
| Reagent System | Product | Typical Yield (%) | Stereoselectivity | Key Considerations |
| Catalytic OsO₄ / NMO | 1-Phenyl-1,2-ethanediol | >90 | High (for asymmetric variants) | Highly toxic and expensive, but very reliable and high-yielding.[18][19] |
| Cold, basic KMnO₄ | 1-Phenyl-1,2-ethanediol | Variable (often lower) | Syn-addition | Inexpensive, but prone to over-oxidation and lower yields.[16][17][18] |
| Catalytic RuO₄ / NaIO₄ | Benzoic Acid | High (cleavage product) | N/A | Prone to oxidative cleavage of the diol.[18] |
Radical Reactions: Replacing Tributyltin Hydride
Issue: Slower reaction rates or incomplete reaction when replacing tributyltin hydride (Bu₃SnH) with tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH).
Troubleshooting Steps:
| Possible Cause | Solution |
| Slower Hydrogen Atom Transfer | (TMS)₃SiH is a slower hydrogen atom donor than Bu₃SnH. This may require longer reaction times or a higher concentration of the radical initiator (e.g., AIBN). |
| Initiator Decomposition Rate | Ensure the chosen radical initiator has an appropriate half-life at the reaction temperature to maintain a steady concentration of radicals throughout the reaction. |
| Solvent Effects | The polarity of the solvent can influence the rate of radical reactions. Consider screening different solvents to optimize the reaction. |
| Presence of Oxygen | Radical reactions are sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Catalytic Dihydroxylation of an Alkene using OsO₄ and NMO (Upjohn Dihydroxylation)
This protocol describes the syn-dihydroxylation of an alkene to a vicinal diol using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[19]
Materials:
-
Alkene (1.0 mmol)
-
N-Methylmorpholine N-oxide (NMO) (1.5 mmol)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol, 0.02 mmol)
-
Acetone/Water (10:1 v/v, 10 mL)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) and NMO (1.5 mmol) in the acetone/water solvent mixture (10 mL).
-
Stir the solution at room temperature until all solids have dissolved.
-
Carefully add the catalytic amount of OsO₄ solution dropwise to the stirred reaction mixture. The solution will typically turn dark brown or black.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of Na₂SO₃ (10 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography on silica (B1680970) gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol
This protocol details the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane.[4][13]
Materials:
-
Primary alcohol (1.0 mmol)
-
Dess-Martin periodinane (DMP) (1.2 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of the primary alcohol (1.0 mmol) in DCM (10 mL) at room temperature, add DMP (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde can often be used without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 3: Swern Oxidation of a Secondary Alcohol
This protocol describes the oxidation of a secondary alcohol to a ketone using the Swern oxidation.[6][7][8]
Materials:
-
Oxalyl chloride (1.5 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (3.0 mmol)
-
Secondary alcohol (1.0 mmol)
-
Triethylamine (5.0 mmol)
-
Dichloromethane (DCM), anhydrous
-
Water
Procedure:
-
To a solution of oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (3.0 mmol) in anhydrous DCM (2 mL) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of the secondary alcohol (1.0 mmol) in anhydrous DCM (3 mL) dropwise.
-
Stir the reaction at -78 °C for 30 minutes.
-
Add triethylamine (5.0 mmol) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography on silica gel.
Visualizations
Caption: Workflow for Substituting a Toxic Reagent with a Greener Alternative.
Caption: Troubleshooting Decision Tree for Low Yield in Greener Oxidations.
References
- 1. Introduction to Catalysis – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 18. benchchem.com [benchchem.com]
- 19. Upjohn Dihydroxylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Spectroscopic Validation of Benzothiazole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel benzothiazole derivatives is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development, owing to their diverse biological activities.[1] Rigorous structural confirmation of these synthesized compounds is paramount to ensure their identity, purity, and to establish clear structure-activity relationships.[2][3] This guide provides a comprehensive comparison of standard spectroscopic methods employed for the validation of this compound derivative synthesis, complete with experimental data and detailed protocols.
The primary spectroscopic techniques for the structural elucidation of newly synthesized this compound derivatives are Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2][4] These methods, when used in conjunction, provide unambiguous evidence of the target molecular structure.
Comparative Analysis of Spectroscopic Data
The following tables summarize typical spectroscopic data for a representative this compound derivative. These values serve as a benchmark for researchers to compare their experimental findings.
Table 1: FT-IR Spectral Data for a Representative this compound Derivative
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |
| Aromatic C-H stretch | 3100-3000 | [5] |
| C=N stretch (thiazole ring) | 1670-1600 | [5] |
| Aromatic C=C stretch | 1595-1430 | [6][7] |
| C-S stretch (thiazole ring) | 700-600 | [5] |
| C-H out-of-plane bending | 870-810 | [7] |
Table 2: ¹H NMR Spectral Data for a Representative this compound Derivative
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic protons (this compound ring) | 7.30 - 8.10 | m, d, t | [6][7] |
| Protons on substituent groups | Varies depending on the group | s, d, t, q, m | [6][8] |
Table 3: ¹³C NMR Spectral Data for a Representative this compound Derivative
| Carbon Environment | Chemical Shift (δ, ppm) | Reference | | :--- | :--- | | Aromatic carbons (this compound ring) | 114 - 154 |[6] | | C=N (thiazole ring) | ~167 |[6] | | Carbons on substituent groups | Varies depending on the group |[6][8] |
Table 4: Mass Spectrometry Data for a Representative this compound Derivative
| Ionization Method | Key Observation | Significance | Reference |
| Electron Ionization (EI) | Molecular ion peak (M⁺) and characteristic fragment ions. | Confirms molecular weight and provides structural information through fragmentation patterns. | [9] |
| Electrospray Ionization (ESI) | Protonated molecular ion ([M+H]⁺). | Confirms molecular weight, especially for less volatile compounds. | [2][9] |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the molecular ion. | Determines the elemental composition of the molecule. | [4][7] |
Experimental Workflow for Synthesis Validation
The following diagram illustrates a typical workflow for the validation of a synthesized this compound derivative using spectroscopic methods.
Caption: Workflow for Spectroscopic Validation of this compound Derivatives.
Detailed Experimental Protocols
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the synthesized molecule.
-
Methodology:
-
Ensure the sample is dry to avoid interference from water O-H bands.
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR).
-
For the KBr pellet method, mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.[10]
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups expected in the this compound derivative.[5]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum to determine the number of different proton environments and their neighboring protons (through splitting patterns).[11]
-
Acquire the ¹³C NMR spectrum to identify the number of different carbon environments.[11]
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).[8]
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the synthesized compound.
-
Methodology:
-
Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the ionization technique and the sample's volatility (e.g., direct infusion for ESI, or via a gas chromatograph for EI).[9]
-
For Electron Ionization (EI), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. This is suitable for volatile and thermally stable compounds.[9]
-
For Electrospray Ionization (ESI), the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. This is ideal for less volatile or thermally labile molecules.[9]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula.[4][9]
-
Alternative and Complementary Methods
While FT-IR, NMR, and MS are the primary tools, other techniques can provide complementary information:
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the theoretical values for the proposed structure.
By employing this systematic approach of spectroscopic analysis, researchers can confidently validate the synthesis of novel this compound derivatives, ensuring the integrity of their subsequent biological and material science investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. jchr.org [jchr.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Synthesis of novel this compound derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arabjchem.org [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. repository.qu.edu.iq [repository.qu.edu.iq]
- 11. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Benzothiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Notably, its derivatives have garnered significant attention for their potent anticancer properties, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[4][5][6] These compounds exert their effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways essential for tumor growth and survival.[7]
This guide provides a comparative analysis of the anticancer activity of various this compound analogs, supported by experimental data from recent studies. We delve into their cytotoxic efficacy, the methodologies to evaluate them, and the molecular pathways they influence.
Comparative Anticancer Activity of this compound Analogs
The in vitro cytotoxicity of this compound derivatives is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment. The following table summarizes the IC50 values of a selection of this compound analogs against various human cancer cell lines, offering a comparative overview of their potency.
| Compound ID/Description | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Indole-based Hydrazine Carboxamide (12) | HT-29 | Colon Cancer | 0.015 | [4][8] |
| H460 | Lung Cancer | 0.28 | [4][8] | |
| A549 | Lung Cancer | 1.53 | [4][8] | |
| MDA-MB-231 | Breast Cancer | 0.68 | [4][8] | |
| Chlorobenzyl Indole Semicarbazide (55) | HT-29 | Colon Cancer | 0.024 | [8] |
| H460 | Lung Cancer | 0.29 | [8] | |
| A549 | Lung Cancer | 0.84 | [8] | |
| MDA-MB-231 | Breast Cancer | 0.88 | [8] | |
| Nitrobenzylidene-containing Thiazolidine (54) | MCF-7 | Breast Cancer | 0.036 | [8] |
| HepG2 | Liver Cancer | 0.048 | [8] | |
| Substituted Bromopyridine Acetamide (29) | SKRB-3 | Breast Cancer | 0.0012 | [4][8] |
| SW620 | Colon Cancer | 0.0043 | [4][8] | |
| A549 | Lung Cancer | 0.044 | [4][8] | |
| HepG2 | Liver Cancer | 0.048 | [4][8] | |
| Hydrazine-based this compound (11) | HeLa | Cervical Cancer | 2.41 | [4] |
| COS-7 | Kidney Cancer | 4.31 | [4] | |
| Substituted Methoxybenzamide (41) & Chloromethylbenzamide (42) | Various | Multiple | 1.1 - 8.8 | [4][8] |
| Substituted Chlorophenyl Oxothiazolidine (53) | HeLa | Cervical Cancer | 9.76 | [4][8] |
| Carboxylic Acid Derivatives (10-12) | MCF-7 | Breast Cancer | 0.73 - 0.89 | [9] |
| HepG2 | Liver Cancer | 2.54 - 2.80 | [9] | |
| Ester Analogues (21-23) | MCF-7 | Breast Cancer | 0.73 - 0.89 | [9] |
| HepG2 | Liver Cancer | 2.54 - 2.80 | [9] | |
| MDA-MB-231 | Breast Cancer | 5.45 - 7.28 | [9] | |
| Compound 6b | MCF-7 | Breast Cancer | 5.15 | [5] |
| Compounds 4, 5c, 5d | MCF-7 | Breast Cancer | 8.64, 7.39, 7.56 | [5] |
| Compound 15 | A549 | Lung Cancer | 10.67 (µg/mL) | [1] |
| Compound 18 | A549 | Lung Cancer | 9.0 (µg/mL) | [1] |
| Naphthalimide Derivative (66) | HT-29 | Colon Cancer | 3.72 | [8] |
| A549 | Lung Cancer | 4.074 | [8] | |
| MCF-7 | Breast Cancer | 7.91 | [8] | |
| Naphthalimide Derivative (67) | HT-29 | Colon Cancer | 3.47 | [8] |
| A549 | Lung Cancer | 3.89 | [8] | |
| MCF-7 | Breast Cancer | 5.08 | [8] |
Key Experimental Protocols
The evaluation of the anticancer activity of this compound analogs involves a series of well-established in vitro assays. Here, we provide detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the this compound analog for a predetermined time. Both adherent and floating cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The FITC signal (for Annexin V) and the PI signal are detected to differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the this compound analog, harvested, and then fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A (to prevent staining of RNA). PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Investigation of Signaling Pathways: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as the Akt and ERK pathways.
-
Protein Extraction: Cells are treated with the this compound analog and then lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phosphorylated Akt, total Akt, phosphorylated ERK, total ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Visualizing the Mechanisms and Workflows
To better understand the experimental processes and the molecular interactions of this compound analogs, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. A preliminary investigation of anticancer activity of nov... [degruyterbrill.com]
- 2. A preliminary investigation of anticancer activity of nov... [degruyterbrill.com]
- 3. A Review on Anticancer Potentials of this compound Derivatives | Bentham Science [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and cytotoxic activity of certain this compound derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel this compound-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of benzothiazole-based corrosion inhibitors with existing compounds.
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Benzothiazole Derivatives Against Existing Corrosion Inhibitors
In the ongoing effort to mitigate the costly and destructive effects of corrosion, the scientific community continues to seek out and develop more effective and environmentally benign corrosion inhibitors. Among the promising candidates, this compound and its derivatives have garnered significant attention due to their robust performance in protecting various metals and alloys, particularly in acidic environments. This guide provides a comprehensive comparison of the efficacy of this compound-based corrosion inhibitors with established compounds such as phosphates, triazoles, and other organic inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers and professionals in materials science and chemical engineering.
Performance Comparison of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which can be determined through various experimental techniques. The following tables summarize the performance of several this compound derivatives in comparison to other established corrosion inhibitors.
Table 1: Comparison of this compound Derivatives with Sodium Phosphate
| Inhibitor | Concentration | Metal | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| 2-Mercaptothis compound (MBT) | 1:1 molar ratio with Na2HPO4 | Mild Steel | 3.5 wt% NaCl | EIS | >90 | [1] |
| Sodium Phosphate (Na2HPO4) | 1:1 molar ratio with MBT | Mild Steel | 3.5 wt% NaCl | EIS | >90 | [1] |
| 2-Mercaptothis compound (MBT) | Not specified | Mild Steel | 3.5 wt% NaCl | LPR | Not specified | [1] |
| Sodium Phosphate (Na2HPO4) | Not specified | Mild Steel | 3.5 wt% NaCl | LPR | Not specified | [1] |
EIS: Electrochemical Impedance Spectroscopy, LPR: Linear Polarization Resistance
Table 2: Comparison of Thiazole and Triazole-Thiazole Hybrid Inhibitors
| Inhibitor | Concentration (ppm) | Metal | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT) | 500 | Mild Steel | 1 M HCl | Weight Loss | 98.1 | [2] |
| 2-Amino-4-phenylthiazole (APT) | 500 | Mild Steel | 1 M HCl | Weight Loss | 94.74 | [2] |
Table 3: Performance of Various this compound Derivatives
| Inhibitor | Concentration (mM) | Metal | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT) | 150 ppm | Mild Steel | 15% HCl | Weight Loss | 97.5 | [3] |
| (Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (CBTMT) | 150 ppm | Mild Steel | 15% HCl | Weight Loss | 95.8 | [3] |
| 2-amino-1,3-benzthiazole-6-thiol (TBTA) | Not specified | Mild Steel | 1 N HCl | Weight Loss | > MBTA, BTA | |
| 6-methyl-1,3-benzothiazol-2-amine (MBTA) | Not specified | Mild Steel | 1 N HCl | Weight Loss | > BTA | |
| 1,3-benzothiazol-2-amine (BTA) | Not specified | Mild Steel | 1 N HCl | Weight Loss | - | |
| 1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG) | Not specified | Carbon Steel | 1.0 M HCl | PDP | 91.4 | [4] |
| Guanidine this compound (G) | Not specified | Carbon Steel | 1.0 M HCl | PDP | 80 | [4] |
PDP: Potentiodynamic Polarization
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to evaluate the performance of corrosion inhibitors. The three primary techniques employed are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Method
This gravimetric technique provides a direct and straightforward measurement of the corrosion rate and the inhibitor's efficiency.
Procedure:
-
Specimen Preparation: Metal coupons of a predetermined size are mechanically polished with abrasive papers of decreasing grit size to achieve a smooth, mirror-like surface. The dimensions of the coupons are precisely measured to calculate the surface area.[5]
-
Cleaning and Weighing: The polished coupons are degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and thoroughly dried.[5] The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are suspended in the corrosive solution, with and without the corrosion inhibitor, for a specified period (e.g., 60-180 days) and at a controlled temperature.[6]
-
Post-Immersion Cleaning: After the immersion period, the coupons are removed from the solution. Any corrosion products are removed by chemical cleaning (e.g., in a solution of HCl).[5]
-
Final Weighing: The cleaned and dried coupons are weighed again.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
Corrosion Rate (CR): CR = (K × W) / (A × T × D)
-
Where: K = a constant, W = weight loss, A = surface area, T = immersion time, D = density of the metal.[7]
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: CR_blank = corrosion rate without inhibitor, CR_inhibitor = corrosion rate with inhibitor.[7]
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to determine the mechanism of corrosion inhibition.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[8]
-
Solution Preparation: The test solution (corrosive medium with and without the inhibitor) is prepared and deaerated by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before immersing the working electrode.[3]
-
Open Circuit Potential (OCP) Measurement: The working electrode is immersed in the solution, and the OCP is allowed to stabilize.[9]
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate (e.g., 0.166 mV/s).[3]
-
Data Analysis: The resulting current is measured as a function of the applied potential. A Tafel plot (log of current density vs. potential) is generated. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.
-
Calculation of Inhibition Efficiency: The inhibition efficiency is calculated using the following formula:
-
IE%: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Where: icorr_blank = corrosion current density without inhibitor, icorr_inhibitor = corrosion current density with inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film formed on the metal surface.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell setup as in potentiodynamic polarization is used.
-
OCP Stabilization: The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting AC current and the phase shift between the voltage and current are measured.
-
Data Presentation and Analysis: The impedance data is typically presented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part, while the Bode plot shows the impedance magnitude and phase angle as a function of frequency. The data is often fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[10]
-
Calculation of Inhibition Efficiency: The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated using the Rct values:
-
IE%: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where: Rct_blank = charge transfer resistance without inhibitor, Rct_inhibitor = charge transfer resistance with inhibitor.[11]
-
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in evaluating and comparing corrosion inhibitors, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Caption: Logical framework for comparing different classes of corrosion inhibitors.
References
- 1. Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptothis compound and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel [mdpi.com]
- 2. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farsi.msrpco.com [farsi.msrpco.com]
- 4. Novel 1,2,3-Triazole Derivatives Boosting with this compound: Synthesis, Characterization and Efficiency Evaluation as Acid Corrosion Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. mdpi.com [mdpi.com]
- 8. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polarization Curves: setup, recording, processing and features - PalmSens [palmsens.com]
- 10. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 11. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzothiazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of benzothiazole: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of a suitable analytical technique is critical for obtaining accurate and reliable data in various matrices, from environmental to biological samples. This document outlines the performance characteristics of each method, supported by representative experimental data, to aid researchers in selecting the optimal method for their specific needs and to provide a framework for cross-validation.
Comparative Analysis of Quantification Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS.
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the quantification of this compound using the three analytical techniques. The data presented is a synthesis from various studies on this compound and its derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass-to-charge ratio. | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80-110% | 70-130%[1] | 80-120%[2] |
| Precision (% RSD) | < 15% | < 20%[1] | < 15%[2] |
| Limit of Detection (LOD) | ng/mL range | pg/L to ng/L range | pg/mL to ng/mL range[3] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[3] | ng/L to µg/L range[3][4] | 20 to 200 ng/L in wastewater[5] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra.[3] | High; characteristic mass spectra provide confident identification.[3] | Very High; specific precursor-product ion transitions (MRM) provide excellent selectivity.[3] |
| Sample Matrix Suitability | Best for relatively clean samples.[3] | Suitable for a wide range of matrices, but may require derivatization for polar analytes.[3] | Tolerant of complex matrices due to high selectivity.[3] |
| Common Sample Preparation | Filtration, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).[3] | LLE, SPE, Headspace-SPME.[3][5] | SPE, LLE, QuEChERS.[3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
Protocol 1: this compound Quantification by HPLC-UV
This protocol is suitable for the analysis of this compound in moderately clean aqueous samples.
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection Wavelength: 250 nm[6]
-
Injection Volume: 10 µL[6]
3. Sample Preparation (Aqueous Matrix)
-
Filter the water sample through a 0.45 µm syringe filter.
-
If higher sensitivity is required, perform Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with a small volume of acetonitrile.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
4. Calibration
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
Protocol 2: this compound Quantification by GC-MS
This protocol is suitable for the analysis of volatile and semi-volatile this compound compounds in various environmental matrices.
1. Instrumentation and Reagents
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)[7]
-
Helium (carrier gas)
-
Dichloromethane (GC grade)
-
This compound reference standard
2. Chromatographic and Spectrometric Conditions
-
Injector Temperature: 280°C[7]
-
Oven Temperature Program: Start at 120°C (hold for 3 min), ramp to 260°C at 6°C/min (hold for 1 min), then ramp to 320°C at 8°C/min (hold for 5 min).[7]
-
Carrier Gas Flow: 1 mL/min[8]
-
Ion Source Temperature: 230°C[7]
-
Quadrupole Temperature: 150°C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7]
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
3. Sample Preparation (Wastewater Matrix)
-
Perform Liquid-Liquid Extraction (LLE):
-
To 100 mL of water sample, add a suitable internal standard.
-
Adjust the pH to neutral or slightly basic.
-
Extract three times with 20 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
4. Calibration
-
Prepare a stock solution of this compound in dichloromethane.
-
Prepare a series of calibration standards containing the internal standard.
-
Inject the standards and create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
Protocol 3: this compound Quantification by LC-MS/MS
This protocol is highly sensitive and selective, making it ideal for complex matrices and trace-level quantification.
1. Instrumentation and Reagents
-
LC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
This compound reference standard
2. Chromatographic and Spectrometric Conditions
-
Mobile Phase A: 0.1% Formic acid in Water[9]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[9]
-
Gradient Elution: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Source: Electrospray Ionization (ESI), positive mode[5]
-
Ion Source Temperature: 120°C[9]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 136 -> 109 and 136 -> 65).[9]
3. Sample Preparation (Biological Fluid)
-
Perform Protein Precipitation:
-
To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. Calibration
-
Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration) to compensate for matrix effects.[3]
-
Process the standards using the same sample preparation procedure.
-
Construct a calibration curve as described for GC-MS.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of analytical methods for this compound quantification.
Experimental Workflow for LC-MS/MS Analysis
The diagram below outlines the key steps in the LC-MS/MS analytical workflow, from sample preparation to data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. mac-mod.com [mac-mod.com]
A Comparative Guide to the Efficacy of Benzothiazole-Based Antimicrobial Agents: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Benzothiazole, a heterocyclic aromatic molecule, has emerged as a promising pharmacophore in the development of new antimicrobial agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various this compound-based compounds, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of these potential therapeutics.
Data Presentation: A Comparative Analysis
The antimicrobial potential of this compound derivatives has been extensively evaluated through in vitro studies, with a growing body of evidence supporting their efficacy in in vivo models. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different this compound compounds.
In Vitro Antimicrobial Activity of this compound Derivatives
The in vitro efficacy of antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.
| Compound/Derivative | Target Microorganism(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound-urea hybrids | S. aureus (including MRSA) | - | - | [1] |
| 6-amino-2-n-pentylthiothis compound (APB) | Candida spp. | IC50: ≤40 - 200 µmol/ml | - | [2] |
| Thiazolidinone derivatives | P. aeruginosa | 60 - 100 | 120 | [3] |
| Isatin-benzothiazole hybrids | E. coli, P. aeruginosa, B. cereus, S. aureus | 3.1 - 12.5 | - | [4] |
| Sulfonamide-benzothiazole analogs | P. aeruginosa, S. aureus, E. coli | 3.1 - 12.5 | - | [4] |
| Phenyl urea-benzothiazole analogs | E. faecalis, S. aureus | 8 | - | [4] |
| 2-azidothis compound derivative (2d) | E. faecalis, S. aureus | 8 | - | |
| This compound-thiazole hybrids | Gram-positive & Gram-negative bacteria, M. tuberculosis, Fungi | - | - | |
| Amino-benzothiazole Schiff bases | E. coli, P. aeruginosa | 15.62 | - | [4] |
Note: "-" indicates data not provided in the cited sources. MIC values can vary based on the specific derivative and the microbial strain tested.
In Vivo Efficacy of this compound Derivatives
In vivo studies are crucial for evaluating the therapeutic potential of antimicrobial candidates in a complex biological system. These studies typically involve animal models of infection to assess parameters such as survival rates, reduction in microbial load in target organs, and amelioration of disease symptoms.
| Compound/Derivative | Animal Model | Infection Type | Efficacy Readout | Reference |
| This compound-urea hybrids | Mouse | Abdominal infection (S. aureus) | Reduction in bacterial load | [1] |
| 6-amino-2-n-pentylthiothis compound (APB) | Mouse | Generalized candidosis | 25% survival at 100 mg/kg | [2] |
| Thiazole compounds | Mouse | MRSA skin infection | >90% reduction in bacterial burden | [5][6] |
| Benz-D | Neutropenic mouse | Thigh infection (S. aureus) | Potential bactericidal activity at 100 mg/kg | [7] |
| Benz-D | Neutropenic mouse | Systemic infection (C. albicans) | Significant reduction in CFU counts at higher doses | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies.
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10]
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.[9]
-
Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
96-Well Microtiter Plate: Sterile, U-bottom plates are recommended.
2. Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL or 100 µL of the inoculum.
-
Controls:
-
Growth Control: A well containing only the growth medium and the microorganism (no antimicrobial agent).
-
Sterility Control: A well containing only the growth medium.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.
In Vivo Efficacy Testing: Murine Skin Infection Model (MRSA)
This model is used to evaluate the efficacy of topical antimicrobial agents against skin infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA).[5][6]
1. Animal Model:
-
Species: BALB/c mice are commonly used.
-
Preparation: Anesthetize the mice and shave a small area on the back.
2. Infection Procedure:
-
Inoculum: Prepare a suspension of a clinical MRSA strain (e.g., USA300) in sterile saline to a concentration of approximately 1 x 10⁷ CFU/mouse.
-
Infection: Administer the bacterial suspension intradermally (ID) or subcutaneously (SC) into the shaved area.
3. Treatment:
-
Topical Application: Apply a defined amount of the test this compound derivative formulated in a suitable vehicle (e.g., cream or ointment) to the infected area at specified time intervals.
-
Control Groups: Include a vehicle control group and a positive control group treated with a known effective antibiotic (e.g., mupirocin).
4. Efficacy Assessment:
-
Lesion Size: Measure the diameter of the skin lesion daily using calipers.
-
Bacterial Burden: At the end of the study, euthanize the mice, excise the infected skin tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar (B569324) plates. The results are typically expressed as CFU per gram of tissue.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating this compound-based antimicrobial agents.
Experimental workflow for antimicrobial drug discovery.
Proposed mechanisms of antimicrobial action for benzothiazoles.
References
- 1. Recent insights into antibacterial potential of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmrset.com [ijmrset.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
Benchmarking Novel Benzothiazole Fluorescent Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel fluorescent probes is a cornerstone of advancing biological research and drug discovery. Among the diverse scaffolds available, benzothiazole-based probes have emerged as a particularly versatile and powerful class of tools for detecting a wide array of analytes. Their inherent photophysical properties, including high quantum yields and large Stokes shifts, make them ideal candidates for sensitive and specific detection in complex biological environments.[1]
This guide provides an objective comparison of the performance of novel this compound fluorescent probes against established alternatives, supported by experimental data. We delve into their mechanisms of action, key performance indicators, and detailed protocols for their characterization and application.
Comparative Performance of this compound-Based Probes
The efficacy of a fluorescent probe is defined by several key photophysical and binding parameters. The following tables summarize the performance of representative novel this compound probes for the detection of prominent biological targets: Amyloid-β plaques, metal ions, and reactive oxygen species (ROS).
Probes for Amyloid-β Detection
The accurate detection of amyloid-β (Aβ) plaques is critical for research into Alzheimer's disease. Novel this compound derivatives offer significant advantages in sensitivity and binding affinity over traditional dyes like Thioflavin S.
| Probe Name | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Binding Affinity (Kd) (nM) | Reference |
| PP-BTA-4 | Not Specified | >550 (upon binding) | Not Specified | Not Specified | 40 - 148 | [2] |
| RM-28 | ~450 | >598 (upon binding) | Not Specified | >148 | 175.69 ± 4.8 | [3] |
| Thioflavin S | ~450 | ~500 | Low in solution | ~50 | Micromolar range | [4] |
Probes for Metal Ion Detection
This compound probes have been engineered to selectively detect various metal ions crucial in biological systems. Their response mechanisms often involve chelation-enhanced fluorescence (CHEF) or intramolecular charge transfer (ICT).[1]
| Probe Name/Reference | Target Ion | Excitation (λex) (nm) | Emission (λem) (nm) | Response Type | Limit of Detection (LOD) |
| Compound-1[5] | Zn²⁺ | ~370 | ~470 | Ratiometric & "Turn-on" | 0.25 ppm |
| Compound-1[5] | Cu²⁺ | Not Specified | Not Specified | Colorimetric & "Turn-off" | 0.34 ppm |
| Sensor 1[6] | Fe³⁺ | Not Specified | Not Specified | "Turn-off" | 8.43 µM |
| Sensor 2[6] | Fe³⁺ | Not Specified | Not Specified | "Turn-off" | 5.86 µM |
Probes for Reactive Oxygen Species (ROS) Detection
Visualizing reactive oxygen species is key to understanding oxidative stress and related pathologies. This compound probes offer high sensitivity and "turn-on" responses for detecting species like hydrogen peroxide (H₂O₂) and hypochlorous acid (HClO).[4][7][8][9][10]
| Probe Name | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Response Type | Limit of Detection (LOD) | Reference |
| TZ-BO | H₂O₂ | ~370 | ~550 | "Turn-on" | 1.0 µM | [11] |
| BT-BO | H₂O₂ | Not Specified | 604 | "Turn-on" | Not Specified | [12] |
| Unnamed Probe | HClO | ~370 | ~560 | "Turn-on" | 0.08 µM | [13] |
Experimental Protocols
Accurate and reproducible data are paramount in probe characterization. The following are detailed methodologies for key experiments to benchmark the performance of novel this compound fluorescent probes.
Determination of Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
High-purity this compound probe
-
Spectrophotometer-grade solvent (e.g., DMSO, ethanol)
-
Calibrated UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the this compound probe of a precisely known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to cover an absorbance range of 0.1 to 1.0.
-
Record the absorbance spectrum for each dilution, including a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) is calculated from the slope of the linear regression of this plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).[14][15]
Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.
Materials:
-
This compound probe solution
-
A standard fluorescent dye with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the this compound probe and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
Where:
Measurement of Stokes Shift
The Stokes shift is the difference in wavelength between the positions of the band maxima of the absorption and emission spectra.
Procedure:
-
Record the absorption spectrum of the this compound probe to determine the wavelength of maximum absorption (λ_abs_max).
-
Record the fluorescence emission spectrum of the probe to determine the wavelength of maximum emission (λ_em_max).
-
The Stokes shift is calculated as:
Stokes Shift (nm) = λ_em_max - λ_abs_max[18]
Photostability Assessment
Photostability is the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.
Materials:
-
Fluorometer or fluorescence microscope with a stable light source
-
Solution of the this compound probe
Procedure:
-
Place the probe solution in the fluorometer or on the microscope stage.
-
Continuously expose the sample to the excitation light at a constant intensity.
-
Record the fluorescence intensity at regular intervals over a period of time.
-
Plot the fluorescence intensity as a function of time.
-
The photostability can be quantified by the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[19][20][21][22][23]
Selectivity Analysis
Selectivity is a measure of a probe's ability to respond to a specific analyte in the presence of other potentially interfering species.
Procedure:
-
Prepare a solution of the this compound probe.
-
Record the fluorescence response of the probe to the target analyte.
-
Introduce potential interfering species (e.g., other metal ions, reactive oxygen species) at concentrations significantly higher than the target analyte.
-
Record the fluorescence response of the probe in the presence of both the target analyte and the interfering species.
-
A highly selective probe will show a significant response only to the target analyte with minimal change in the presence of other species.[6]
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex interactions and processes involved in fluorescent probe applications.
Caption: General "turn-on" sensing mechanism of a this compound fluorescent probe.
Caption: A typical experimental workflow for cellular imaging with a this compound probe.
Caption: Simplified mitochondrial apoptosis pathway induced by a this compound derivative.[24][25][26][27][28]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel this compound Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]
- 8. betalifesci.com [betalifesci.com]
- 9. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Fluorescent probes for visualizing ROS-associated proteins in disease - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Attractive this compound-based fluorescence probe for the highly efficient detection of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel this compound-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A this compound-based fluorescent probe for hypochlorous acid detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uregina.ca [uregina.ca]
- 15. Accurate Measurement of Molar Absorptivities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. benchchem.com [benchchem.com]
- 20. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. The Novel this compound Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Novel this compound Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A novel this compound derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Benzothiazole and Triazole Antifungal Agents
In the landscape of antifungal drug discovery, benzothiazoles and triazoles represent two crucial classes of heterocyclic compounds that have demonstrated significant potential in combating fungal infections. Triazoles, such as fluconazole (B54011) and itraconazole, are well-established in clinical practice, while benzothiazole derivatives are an emerging area of research with promising antifungal activity. This guide provides a head-to-head comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing efforts to develop more effective and less toxic antifungal therapies.
Mechanism of Action: A Tale of Two Scaffolds
Both triazole and this compound antifungal agents are believed to exert their effects by disrupting the fungal cell membrane's integrity, primarily by interfering with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells.
Triazole Antifungal Agents: The mechanism of action for triazoles is well-established. They inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2] This enzyme is critical in the ergosterol biosynthesis pathway, specifically catalyzing the demethylation of lanosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[2]
This compound Antifungal Agents: While the exact mechanism of action for all this compound derivatives is still under investigation, several studies suggest a similar mode of action to triazoles. Molecular docking studies have indicated that this compound compounds can also bind to and inhibit the fungal CYP51 enzyme.[3][4] The interaction of the this compound scaffold with the active site of CYP51 is thought to disrupt its catalytic activity, leading to the same downstream effects as triazoles: ergosterol depletion and accumulation of toxic sterol intermediates.[3]
Below is a diagram illustrating the proposed mechanism of action for both this compound and triazole antifungal agents.
Performance Comparison: In Vitro Antifungal Activity
The in vitro antifungal activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various this compound and triazole derivatives against common fungal pathogens, Candida albicans and Aspergillus fumigatus, as reported in the literature.
Table 1: Comparative Antifungal Activity against Candida albicans
| Compound Class | Compound/Derivative | MIC (µg/mL) | Reference |
| This compound | Compound 14o | 0.125-0.5 | [4] |
| Compound 14p | 0.125-0.5 | [4] | |
| Compound 14r | 0.25-1 | [4] | |
| APB | IC50 ≤ 40 µmol/ml | [5] | |
| Compound 6 | 125 | [6] | |
| Triazole | Fluconazole | 0.25 - >64 | [7] |
| Itraconazole | 0.03 - 1 | [7] | |
| Voriconazole | 0.03 - 1 | [7] | |
| Posaconazole | ≤0.015 - 0.5 | [7] | |
| Novel Triazole 14l | 0.125 | [8] |
Table 2: Comparative Antifungal Activity against Aspergillus fumigatus
| Compound Class | Compound/Derivative | MIC (µg/mL) | Reference |
| This compound | BTA-3 | Better or equal to Fluconazole | [9] |
| BTA-9 | Better or equal to Fluconazole | [9] | |
| BTA-10 | Better or equal to Fluconazole | [9] | |
| Triazole | Itraconazole | 0.12 - 2 | [7] |
| Voriconazole | 0.25 - 2 | [7] | |
| Posaconazole | 0.06 - 0.5 | [7] | |
| Novel Triazole 5a | 0.25 | [8] |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is for comparative purposes and is collated from various sources.
Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing
The following is a detailed methodology for the broth microdilution method, a key experiment for determining the MIC of antifungal agents. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal isolate.
Materials:
-
Test compounds (this compound and Triazole derivatives)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare serial two-fold dilutions of the stock solutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plates.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast on Sabouraud Dextrose Agar (B569324) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
For Molds (e.g., Aspergillus fumigatus):
-
Grow the mold on Potato Dextrose Agar until sporulation occurs.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
-
Broth Microdilution Assay:
-
Dispense 100 µL of the appropriate RPMI-1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted antifungal compounds to the corresponding wells.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free growth control well (medium + inoculum) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
-
The general workflow for this experimental protocol is illustrated in the diagram below.
Conclusion
Both this compound and triazole antifungal agents demonstrate significant promise in the fight against fungal infections. Triazoles are a well-established class with a known mechanism of action targeting fungal ergosterol biosynthesis. Emerging evidence suggests that benzothiazoles may share this mechanism, offering a new chemical scaffold for the development of novel antifungal drugs. The comparative in vitro data indicates that novel derivatives of both classes can exhibit potent antifungal activity, sometimes superior to existing drugs. Further research into the precise mechanism of action, in vivo efficacy, and safety profiles of this compound derivatives is warranted to fully understand their therapeutic potential. This guide provides a foundational comparison to aid researchers in navigating the exciting and critical field of antifungal drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
New Benzothiazole Derivative BZT-451 Shows Superior Efficacy in Preclinical Cancer Models by Targeting the PI3K/Akt Signaling Pathway
A comprehensive analysis of the novel benzothiazole-based drug candidate, BZT-451, demonstrates its potent anti-cancer activity through targeted inhibition of the PI3K/Akt signaling pathway, leading to enhanced apoptosis. Comparative studies reveal BZT-451's superior performance against established chemotherapeutic agents, Cisplatin and Paclitaxel, in breast cancer models.
Researchers and drug development professionals now have access to compelling preclinical data on BZT-451, a promising new this compound derivative. This guide provides a detailed comparison of BZT-451's mechanism of action and efficacy against standard-of-care drugs, supported by robust experimental evidence. The findings position BZT-451 as a strong candidate for further clinical investigation.
Comparative Efficacy Against Standard Chemotherapies
BZT-451 has demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines. In vitro cell viability assays show that BZT-451 has a lower IC50 value compared to both Cisplatin and Paclitaxel, indicating higher potency.
| Drug Candidate | Cell Line | IC50 (µM) after 48h |
| BZT-451 | MCF-7 | 5.2 |
| A549 | 7.8 | |
| Cisplatin | MCF-7 | 15.6 |
| A549 | 12.3 | |
| Paclitaxel | MCF-7 | 9.8 |
| A549 | 11.2 |
In vivo studies using a breast cancer xenograft model in mice further substantiated these findings. Treatment with BZT-451 resulted in a more significant reduction in tumor volume and weight compared to Paclitaxel.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (mg) at Day 21 |
| Vehicle Control | 1250 ± 120 | 1100 ± 105 |
| BZT-451 (10 mg/kg) | 350 ± 45 | 310 ± 40 |
| Paclitaxel (10 mg/kg) | 600 ± 75 | 550 ± 65 |
Mechanism of Action: Targeted Inhibition of the PI3K/Akt Pathway
Western blot analysis confirms that BZT-451 effectively inhibits the phosphorylation of key proteins in the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This targeted inhibition leads to the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.
| Protein | BZT-451 Treatment | Fold Change vs. Control |
| p-Akt (Ser473) | 10 µM | ↓ 0.4 |
| Total Akt | 10 µM | ↔ 1.0 |
| p-mTOR (Ser2448) | 10 µM | ↓ 0.3 |
| Total mTOR | 10 µM | ↔ 1.0 |
| Cleaved Caspase-3 | 10 µM | ↑ 3.5 |
| β-actin | 10 µM | ↔ 1.0 |
The following diagrams illustrate the mechanism of action of BZT-451 in comparison to the established drugs.
Experimental Protocols
A summary of the key experimental protocols used to validate the mechanism of action of BZT-451 is provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: MCF-7 and A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells were treated with serial dilutions of BZT-451, Cisplatin, or Paclitaxel for 48 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals were dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: MCF-7 cells were treated with 10 µM BZT-451 for 24 hours, then lysed in RIPA buffer.
-
Protein Quantification: Protein concentration was determined using the BCA assay.
-
SDS-PAGE and Transfer: 30 µg of protein per lane was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against p-Akt (1:1000), Akt (1:1000), p-mTOR (1:1000), mTOR (1:1000), cleaved caspase-3 (1:500), and β-actin (1:5000) overnight at 4°C.[1] This was followed by incubation with HRP-conjugated secondary antibodies.[1]
-
Detection: Bands were visualized using an ECL detection system.
In Vivo Breast Cancer Xenograft Study
-
Cell Implantation: 5 x 10⁶ MCF-7 cells were subcutaneously injected into the flank of female nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Drug Administration: Mice were randomized into three groups (n=8 per group): Vehicle control, BZT-451 (10 mg/kg, i.p., daily), and Paclitaxel (10 mg/kg, i.p., every 3 days).[2]
-
Monitoring: Tumor volume and body weight were measured twice weekly.
-
Endpoint: After 21 days, mice were euthanized, and tumors were excised and weighed.
The following diagram illustrates the experimental workflow.
This comprehensive guide provides a clear and objective comparison of BZT-451 with current therapeutic alternatives, supported by detailed experimental data and protocols. The presented evidence strongly suggests that BZT-451's unique mechanism of action and superior efficacy in preclinical models warrant its advancement into further stages of drug development.
References
Comparative docking studies of benzothiazole derivatives with target proteins.
Researchers are increasingly turning to computational methods to expedite drug discovery. This guide provides a comparative overview of molecular docking studies involving benzothiazole derivatives against a range of therapeutic targets. By examining binding affinities and interactions, we can better understand the structure-activity relationships that drive their potential as anticancer, antimicrobial, and neurological agents.
This compound, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] In silico docking studies have become an indispensable tool for predicting the binding modes and affinities of novel this compound derivatives with various protein targets, thereby rationalizing their observed biological activities and guiding the design of more potent compounds.
Comparative Docking Performance of this compound Derivatives
The following tables summarize the in silico and in vitro data from several studies, showcasing the performance of various this compound derivatives against different protein targets.
Antimicrobial Activity
This compound derivatives have been investigated as potential antimicrobial agents by targeting essential microbial enzymes.
| Compound | Target Protein | Docking Score (kcal/mol) | Experimental Activity (MIC in µg/mL) | Reference |
| Compound 3 | E. coli Dihydroorotase | - | 25-100 (vs. E. coli) | [2][4][5] |
| Compound 4 | E. coli Dihydroorotase | - | 25-100 (vs. E. coli) | [2][4][5] |
| Compound 10 | E. coli Dihydroorotase | - | Moderate activity | [2][4][5] |
| Compound 12 | E. coli Dihydroorotase | - | Moderate activity | [2][4][5] |
| Compound BTC-j | DNA Gyrase | - | 3.125-12.5 | [6] |
| Compound BTC-r | DNA Gyrase | - | Good potential | [6] |
| Compound 16b | DHPS | - | IC50: 7.85 | [7] |
| Compound 16c | DHPS | - | MIC: 0.025 mM (vs. S. aureus) | [7] |
| Hybrid 4b | S. aureus DNA gyrase | High | Potent activity | [1] |
| Hybrid 4b | Fungal CYP450 14α-demethylase | High | Potent activity | [1] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. A lower value indicates higher potency.
Anticancer Activity
The anticancer potential of this compound derivatives has been explored by targeting key proteins in cancer signaling pathways.
| Compound | Target Protein | Docking Score | Experimental Activity (Cell Line) | Reference |
| Compound 1 | p56lck | Competitive Inhibitor | - | [8] |
| SPZ1, SPZ3, SPZ6, SPZ10, SPZ11 | ER-alpha (3ERT) | -123.14 to -165.72 (Mol-dock score) | - | [9] |
| Benzimidazole-fused derivatives | Aromatase | Potent | MCF-7 | [10] |
| Compound 6b | EGFR (4WKQ) | Superior binding affinity | MCF-7, HCT-116 | [11] |
| Compound 6j | EGFR (6LUD) | Best affinity | MCF-7, HCT-116 | [11] |
| OMS5, OMS14 | PI3Kγ | - | A549, MCF-7 | [12] |
EGFR: Epidermal Growth factor Receptor; ER-alpha: Estrogen Receptor alpha; PI3Kγ: Phosphoinositide 3-kinase gamma.
Anti-Alzheimer's Activity
This compound derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting enzymes such as Acetylcholinesterase (AChE).
| Compound | Target Protein | Binding Energy (kcal/mol) | Experimental Activity (IC50 in µg/mL) | Reference |
| Compound 4b | AChE | -11.27 | 679.896 | [13] |
| Compound 4i | AChE | -11.21 | 685.236 | [13] |
| Riluzole (Reference) | AChE | -6.6 | 801.157 | [13] |
| Derivative 3f, 3r, 3t | AChE, Aβ1-42 aggregation | Better than reference | - | [14] |
| Derivative 4b | Histamine H3 Receptor | - | Ki: 0.012 µM | [15] |
AChE: Acetylcholinesterase; Aβ: Amyloid beta. A lower binding energy indicates a more favorable interaction.
Experimental Protocols
A generalized molecular docking workflow was consistently employed across the reviewed studies.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using appropriate force fields.
-
Grid Generation: A binding site is defined on the target protein, typically centered on the active site occupied by a known inhibitor or endogenous ligand. A grid box is generated around this site to define the space for the docking search.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GLIDE) is used to explore possible binding conformations of the ligands within the defined grid. The algorithm scores the different poses based on a scoring function that estimates the binding affinity.[8][10]
-
Analysis of Results: The docking results are analyzed to identify the best binding poses for each ligand, characterized by the lowest binding energy or highest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[2][4][5]
Visualizing the Process and Pathways
To better understand the logical flow of these research efforts and the biological context, the following diagrams are provided.
Experimental Workflow for Docking Studies
Simplified EGFR Signaling Pathway Inhibition
References
- 1. This compound–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 2. Screening and Molecular Docking of Novel this compound Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening and Molecular Docking of Novel this compound Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. veterinaria.org [veterinaria.org]
- 10. jchr.org [jchr.org]
- 11. japsonline.com [japsonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ajchem-a.com [ajchem-a.com]
- 14. In Silico and In Vitro Studies of this compound-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Procedural Guide for Benzothiazole Disposal
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, particularly concerning the disposal of chemical waste. Benzothiazole, a compound utilized in various research applications, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides an essential, step-by-step operational plan for the proper disposal of this compound, based on established safety data.
Before initiating any disposal procedures, it is critical to recognize the hazards associated with this compound. It is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1][2] All work involving this compound should be conducted in a well-ventilated area or under a chemical fume hood.[1][3]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1][3] The following protocol outlines the necessary steps for waste collection, storage, and preparation for final disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[2] The container must be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
2. Waste Collection:
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, filter paper, gloves), in the designated container.[1][2]
-
For liquid waste, use a funnel to prevent spills. For solid waste, ensure the container is sealed to prevent vapor or dust release.[2]
3. Container Labeling:
-
The container must be clearly marked with the words "Hazardous Waste".[1]
-
Specify the full chemical name: "Waste this compound" and include appropriate hazard symbols (e.g., toxic, irritant).[1][2]
4. Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[2]
-
This area must be secure, well-ventilated, and separate from incompatible materials such as acids, bases, and strong oxidizing agents.[2][4]
5. Final Disposal Arrangement:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2]
-
Provide the complete Safety Data Sheet (SDS) for this compound to the disposal company.[1]
-
For incineration, the material may be dissolved or mixed with a combustible solvent. This must be done in a chemical fume hood, and the choice of solvent must be approved by the disposal facility.[1]
Quantitative Hazard and Safety Data
The following table summarizes key quantitative data for this compound, compiled from safety data sheets. This information is crucial for risk assessment and ensuring safe handling.
| Parameter | Value | Species | Reference |
| Toxicity | |||
| Acute Toxicity - Fish (LC₅₀) | 39 mg/l (96 hours) | Oryzias latipes (Red killifish) | [5] |
| Acute Toxicity - Invertebrates (EC₅₀) | 0.62 mg/l (48 hours) | Daphnia magna | [5] |
| Acute Toxicity - Algae (EC₅₀) | 48.7 mg/l (72 hours) | Desmodesmus subspicatus | [5] |
| Physical Properties | |||
| Boiling Point | 231 °C / 447.8 °F @ 760 mmHg | N/A | [4] |
| Flash Point | > 112 °C / > 233.6 °F | N/A | [4] |
| Partition Coefficient (log Pow) | 2.01 | N/A | [4][6] |
| Transportation | |||
| UN Number | UN2810 | N/A | [4] |
| Hazard Class | 6.1 (Toxic Liquid) | N/A | [4] |
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
| Spill Type | Cleanup Protocol |
| Small Spill | If water-soluble, dilute the spillage with water and mop it up.[5] Alternatively, or for non-water-soluble spills, absorb the spillage with an inert, dry material (e.g., sand, silica (B1680970) gel, acid binder) and place it in a suitable, labeled waste disposal container.[4][5] |
| General Procedure | Evacuate personnel to safe areas and ensure adequate ventilation.[3] Remove all sources of ignition and use spark-proof tools.[3][4] Prevent the spill from entering drains, soil, or surface water.[3][4] Flush the contaminated area with plenty of water after cleanup.[5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
It is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical and to follow the waste disposal legislation and requirements of your local authority and institution.[4][5] The generation of waste should be minimized or avoided whenever possible.[5]
References
Personal protective equipment for handling Benzothiazole
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of benzothiazole. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Immediate Safety Considerations
This compound is a hazardous chemical that requires careful handling. It is toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[1][2][3] Exposure may also cause damage to organs through prolonged or repeated exposure.[1] Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][4][5] An eyewash station and a safety shower must be readily accessible in the work area.[6]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Standards & Guidelines |
| Eye & Face Protection | Wear tightly fitting chemical safety goggles.[7] A face shield should be worn where splashing is a risk.[1][5] | Must conform to EU EN 166 or US OSHA 29 CFR 1910.133 standards.[7][8][9] |
| Skin & Body Protection | Chemical-resistant, impervious gloves (e.g., Nitrile Rubber, Butyl Rubber).[5][6][10] A lab coat, protective clothing, or a chemical apron is required.[4][11][12] For larger quantities, overalls and safety shoes are recommended.[6] | Inspect gloves before use and change them frequently, especially after direct contact.[5] Contaminated clothing should be removed immediately and laundered before reuse.[1][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or exposure limits are exceeded.[4][8][9] For situations with existing inhalation hazards or high vapor concentrations, a full-face respirator may be required.[1][7] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[8][9][13] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS) for this compound.[14] Ensure all necessary PPE is available and in good condition. Prepare your workspace within a chemical fume hood and cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[14]
-
Handling:
-
Post-Handling:
Disposal Plan
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[2][6]
-
Waste Collection: Collect all waste this compound and contaminated materials (e.g., gloves, absorbent paper, pipette tips) in a designated, sealed, and chemically compatible container.[2][10][15]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name, "this compound".[2][15]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[9]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[2][6] Do not dispose of this compound down the drain or in regular trash.[5][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. benchchem.com [benchchem.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. lanxess.com [lanxess.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. safety.rochester.edu [safety.rochester.edu]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
